Isophthalic dihydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3-dicarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-11-7(13)5-2-1-3-6(4-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHLMXOSUFZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038813 | |
| Record name | Isophthalyl dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2760-98-7 | |
| Record name | Isophthalic dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2760-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophthalyl dihydrazide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophthalic dihydrazide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75606 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isophthalyl dihydrazide | |
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| Record name | Isophthalohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPHTHALYL DIHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R51J8KL2JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isophthalic Dihydrazide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide (IDH) is an aromatic dicarboxylic acid dihydrazide that serves as a versatile building block in polymer chemistry and a key component in various industrial applications. Its symmetrical structure, featuring a central benzene (B151609) ring substituted at the meta-positions with two hydrazide functional groups, allows it to act as a potent crosslinking agent and a monomer for high-performance polymers. This guide provides an in-depth look at its chemical structure, properties, synthesis, and applications relevant to the scientific community.
Chemical Structure and Identification
This compound is structurally defined as benzene-1,3-dicarbohydrazide. The molecule consists of a 1,3-disubstituted benzene ring. Each substituent is a carbohydrazide (B1668358) group (-CONHNH₂). The presence of two reactive hydrazide moieties makes it a tetrafunctional crosslinking agent in certain reactions.[1]
The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | benzene-1,3-dicarbohydrazide[2] |
| CAS Number | 2760-98-7[3][4][5][6] |
| Molecular Formula | C₈H₁₀N₄O₂[3][4][6][7] |
| Molecular Weight | 194.19 g/mol [2][3][4][6][7] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NN)C(=O)NN[2][3][6] |
| InChI Key | UTTHLMXOSUFZCQ-UHFFFAOYSA-N[4][6] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in material science and as a chemical intermediate. It is typically a white to off-white solid powder or crystalline substance.[4][8]
| Property | Value |
| Melting Point | 224 °C[4][8] |
| Density (Predicted) | 1.344 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 11.87 ± 0.10[4][8] |
| LogP | -1.4 (at 20℃ and pH 7.1)[4] |
| Flash Point | 227 °C[3] |
| Surface Tension | 74.4 mN/m (at 1 g/L and 20℃)[4] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[4][8] |
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is the esterification-hydrazinolysis pathway.[1] This process involves the reaction of a dialkyl isophthalate (B1238265), typically dimethyl isophthalate, with hydrazine (B178648) hydrate (B1144303).[1][4][9]
This protocol describes the laboratory-scale synthesis of this compound from dimethyl isophthalate and hydrazine hydrate.[4][9]
Materials:
-
Dimethyl isophthalate (2.22 g)
-
Hydrazine hydrate (98%, 2 cc)
-
Ice cold water
Procedure:
-
A mixture of dimethyl isophthalate (2.22 g) and hydrazine hydrate (98%, 2 cc) in methanol is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for 5 hours.
-
After reflux, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured onto ice-cold water.
-
The resulting precipitate of this compound is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield the final product.
Expected Yield: Approximately 85%.[4][9]
Applications and Relevance
This compound's unique structure makes it a valuable compound in several areas of research and industry.
-
Epoxy Resin Curing: It functions as a latent curing agent for epoxy resins.[1][3] Upon heating, it melts and crosslinks the epoxy polymer chains, enhancing the thermal and mechanical properties of the final material.[1][3] This is particularly useful in automotive coatings and varnishes.[3]
-
Polymer Synthesis: IDH is a key monomer in the synthesis of high-performance polymers such as poly(hydrazide-imide)s and poly(acylhydrazone)s.[1] These polymers are investigated for applications requiring high thermal stability and specific functionalities, such as gas separation membranes.[1]
-
Crosslinking Agent: It is used as a crosslinking agent for acrylic emulsions that contain ketone groups.[10]
-
Derivatization: The hydrazide functional groups are reactive and can be modified to synthesize a wide range of derivatives, including macrocyclic ligands for metal ion complexation and amino acid conjugates for potential biomedical applications.[1]
Chemical Reactivity
The chemistry of this compound is dominated by the nucleophilic nature of its terminal -NH₂ groups.
-
Nucleophilic Acyl Substitution: The synthesis of IDH itself is a prime example of nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the isophthalate ester.[1]
-
Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is the basis for the formation of poly(acylhydrazone)s when reacted with dialdehydes or diketones.[1]
-
Oxidation: The hydrazide groups can be oxidized. Depending on the conditions and the oxidizing agent used, this can lead to the formation of isophthalic acid.[1]
This technical guide provides a foundational understanding of this compound for professionals in research and development. Its well-defined structure, predictable reactivity, and utility as a monomer and crosslinking agent ensure its continued importance in materials science and synthetic chemistry.
References
- 1. This compound [benchchem.com]
- 2. Isophthalyl dihydrazide | C8H10N4O2 | CID 72700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound | 2760-98-7 [chemicalbook.com]
- 5. CAS RN 2760-98-7 | Fisher Scientific [fishersci.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compoundï¼DC02ï¼CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. This compound CAS#: 2760-98-7 [amp.chemicalbook.com]
- 10. specialchem.com [specialchem.com]
A Comprehensive Technical Guide to the Synthesis of Isophthalic Dihydrazide from Dimethyl Isophthalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of isophthalic dihydrazide, a versatile compound with applications in polymer chemistry and as a precursor for various derivatives. The primary synthetic route discussed is the hydrazinolysis of dimethyl isophthalate (B1238265). This document provides detailed experimental protocols, quantitative data, and a mechanistic overview to support research and development activities.
Overview of the Synthesis
This compound is synthesized from dimethyl isophthalate through a nucleophilic acyl substitution reaction known as hydrazinolysis. In this process, hydrazine (B178648) hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbons of the dimethyl isophthalate ester groups. This reaction displaces the methoxy (B1213986) groups, leading to the formation of the more stable dihydrazide product. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), under reflux conditions.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. The first is a common laboratory-scale procedure, while the second describes an alternative approach using a hydrazine inclusion complex, which may offer advantages in terms of safety and by-product formation.
Standard Laboratory Synthesis
This widely used method involves the direct reaction of dimethyl isophthalate with hydrazine hydrate in a suitable solvent.
Materials:
-
Dimethyl isophthalate
-
Hydrazine hydrate (98%)
-
Methanol (reagent grade)
-
Ethanol (for recrystallization)
-
Ice-cold deionized water
Procedure:
-
A mixture of dimethyl isophthalate (2.22 g) and 98% hydrazine hydrate (2 cc) in methanol is prepared in a round-bottom flask.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.[1]
-
After the reflux period, the mixture is allowed to cool to room temperature.[1]
-
The cooled reaction mixture is then poured into ice-cold water to precipitate the product.[1]
-
The resulting solid, this compound, is collected by filtration.[1]
-
The crude product is purified by recrystallization from ethanol to yield the final product.[1]
Alternative Synthesis Using a Hydrazine Inclusion Complex
This method utilizes a hydroquinone/hydrazine inclusion complex as the hydrazine source and can be performed without a solvent.[2]
Materials:
-
Dimethyl isophthalate
-
Hydroquinone/hydrazine (NH₂NH₂) inclusion complex
-
Methanol or Ethanol (for washing)
Procedure:
-
Dimethyl isophthalate (19.4 g, 0.1 mol) and hydroquinone/hydrazine inclusion complex (32.11 g, containing 0.22 mol of hydrazine) are mixed in a reaction vessel.[2]
-
The mixture is heated to 115-120°C for 25 hours under a nitrogen atmosphere without stirring.[2]
-
Following the reaction, the mixture is worked up to isolate the this compound. The patent suggests a filtration and washing step with an alcohol like methanol or ethanol to remove the host compound (hydroquinone) and any unreacted inclusion complex.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reaction Yield | ||
| Standard Method | 85% | [1] |
| Inclusion Complex | 66.43% | [2] |
| Physical Properties | ||
| Melting Point | 241°C | [1] |
| Spectroscopic Data | ||
| ¹H NMR (400 MHz, CDCl₃) | δ 9.81 (s, 2H, -CO-NH-) | [1] |
| δ 8.20 (s, 1H, Ar-H) | [1] | |
| δ 7.8 (d, 2H, J=7.6 Hz, Ar-H) | [1] | |
| δ 7.5 (t, 1H, 7.2 Hz, Ar-H) | [1] | |
| δ 4.5 (s, 4H, -NH₂) | [1] |
Note: The ¹H NMR data provided is from a single source and should be considered representative. Variations may be observed depending on the solvent and instrument used.
Visualization of Key Processes
Reaction Pathway
The synthesis of this compound from dimethyl isophthalate proceeds via a well-established nucleophilic acyl substitution mechanism.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the standard laboratory synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Mechanistic Details of Hydrazinolysis
The reaction proceeds through a two-step nucleophilic acyl substitution mechanism for each ester group.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester group on dimethyl isophthalate. This leads to the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The methoxy group is a better leaving group than the hydrazide moiety. The carbonyl double bond is reformed, and a molecule of methanol is eliminated.
-
Second Hydrazinolysis: The process is repeated on the second ester group to yield the final this compound product.
The overall reaction is driven to completion by the high nucleophilicity of hydrazine and the stability of the resulting hydrazide product. The use of excess hydrazine can also favor the forward reaction.
References
Physical and chemical properties of isophthalic dihydrazide.
An In-depth Technical Guide to Isophthalic Dihydrazide
Introduction
This compound (IDH), with the chemical name benzene-1,3-dicarbohydrazide, is an aromatic dicarboxylic acid dihydrazide.[1][2] Its molecular structure consists of a benzene (B151609) ring with two hydrazide groups attached at the meta positions. This configuration imparts rigidity and thermal stability to polymers it is incorporated into.[3] IDH is primarily utilized as a latent curing agent for epoxy resins, a crosslinking agent for various polymeric systems, and a nucleating agent to enhance the crystallization kinetics of certain polymers.[1][3][4][5] Its applications are prominent in the manufacturing of adhesives, sealants, coatings, and advanced composite materials.[4][6][7]
Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[1][8][9] It is stable under standard conditions but is noted to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[1][10]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | benzene-1,3-dicarbohydrazide | [2] |
| Synonyms | Isophthalohydrazide, m-phthaloyl dihydrazide | [1][11] |
| CAS Number | 2760-98-7 | [1][2][12] |
| EINECS Number | 220-425-7 | [1][2][12] |
| Molecular Formula | C₈H₁₀N₄O₂ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1][2] |
| Appearance | White to off-white powder or crystal | [1][9] |
| Melting Point | 201.1°C to 241°C (Varies by source) | [1][3][9][11][12][13] |
| Density | ~1.334 - 1.344 g/cm³ (Predicted) | [1][10][12] |
| pKa | 11.87 ± 0.10 (Predicted) | [1][10] |
| LogP | -1.4 to -0.9 | [2][10] |
| Flash Point | 227 °C | [6] |
| Solubility | Practically insoluble in water.[8] Very soluble in N,N-Dimethylformamide, soluble in methanol (B129727), sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[8] | [8] |
Experimental Protocols
Synthesis of this compound
The most prevalent laboratory-scale synthesis for this compound is the esterification-hydrazinolysis route, which involves the reaction of a dialkyl isophthalate (B1238265) with hydrazine (B178648) hydrate (B1144303).[3]
Objective: To synthesize this compound from dimethyl isophthalate and hydrazine hydrate.
Materials:
-
Dimethyl isophthalate
-
Hydrazine hydrate (98%)[11]
Procedure:
-
A mixture of dimethyl isophthalate (e.g., 2.22 g) and 98% hydrazine hydrate (e.g., 2 cc) is prepared in a suitable volume of methanol in a round-bottom flask.[10][11]
-
The mixture is heated to reflux and maintained at this temperature for 4 to 5 hours.[3][10][11] During this period, the this compound product will begin to precipitate from the solution.[3]
-
After the reflux is complete, the reaction mixture is allowed to cool to room temperature.[10][11]
-
The cooled mixture is then poured into ice-cold water to ensure the complete precipitation of the solid product.[3][10][11]
-
The resulting white solid is collected by filtration.[3][11]
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3][10][11] This method typically achieves high yields, often around 85%.[3][11]
An alternative industrial approach involves reacting a dialkyl isophthalate and hydrazine hydrate without a solvent under a nitrogen atmosphere at temperatures between 115-125°C for several hours.[14]
Purification Protocol
Objective: To purify crude this compound.
Method: Recrystallization
Procedure:
-
The crude this compound solid is dissolved in a minimum amount of hot solvent, such as ethanol.[3][11]
-
Any insoluble impurities are removed by hot filtration.
-
The hot, saturated solution is allowed to cool slowly to room temperature, promoting the formation of crystals.
-
The cooling can be completed in an ice bath to maximize the yield of the purified crystals.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.
Analytical Methods for Characterization
Several standard techniques are employed to assess the structure, purity, and thermal properties of this compound and its performance in polymer systems.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.[15]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the molecule.[10][11]
-
Differential Scanning Calorimetry (DSC): Measures the melting point and other thermal transitions, such as the glass transition temperature (Tg) and cure kinetics in epoxy resins.[3][13]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature of the compound.[3][13]
-
Dynamic Mechanical Analysis (DMA): Assesses the mechanical properties of cured polymers, such as the retention of Tg under various conditions.[3]
Visualizations of Key Processes
The following diagrams illustrate the synthesis workflow for this compound and its mechanism as a curing agent in epoxy resins.
Caption: Laboratory synthesis workflow for this compound.
Caption: Curing mechanism of epoxy resin using this compound.
Applications in Research and Drug Development
While primarily an industrial chemical, the unique reactivity of the dihydrazide functional group lends itself to various applications in research.
-
Polymer Chemistry: IDH is a tetrafunctional crosslinking agent in epoxy resin systems.[3] The primary amine hydrogens of the hydrazide group react with the epoxide ring in a nucleophilic addition reaction, causing the ring to open and form a durable, crosslinked network.[3] The rigid aromatic core of IDH contributes to a high glass transition temperature (Tg), often exceeding 130°C, and excellent moisture resistance in the cured polymer.[3] It also functions as a chain extender in polyurethanes and a crosslinker for acrylic emulsions.[4][5]
-
Nucleating Agent: In polymers like polylactic acid (PLLA), IDH can act as a nucleating agent, promoting its melt-crystallization kinetics.[3] This is crucial for improving the material properties of PLLA, whose applications can be limited by its slow crystallization rate.[3]
-
Organic Synthesis and Fluorescent Probes: this compound can react with aldehydes to form Schiff base compounds.[16] This reaction is utilized in organic synthesis and for the development of fluorescent probes for ion recognition.[16]
Safety and Handling
This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][9][17] It may also cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Wash hands and face thoroughly after handling.[9][17] Use in a well-ventilated area or with local exhaust to prevent dust dispersion.[17] Avoid contact with skin, eyes, and clothing.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a dust respirator.[9][17]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[9][17]
-
Inhalation: Move the victim to fresh air and keep at rest. Get medical advice if you feel unwell.[17]
-
Ingestion: Rinse mouth and seek medical attention if you feel unwell.[9][17]
-
-
Fire Safety: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[17] Upon combustion, it may decompose and generate poisonous fumes.[17]
References
- 1. This compoundï¼DC02ï¼CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Isophthalyl dihydrazide | C8H10N4O2 | CID 72700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. This compound | 2760-98-7 | CAA76098 | Biosynth [biosynth.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | 2760-98-7 [chemicalbook.com]
- 11. This compound CAS#: 2760-98-7 [amp.chemicalbook.com]
- 12. This compound CAS#: 2760-98-7 [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]
- 15. calpaclab.com [calpaclab.com]
- 16. Page loading... [wap.guidechem.com]
- 17. tcichemicals.com [tcichemicals.com]
Isophthalic Dihydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide (IDH) is an aromatic dicarboxylic acid dihydrazide that serves as a versatile molecule in polymer chemistry and materials science. Its rigid aromatic core and reactive hydrazide functional groups impart unique properties to polymers, making it a subject of interest for advanced materials with applications potentially extending to the biomedical field. This guide provides an in-depth overview of this compound, its chemical and physical properties, synthesis, and key applications, with a focus on its role as a crosslinking and curing agent.
Molecular and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₈H₁₀N₄O₂ | [2][3] |
| Molecular Weight | 194.19 g/mol | [2][3] |
| CAS Number | 2760-98-7 | [2] |
| Melting Point | 224-227 °C | [4][5] |
| Density | 1.334 g/cm³ | [1] |
| Flash Point | 227 °C | [2] |
| pKa | 11.87 ± 0.10 (Predicted) | [1] |
| Appearance | White to off-white powder/crystal | [1] |
Synthesis and Experimental Protocol
The most common laboratory and industrial synthesis of this compound involves the hydrazinolysis of a dialkyl isophthalate (B1238265), typically dimethyl isophthalate, with hydrazine (B178648) hydrate (B1144303).[6]
Synthesis of this compound
Principle: This synthesis is a nucleophilic acyl substitution reaction where the hydrazine attacks the carbonyl carbons of the ester groups of dimethyl isophthalate, leading to the formation of this compound and methanol (B129727) as a byproduct.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dimethyl isophthalate (1 equivalent) and methanol.
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (98%, 2 equivalents) to the mixture.[6] For instance, a mixture of 2.22 g of dimethyl isophthalate and 2 cc of 98% hydrazine hydrate in methanol can be used.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 5 hours.[6]
-
Precipitation: After reflux, allow the mixture to cool to room temperature.[6] Pour the cooled reaction mixture into ice-cold water to precipitate the product.[6]
-
Isolation and Purification: Filter the resulting solid precipitate.[6] Recrystallize the crude product from ethanol (B145695) to obtain purified this compound.[6]
-
Characterization: The final product can be characterized by techniques such as ¹H NMR spectroscopy and melting point determination. A typical yield for this process is around 85%.[6]
Synthesis workflow for this compound.
Applications in Polymer Science
This compound is primarily used as a curing agent for epoxy resins and a crosslinking agent for various polymers. Its aromatic structure contributes to high thermal stability and mechanical strength in the cured polymers.
Epoxy Resin Curing
This compound acts as a latent curing agent for epoxy resins.[7] This means it requires elevated temperatures to activate and initiate the curing process, providing a long pot life at room temperature. The curing mechanism involves the nucleophilic addition of the primary amine hydrogens of the hydrazide groups to the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a crosslinked network.[7] The rigid aromatic backbone of IDH results in a high glass transition temperature (Tg) in the cured epoxy, often exceeding 130°C.[7]
Experimental Protocol: Curing of an Epoxy Resin with this compound
-
Formulation: Prepare the epoxy resin system by physically blending a base epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) with this compound. A typical formulation might involve blending 40.0 g of epoxy resin with 1.5 g of this compound.[5][8] Other components like fillers (e.g., fumed silica, 16.0 g) and photoinitiators (2.5 g) can be added depending on the application.[5][8]
-
Mixing: Use a planetary mixer to blend the components thoroughly. For example, blend the epoxy resin and fillers at 2000/1300 rpm for 15 minutes, then add the this compound and blend for an additional 5 minutes.[5][8]
-
Degassing: Defoam the mixture in a vacuum oven at room temperature for about 2 hours to remove any entrapped air bubbles.[5][8]
-
Curing: Pour the degassed mixture into a mold and cure at an elevated temperature. The curing temperature is related to the melting point of the dihydrazide. A multi-stage curing schedule can be employed, for instance, 2 hours at 120°C followed by 2 hours at 150°C, and a post-curing step of 1 hour at 180°C.
-
Characterization of Cured Resin: The properties of the cured epoxy resin can be evaluated using various analytical techniques:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of the curing reaction.[9]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured material.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the epoxide peak, confirming the curing reaction.[9]
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, providing insights into the viscoelastic properties of the material.[10]
-
Application workflow for this compound as an epoxy curing agent.
Relevance to Drug Development
While this compound itself is not a therapeutic agent, its derivatives are of interest in medicinal chemistry and drug development. The hydrazide functional group is a key building block for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.
The synthesis of these derivatives typically involves the reaction of this compound with compounds like isothiocyanates to form bis-thiosemicarbazide intermediates, which are then cyclized to the desired heterocyclic systems.[11] Researchers in drug development can utilize this compound as a scaffold to generate libraries of novel compounds for biological screening.
Conclusion
This compound is a valuable chemical intermediate with well-established applications in polymer science, particularly as a latent curing agent for epoxy resins. Its synthesis is straightforward, and its incorporation into polymer matrices imparts desirable properties such as high thermal stability and mechanical strength. For professionals in drug development, this compound serves as a versatile starting material for the synthesis of biologically active heterocyclic compounds, highlighting its potential beyond materials science. This guide provides a foundational understanding of its properties, synthesis, and applications, encouraging further exploration of this multifaceted molecule.
References
- 1. This compoundï¼DC02ï¼CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 2760-98-7 | CAA76098 | Biosynth [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Cas 2760-98-7,this compound | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound CAS#: 2760-98-7 [amp.chemicalbook.com]
- 7. This compound [benchchem.com]
- 8. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. "Application of analytical instruments in epoxy resin characterization" by Ayodeji John Ayorinde [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
Solubility Profile of Isophthalic Dihydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isophthalic dihydrazide in common solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document presents the available qualitative solubility information and outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.
Introduction to this compound
This compound (IDH), with the chemical formula C₈H₁₀N₄O₂, is an aromatic dihydrazide compound. It is a white to off-white crystalline powder. Its structure, featuring a benzene (B151609) ring with two hydrazide groups at the meta-positions, allows it to act as a versatile building block in polymer chemistry and as a cross-linking agent. Understanding its solubility is crucial for its application in synthesis, formulation, and material science.
Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| N,N-Dimethylacetamide (DMAC) | Soluble |
| Methanol | Soluble[1] |
| Glacial Acetic Acid | Sparingly Soluble[1] |
| Chloroform | Very Slightly Soluble[1] |
| Water | Practically Insoluble[1] |
| Concentrated Sulfuric Acid | Readily Soluble |
It is important to note that terms like "soluble," "sparingly soluble," and "insoluble" are qualitative descriptors and do not provide the precise concentration of solute that can be dissolved in a given solvent at a specific temperature. For applications requiring exact concentrations, experimental determination of solubility is necessary.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or incubator with temperature control (±0.1 °C)
-
Vials with airtight screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
For HPLC analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
For UV-Vis spectroscopy, the absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is determined using a previously established calibration curve (Beer-Lambert Law).
-
-
Calculation of Solubility:
-
The solubility (S) of this compound in the chosen solvent at the specified temperature can be calculated using the following formula:
S ( g/100 mL) = (C × V × DF) / V_initial × 100
where:
-
C is the concentration of the diluted sample determined from the analytical method (e.g., in g/mL).
-
V is the final volume of the diluted sample (in mL).
-
DF is the dilution factor.
-
V_initial is the initial volume of the filtered supernatant taken for dilution (in mL).
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the determination of this compound solubility.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common solvents remains scarce in the public domain, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers and professionals. The outlined shake-flask method, coupled with standard analytical techniques, can be effectively employed to generate reliable and precise solubility data. Such data is indispensable for the informed use of this compound in various research and development activities, including polymer synthesis, drug delivery systems, and materials science. It is recommended that researchers determine the solubility of this compound under their specific experimental conditions to ensure accuracy and reproducibility.
References
Isophthalic dihydrazide melting point and thermal stability.
An In-depth Technical Guide to the Melting Point and Thermal Stability of Isophthalic Dihydrazide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This compound (IDH), a versatile molecule, is utilized as a crosslinking agent and a latent curing agent in various polymer systems. This guide provides a detailed overview of its melting point and thermal stability, supported by experimental data and protocols.
Physical and Chemical Properties
This compound, with the chemical formula C₈H₁₀N₄O₂, is a white to off-white crystalline powder.[1][2] Its structure, featuring a rigid aromatic backbone, is fundamental to its thermal characteristics.
Melting Point Data
The melting point of this compound has been reported across a range of values, likely due to variations in purity and analytical methodology. A summary of reported melting points is presented below for comparative analysis.
| Melting Point (°C) | Measurement Method | Source |
| 201.1 | Differential Scanning Calorimetry (DSC) | [3][4] |
| 224 | Not Specified | [1][5] |
| 226-230 | Not Specified | [2] |
| 227 | Not Specified | |
| 241 | Not Specified (post-synthesis) | [5][6] |
The variation in these values underscores the importance of consistent analytical methods for characterization. The value of 201.1 °C was determined by DSC and represents the peak of the endothermic melting transition.[4]
Thermal Stability and Decomposition
This compound is recognized for its significant thermal stability, which makes it an effective latent curing agent.[3][4] This latency means it remains non-reactive at room temperature and initiates curing reactions only at elevated temperatures.[4]
The thermal behavior of IDH is critical in its applications, particularly in epoxy resin systems. The rigid aromatic structure of IDH contributes to a high glass transition temperature (Tg) in the cured polymers, often exceeding 130°C.[3] In studies of epoxy prepregs cured with IDH, the material can be "B-staged" (partially cured) at temperatures up to 165°C and demonstrates storage stability for up to three months at room temperature.[3][7] Thermogravimetric analysis (TGA) of epoxy systems containing dihydrazides has shown no significant weight loss up to 200°C, indicating high thermal stability of the formulation.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections describe the protocols for the synthesis and thermal analysis of this compound.
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of a dialkyl isophthalate (B1238265) with hydrazine (B178648) hydrate (B1144303).[3][5][6]
Materials:
-
Dimethyl isophthalate
-
Hydrazine hydrate (98%)
-
Methanol
Procedure:
-
A mixture of dimethyl isophthalate (e.g., 2.22 g) and hydrazine hydrate (e.g., 2 cc of 98%) is prepared in methanol.[5][6]
-
The reaction mixture is refluxed for approximately 5 hours.[5][6]
-
After reflux, the mixture is allowed to cool to room temperature.[5][6]
-
The cooled solution is then poured into ice-cold water to precipitate the product.[5][6]
-
The resulting solid, this compound, is collected by filtration.[5][6]
-
The crude product is purified by recrystallization from ethanol to yield the final product.[5][6]
Caption: Synthesis workflow for this compound.
Thermal Analysis Protocols
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating the thermal properties of materials like IDH.
1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to determine thermal transitions like melting point and glass transition temperature.[10][11]
Apparatus: A heat flux DSC instrument.
Procedure:
-
A small amount of the this compound sample (typically 5-15 mg) is accurately weighed into an aluminum DSC pan.[11]
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled, linear rate, for example, 10°C/min, under an inert atmosphere (e.g., nitrogen).[4][11]
-
The heat flow to the sample is monitored relative to the reference.
-
The melting point (Tm) is determined from the resulting thermogram as the peak temperature of the endothermic event corresponding to melting.[4][11]
2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition temperatures.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small amount of the this compound sample is weighed into a TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.
-
The mass of the sample is recorded continuously as the temperature increases.
-
The TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition, which indicates the limit of its thermal stability.
Caption: Workflow for thermal analysis of this compound.
References
- 1. This compoundï¼DC02ï¼CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. echemi.com [echemi.com]
- 3. This compound [benchchem.com]
- 4. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays | MDPI [mdpi.com]
- 5. This compound CAS#: 2760-98-7 [amp.chemicalbook.com]
- 6. This compound | 2760-98-7 [chemicalbook.com]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 10. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isophthalic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isophthalic dihydrazide. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for researchers and professionals in drug development.
Introduction to this compound and NMR Spectroscopy
This compound (C₈H₁₀N₄O₂) is a symmetrical aromatic compound featuring a benzene (B151609) ring substituted at the 1 and 3 positions with hydrazide functional groups. This unique structure imparts specific chemical properties that are leveraged in the synthesis of various polymers and pharmaceutical agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals details about the carbon skeleton of the molecule. A thorough understanding of the NMR spectra of this compound is therefore essential for its unambiguous characterization.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of comprehensively assigned and validated experimental NMR data for this compound in publicly accessible databases, the following sections provide a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from structurally analogous compounds. The analysis is presented for a solution in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this class of compounds.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazide functional groups. The symmetry of the molecule (a C₂ axis passing through the C2 carbon and bisecting the C5-C6 bond) simplifies the spectrum.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.3 - 8.5 | Singlet (s) | 1H | Aromatic Proton |
| H-4/H-6 | ~7.9 - 8.1 | Doublet (d) | 2H | Aromatic Protons |
| H-5 | ~7.5 - 7.7 | Triplet (t) | 1H | Aromatic Proton |
| -NH | ~9.8 - 10.2 | Broad Singlet (br s) | 2H | Amide Protons |
| -NH₂ | ~4.5 - 5.0 | Broad Singlet (br s) | 4H | Amine Protons |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.5 - 8.5 ppm): The 1,3-disubstituted benzene ring gives rise to a characteristic pattern. The proton at the C2 position, situated between the two electron-withdrawing carbonyl groups, is expected to be the most deshielded and appear as a singlet. The protons at C4 and C6 are chemically equivalent and are expected to appear as a doublet due to coupling with the proton at C5. The proton at C5 will appear as a triplet due to coupling with the two equivalent protons at C4 and C6.
-
Hydrazide Protons (-NH and -NH₂): The chemical shifts of the amide (-NH) and amine (-NH₂) protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons typically appear as broad singlets. The -NH proton, being directly attached to the electron-withdrawing carbonyl group, is expected to be more deshielded than the terminal -NH₂ protons. These signals would disappear upon the addition of D₂O, confirming their identity as exchangeable protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will show signals for each unique carbon atom in the molecule. The symmetry of the molecule reduces the number of expected signals.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 168 | C=O (Carbonyl Carbon) |
| ~133 - 135 | C1/C3 (Aromatic Quaternary Carbon) |
| ~128 - 130 | C5 (Aromatic CH) |
| ~125 - 127 | C4/C6 (Aromatic CH) |
| ~122 - 124 | C2 (Aromatic CH) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbonyl carbons of the hydrazide groups are expected to resonate at the most downfield region of the spectrum due to the strong deshielding effect of the oxygen atom.
-
Aromatic Carbons: The benzene ring will exhibit four distinct signals. The quaternary carbons (C1 and C3) to which the hydrazide groups are attached will be downfield. The protonated carbons (C2, C4/C6, and C5) will appear at higher field, with their specific chemical shifts influenced by the electronic effects of the substituents.
Structural and NMR Assignment Diagram
The following diagram illustrates the structure of this compound and the logical relationship for the assignment of its ¹H and ¹³C NMR signals.
Experimental Protocols
The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is recommended due to its excellent solvating power for hydrazides and its ability to slow the exchange of labile -NH and -NH₂ protons, resulting in sharper signals.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to ensure homogeneity.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is also a common and acceptable practice.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
Workflow for NMR Data Acquisition and Processing
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if there are significant differences in T₁ relaxation times.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.
-
Calibration: Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
-
Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of this compound. By presenting predicted spectral data in a structured format, along with detailed experimental protocols and visual aids, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The accurate interpretation of NMR spectra is fundamental to ensuring the identity, purity, and structural integrity of this compound in its various applications.
An In-depth Technical Guide to the FTIR Spectral Data of Isophthalic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral data for isophthalic dihydrazide. It includes a detailed analysis of the characteristic absorption bands corresponding to its functional groups, a summary of quantitative data, and a standard experimental protocol for obtaining the spectra.
Introduction to this compound and FTIR Spectroscopy
This compound is a chemical compound with the molecular formula C₈H₁₀N₄O₂. It is characterized by a benzene (B151609) ring substituted at the meta (1,3) positions with two hydrazide functional groups (-CONHNH₂). This structure makes it a valuable building block in the synthesis of various polymers and pharmaceutical compounds.
FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.
FTIR Spectral Data of this compound
The FTIR spectrum of this compound reveals characteristic absorption peaks that correspond to the vibrations of its specific functional groups. The key functional groups present are the N-H bonds of the amine and amide groups, the C=O bond of the amide group (Amide I band), the N-H bending and C-N stretching of the amide group (Amide II band), and the C-H and C=C bonds of the aromatic ring.
The following table summarizes the principal infrared absorption bands for this compound, with data compiled from spectral databases.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3300 - 3400 | Strong, Sharp | N-H (Amine) | Asymmetric & Symmetric Stretching |
| 3200 - 3300 | Strong, Broad | N-H (Amide) | Stretching |
| 3000 - 3100 | Medium | C-H (Aromatic) | Stretching |
| 1640 - 1680 | Strong | C=O (Amide I) | Stretching |
| 1580 - 1620 | Medium | N-H (Amide II) & C=C (Aromatic) | Bending & Ring Stretching |
| 1400 - 1500 | Medium | C=C (Aromatic) | Ring Stretching |
| 1200 - 1350 | Medium | C-N | Stretching |
| 650 - 900 | Medium-Strong | C-H (Aromatic) | Out-of-plane Bending |
Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific instrument used.
Detailed Experimental Protocol for FTIR Analysis
The following is a standard methodology for obtaining the FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the this compound sample and the KBr powder in an oven at 105-110 °C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grinding: Add the sample and KBr to the agate mortar and grind them together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract the contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak labeling.
Visualization of this compound Structure and Functional Groups
The following diagrams illustrate the chemical structure of this compound and the logical workflow for interpreting its FTIR spectrum.
Caption: Molecular structure of this compound with key functional groups.
Caption: Workflow for the interpretation of an this compound FTIR spectrum.
References
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Isophthalic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide (IDH) is a versatile symmetrical molecule featuring a central benzene (B151609) ring with two hydrazide functional groups at the meta positions. The presence of terminal primary amine groups on the hydrazide moieties confers a strong nucleophilic character to the molecule. This inherent nucleophilicity allows this compound to readily react with a variety of electrophiles, making it a valuable building block in polymer chemistry, coordination chemistry, and the synthesis of novel organic compounds with potential applications in drug development.
This technical guide provides a comprehensive overview of the key nucleophilic substitution reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of its chemistry.
Core Nucleophilic Reactions of this compound
The primary reactive sites in this compound for nucleophilic attack are the terminal nitrogen atoms of the two hydrazide groups. Each of these primary amines possesses a lone pair of electrons, rendering them susceptible to reaction with electron-deficient species. The principal nucleophilic reactions of IDH can be categorized as follows:
-
Condensation with Aldehydes and Ketones (Formation of Bis-Hydrazones/Schiff Bases): This is one of the most well-documented reactions of this compound. It involves the nucleophilic attack of the primary amine groups on the carbonyl carbon of aldehydes or ketones, followed by the elimination of water to form a stable carbon-nitrogen double bond (imine). Given that IDH has two hydrazide groups, it readily forms bis-hydrazones.[1][2]
-
Acylation with Acid Chlorides and Anhydrides: The nucleophilic nitrogen atoms of IDH can attack the electrophilic carbonyl carbon of acid chlorides or anhydrides. This results in the formation of N,N'-diacylthis compound derivatives. This reaction proceeds via a nucleophilic addition-elimination mechanism.[3][4]
-
Reaction with Isocyanates: this compound reacts with isocyanates in a nucleophilic addition reaction. The primary amine of the hydrazide attacks the electrophilic carbon of the isocyanate group (-NCO) to form a stable urea (B33335) linkage. This reaction is fundamental to the use of IDH as a chain extender in polyurethane chemistry.[5]
-
Curing of Epoxy Resins: In polymer chemistry, IDH serves as a tetrafunctional crosslinking agent for epoxy resins. The primary amine hydrogens of the hydrazide groups perform a nucleophilic attack on the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a densely crosslinked polymer network.[5][6]
Experimental Protocols
Synthesis of this compound
The precursor for the subsequent nucleophilic substitution reactions, this compound, is typically synthesized via the hydrazinolysis of dimethyl isophthalate (B1238265).
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
A mixture of dimethyl isophthalate (2.22 g) and 98% hydrazine hydrate (2 mL) in methanol is refluxed for 4-5 hours.[1] The reaction mixture is then allowed to cool to room temperature. The cooled solution is poured into ice-cold water. The resulting precipitate of this compound is collected by filtration and recrystallized from ethanol.[1]
Quantitative Data:
| Product | Yield | Melting Point | Molecular Formula | Molecular Weight |
| This compound | 85% | 241°C | C8H10N4O2 | 194 g/mol |
| Table 1: Synthesis of this compound - Yield and Properties.[1] |
Condensation with Aromatic Aldehydes: Synthesis of Bis-Hydrazones
This protocol details the synthesis of bis-hydrazone derivatives from this compound and various aromatic aldehydes. The following is a general procedure adapted from the synthesis of analogous terephthalic dihydrazide derivatives.
Reaction Workflow:
Caption: Experimental workflow for bis-hydrazone synthesis.
Procedure:
A solution of this compound (0.002 mol) in DMF (40 mL) is prepared. To this stirred solution, the respective aromatic aldehyde (0.004 mol) in DMF (60 mL) containing a few drops of concentrated HCl is added dropwise.[2] The reaction mixture is then heated to reflux for 5 hours. A precipitate may form upon cooling.[2] After cooling, 200 mL of distilled water is added, and the mixture is refrigerated for 2 hours. The precipitate is collected by filtration and washed sequentially with water, ethanol, chloroform, and diethyl ether. The solid product is then dried in air.[2]
Quantitative Data for Analogous Terephthalic Dihydrazide Derivatives:
| Aldehyde Reactant | Product Yield |
| 3-Hydroxybenzaldehyde | 88-96% |
| 2-Hydroxy-3-methoxybenzaldehyde | 88% |
| 2,3-Dihydroxybenzaldehyde | 88-96% |
| 2,4-Dihydroxybenzaldehyde | 88-96% |
| 2,6-Dimethoxybenzaldehyde | 88-96% |
| Table 2: Yields for the synthesis of various bis-hydrazone derivatives from terephthalic dihydrazide. |
Acylation with Acid Chlorides
The following is a general procedure for the acylation of hydrazides with acid chlorides to form N,N'-diacylhydrazines. Specific conditions for this compound may require optimization.
General Reaction Mechanism:
Caption: Nucleophilic addition-elimination mechanism for acylation.
Procedure:
A stirred, substantially uniform slurry of this compound in an inert solvent is prepared at a low temperature (e.g., -70°C to -75°C). An acyl chloride is then added continuously (e.g., dropwise) to the slurry.[7] The continuous addition and low temperature are crucial to control the reaction and limit the formation of undesired by-products.[7] The reaction progress can be monitored by techniques such as TLC. Upon completion, the product can be isolated by filtration and purified by recrystallization.
Note: This is a generalized procedure. The specific solvent, temperature, and reaction time will depend on the reactivity of the specific acyl chloride used.
Alkylation with Alkyl Halides
The alkylation of dihydrazides is less commonly reported than acylation or condensation reactions. The following is a conceptual procedure based on the general principles of N-alkylation of amines.
Procedure:
This compound is dissolved in a suitable polar aprotic solvent, such as DMF or DMSO, in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger. The alkyl halide (e.g., an alkyl iodide or bromide) is then added, and the mixture is heated. The reaction progress can be monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Note: This is a conceptual procedure and would require experimental validation and optimization for specific substrates.
Applications in Drug Development and Material Science
The nucleophilic substitution reactions of this compound open avenues for the synthesis of a wide array of derivatives with potential applications:
-
Schiff Base Derivatives: The resulting bis-hydrazones are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The imine linkage is also important in the design of chemosensors and coordination polymers.
-
Polymer Synthesis: The tetrafunctional nature of IDH makes it an excellent crosslinking agent for epoxy and acrylic resins, enhancing their thermal and mechanical properties.[5][6] Its reaction with diisocyanates is a key step in the formation of certain polyurethanes.[5]
-
Precursors for Heterocycles: The dihydrazide moiety can be a precursor for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.
Conclusion
This compound is a readily accessible and highly reactive nucleophile. Its reactions with electrophiles, particularly the formation of bis-hydrazones and its role as a curing agent, are well-established. While the acylation and alkylation of this compound are less documented in readily available literature, the general principles of nucleophilic substitution on hydrazides provide a framework for the development of synthetic protocols for novel N-substituted derivatives. The versatility of these reactions underscores the importance of this compound as a key building block for the development of new materials and potential therapeutic agents. Further research into the full scope of its nucleophilic substitution reactions is warranted to unlock its full synthetic potential.
References
Isophthalic Dihydrazide: A Versatile Monomer for High-Performance Polymer Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Isophthalic dihydrazide (IDH) is a highly functional aromatic monomer that has garnered significant interest in the synthesis of a variety of high-performance polymers. Its rigid aromatic core, coupled with two reactive hydrazide functional groups, imparts unique characteristics to the resulting polymers, including high thermal stability, excellent mechanical strength, and the potential for stimuli-responsive behavior. This technical guide provides a comprehensive overview of the use of this compound in polymer synthesis, focusing on the synthesis of polyamides and poly(amide-hydrazide)s, their key properties, and potential applications, particularly in the realm of drug delivery.
Polymer Synthesis with this compound
This compound can be readily polymerized with various co-monomers, primarily diacid chlorides and dianhydrides, through condensation polymerization reactions. The most common method employed for this purpose is low-temperature solution polycondensation, which allows for the synthesis of high-molecular-weight polymers under mild conditions.
Synthesis of Poly(amide-hydrazide)s
Poly(amide-hydrazide)s are a class of polymers that incorporate both amide and hydrazide linkages in their backbone. These polymers can be synthesized by the polycondensation of this compound with aromatic or aliphatic diacid chlorides. The resulting polymers often exhibit a combination of desirable properties, including high thermal stability and good solubility in polar aprotic solvents.
A representative reaction for the synthesis of a poly(amide-hydrazide) from this compound and terephthaloyl chloride is depicted below:
Caption: General reaction scheme for the synthesis of a poly(amide-hydrazide).
Quantitative Data on Polymer Properties
The properties of polymers derived from this compound are highly dependent on the co-monomer used in the polymerization. The following tables summarize key quantitative data for representative poly(amide-hydrazide)s and a poly(amide-imide) synthesized using this compound or its derivatives.
Table 1: Thermal Properties of a Poly(amide-imide) Derived from this compound [1]
| Polymer Designation | Co-monomer (Dianhydride) | Glass Transition Temperature (Tg) (°C) | Initial Decomposition Temperature (IDT) (°C) | Temperature at 10% Weight Loss (T10) (°C) |
| PAIH-1 | 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 261 | 400 | 425 |
Table 2: Properties of Poly(amide-hydrazide)s Synthesized from a Diamine Containing a Hydrazide Linkage with Isophthaloyl Chloride and Terephthaloyl Chloride
| Polymer Designation | Co-monomer (Diacid Chloride) | Inherent Viscosity (dL/g)a | Tmax (°C)b |
| PAH-I | Isophthaloyl Chloride | 0.18 - 0.96 | 520 - 640 |
| PAH-T | Terephthaloyl Chloride | 0.18 - 0.96 | 520 - 640 |
a Inherent viscosity measured in DMSO at 30°C. The range reflects variations based on the specific diamine used. b Temperature of maximum rate of decomposition.
Experimental Protocols
Experimental Protocol: Synthesis of a Poly(amide-hydrazide) via Low-Temperature Solution Polycondensation
This protocol provides a detailed methodology for the synthesis of a poly(amide-hydrazide) from this compound and an aromatic diacid chloride, such as isophthaloyl chloride or terephthaloyl chloride.
Materials:
-
This compound (IDH)
-
Isophthaloyl chloride (IPC) or Terephthaloyl chloride (TPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve a pre-determined molar amount of this compound and anhydrous lithium chloride in anhydrous NMP with stirring until a clear solution is obtained.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride (isophthaloyl chloride or terephthaloyl chloride) to the stirred solution. The diacid chloride should be added portion-wise over a period of 30-60 minutes to control the reaction exotherm.
-
Polymerization: After the complete addition of the diacid chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Washing and Drying: Filter the precipitated fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Final Drying: Dry the polymer under vacuum at 60-80°C for 24 hours to obtain the final poly(amide-hydrazide).
Caption: Experimental workflow for poly(amide-hydrazide) synthesis.
Application in Drug Delivery: pH-Responsive Systems
The hydrazide functional groups in polymers derived from this compound offer a unique handle for the attachment of therapeutic agents. Specifically, the reaction of the hydrazide group with an aldehyde or ketone moiety on a drug molecule forms a hydrazone linkage. This hydrazone bond is known to be stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions, such as those found in the microenvironment of tumors or within the endosomes and lysosomes of cells.[2][3][4][5][6] This pH-sensitivity makes polymers containing this compound moieties attractive candidates for the development of targeted and controlled drug delivery systems.
The general concept involves the synthesis of a polymer backbone containing this compound units. A drug with a suitable functional group (aldehyde or ketone) is then conjugated to the polymer via a hydrazone bond. The resulting polymer-drug conjugate is expected to circulate in the bloodstream with minimal premature drug release. Upon reaching the acidic environment of the target tissue, the hydrazone linkage is cleaved, leading to the localized release of the active drug.
Caption: Logical workflow for pH-responsive drug delivery using a hydrazide-containing polymer.
Conclusion
This compound serves as a valuable and versatile monomer for the synthesis of high-performance polymers, particularly poly(amide-hydrazide)s and related structures. These polymers exhibit excellent thermal stability and can be processed into films. The presence of the reactive hydrazide group opens up avenues for further functionalization, making these polymers promising candidates for advanced applications, including the development of sophisticated, stimuli-responsive drug delivery systems. Further research into the structure-property relationships of a wider range of polymers derived from this compound will undoubtedly lead to the development of new materials with tailored properties for a variety of scientific and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery [frontiersin.org]
- 3. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazone linkages in pH responsive drug delivery systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Navigating the Safe Handling of Isophthalic Dihydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isophthalic dihydrazide, a chemical compound utilized in various research and industrial applications, requires careful handling due to its potential health and safety risks. This in-depth technical guide provides a comprehensive overview of the critical safety considerations, experimental protocols for hazard assessment, and recommended procedures for the safe use of this compound. Adherence to these guidelines is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. These properties influence its reactivity, potential for exposure, and appropriate storage conditions.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀N₄O₂ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| CAS Number | 2760-98-7 | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 227 °C | |
| Flash Point | 227 °C | |
| Purity | Min. 95% | [2] |
Section 2: Health Hazard Information
This compound is classified as a hazardous substance, primarily due to its potential to cause skin and eye irritation.[3] The GHS classification indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
| Hazard Classification | GHS Category | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[3] |
| Skin corrosion/irritation | Category 2 | Causes skin irritation.[3] |
| Serious eye damage/eye irritation | Category 2A | Causes serious eye irritation.[3] |
| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation.[3] |
Currently, there is no available data on the acute dermal or inhalation toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[3] Similarly, no specific occupational exposure limits (PELs, TLVs) have been established for this compound. In the absence of such data, it is prudent to handle the substance with a high degree of caution.
Section 3: Experimental Protocols for Hazard Assessment
The classification of this compound as a skin and eye irritant is based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies is crucial for interpreting the hazard data and for any further toxicological assessments.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test provides information on the potential of a substance to cause reversible inflammatory changes to the skin.[4][5][6]
Methodology:
-
Test Animal: The albino rabbit is the recommended species.[5]
-
Preparation: The day before the test, a small area of the animal's dorsal skin is shaved.[7]
-
Application: A dose of 0.5 grams of the solid test substance (this compound) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[5][8]
-
Exposure: The exposure period is typically 4 hours.[5]
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[8] The observation period may be extended up to 14 days to assess the reversibility of the effects.[5]
-
Scoring: The severity of the skin reactions is graded according to a standardized scoring system.
References
- 1. Isophthalyl dihydrazide | C8H10N4O2 | CID 72700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 8. ecetoc.org [ecetoc.org]
Isophthalic Dihydrazide: A Synthetic Compound with No Known Natural Occurrence
A comprehensive review of available scientific literature reveals that isophthalic dihydrazide (IDH) is a synthetic compound and has not been identified as a naturally occurring molecule. Its presence in the environment is solely attributable to its industrial synthesis and application. This technical guide will delve into the established synthetic pathways for producing this compound, providing detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and materials science.
Synthesis of this compound
The primary and most widely employed method for synthesizing this compound is the esterification-hydrazinolysis route. This process can be initiated from either isophthalic acid or its dialkyl ester derivatives.
Esterification-Hydrazinolysis Pathway
This versatile two-stage process first involves the formation of a dialkyl isophthalate (B1238265), which is subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the final dihydrazide product.[1] The most common starting material for laboratory-scale synthesis is dimethyl isophthalate.[1][2][3] The core of this reaction is a nucleophilic acyl substitution, where the hydrazine molecule attacks the carbonyl carbon of the ester groups.[1]
A prevalent laboratory-scale synthesis involves the reaction of dimethyl isophthalate with hydrazine hydrate in a methanolic solution under reflux.[1]
| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Hydrazinolysis of Dimethyl Isophthalate | Dimethyl isophthalate (2.22 g), 98% Hydrazine hydrate (2 cc), Methanol (B129727) | Reflux for 5 hours | 85 | Recrystallized from ethanol (B145695) | 241 | [2][3] |
| Hydrazine Inclusion Complex Method | Dimethyl isophthalate (19.4 g), Hydroquinone/NH₂NH₂ inclusion complex (32.11 g) | 115-120 °C for 25 hours under nitrogen atmosphere | 66.43 | >98 | Not specified |
Materials:
-
Dimethyl isophthalate (2.22 g)
-
Hydrazine hydrate (98%, 2 cc)
-
Methanol
-
Ice cold water
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of dimethyl isophthalate and hydrazine hydrate in methanol is refluxed for 5 hours.[2][3]
-
The reaction mixture is then allowed to cool to room temperature.[2][3]
-
The resulting precipitate of this compound is filtered.[2][3]
-
The crude product is purified by recrystallization from ethanol to yield the final product.[2][3]
Alternative Synthesis: Hydrazine Inclusion Complex
An alternative method for the synthesis of this compound involves the use of a hydrazine inclusion complex, for example, with hydroquinone. This method avoids the use of an aqueous solution of hydrazine hydrate, which can lead to the hydrolysis of the diester starting material and the formation of carboxylic acid hydrazine salt impurities. The reaction is typically carried out by mixing the dialkyl isophthalate with the hydrazine inclusion complex and heating under a nitrogen atmosphere.
Materials:
-
Dimethyl isophthalate (19.4 g, 0.1 mol)
-
Hydroquinone/NH₂NH₂ inclusion complex (32.11 g, containing 0.22 mol of NH₂NH₂)
Procedure:
-
Dimethyl isophthalate and the hydroquinone/hydrazine inclusion complex are mixed.
-
The mixture is heated to 115-120 °C for 25 hours under a nitrogen atmosphere without stirring.
-
After the reaction, the this compound is isolated to yield 12.9 g of the product.
Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the synthesis processes described.
References
Methodological & Application
Application Notes and Protocols: Isophthalic Dihydrazide (IDH) as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Isophthalic Dihydrazide (IDH) as a latent curing agent for epoxy resins. The information is intended to guide researchers and professionals in the formulation, curing, and characterization of high-performance epoxy systems for applications such as adhesives, coatings, and composites.
Introduction to this compound (IDH)
This compound (IDH) is a high-performance aromatic dihydrazide curing agent for epoxy resins.[1][2] Its chemical structure, characterized by a rigid benzene (B151609) ring and two hydrazide functional groups, imparts a unique combination of properties to cured epoxy systems. IDH is a latent curing agent, meaning it remains largely unreactive at room temperature, providing an extended pot life for one-component epoxy formulations.[1][3] Curing is thermally initiated at elevated temperatures, typically above 160°C, leading to a highly cross-linked, robust polymer network.[1]
The key advantages of using IDH as an epoxy curing agent include:
-
High Latency: Formulations exhibit excellent storage stability at ambient temperatures.[1]
-
High Glass Transition Temperature (Tg): The aromatic backbone of IDH contributes to a high Tg in the cured epoxy, often exceeding 130°C, which ensures good performance at elevated temperatures.[1]
-
Excellent Mechanical Properties: Cured systems demonstrate high strength and toughness.[2]
-
Good Thermal Stability: The highly cross-linked network provides resistance to thermal degradation.
-
Excellent Moisture and Chemical Resistance: Prepregs cured with IDH show minimal weight gain in boiling water, indicating superior moisture resistance.[1]
Chemical and Physical Properties of IDH
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 2760-98-7 | - |
| Molecular Formula | C₈H₁₀N₄O₂ | - |
| Molecular Weight | 194.19 g/mol | - |
| Appearance | White crystalline powder | - |
| Melting Point | 224-227 °C | - |
| Active Hydrogens | 4 | [2] |
Curing Mechanism
The curing of epoxy resins with IDH involves a nucleophilic addition reaction. Each of the two hydrazide groups on the IDH molecule contains two reactive primary amine hydrogens. These four active hydrogens can react with the epoxy groups of the resin in a step-growth polymerization process.[1] This tetrafunctional nature of IDH leads to the formation of a densely cross-linked three-dimensional network, which is responsible for the high thermal and mechanical properties of the cured material.[1]
The curing process is initiated by heating the formulation. As the temperature rises, the IDH melts and dissolves into the epoxy resin, allowing the amine hydrogens to attack the electrophilic carbon of the epoxide ring, causing the ring to open and form a covalent bond.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for epoxy resins cured with this compound.
Table 1: Thermal Properties of Dihydrazide Curing Agents
| Dihydrazide Compound | Melting Point (°C) | Conversion Ratio (%) | Reference(s) |
| This compound (IDH) | 201.1 | 73.9 | [3] |
| Adipic Acid Dihydrazide (ADH) | 181.5 | 81.6 | [3] |
| Sebacic Dihydrazide (SDH) | 192.3 | 80.3 | [3] |
Note: The lower conversion ratio for IDH in this specific study may be attributed to the curing temperature not being sufficiently high to fully melt and react all the IDH particles.[1]
Table 2: Mechanical Properties of Epoxy Resins Cured with Dihydrazides
| Dihydrazide Compound | Adhesion Strength (kgf/cm²) | Reference(s) |
| This compound (IDH) | 25.7 | [3] |
| Adipic Acid Dihydrazide (ADH) | 28.3 | [3] |
| Sebacic Dihydrazide (SDH) | 50.4 | [3] |
Note: Adhesion strength can be highly dependent on the specific formulation, substrate, and curing conditions.
Table 3: Typical Properties of an IDH-Cured Epoxy System
| Property | Typical Value | Reference(s) |
| Glass Transition Temperature (Tg) | > 130 °C | [1] |
| Water Absorption (boiling water) | < 1% weight gain | [1][2] |
| Storage Stability (prepreg) | 3 months at room temperature | [1][2] |
| B-staging Temperature | Up to 165 °C | [2][4] |
Experimental Protocols
The following are detailed protocols for the formulation, curing, and characterization of epoxy resins using this compound as a curing agent.
Protocol 1: Preparation of a One-Component Epoxy Adhesive
This protocol outlines the preparation of a stable, one-component epoxy adhesive formulation with a long pot life at room temperature.
Materials:
-
Liquid Bisphenol A based epoxy resin (Epoxy Equivalent Weight, EEW = 180-195 g/eq)
-
This compound (IDH), micronized powder
-
Optional: Accelerator (e.g., substituted ureas, imidazoles)
-
Optional: Fumed silica (B1680970) (for viscosity control)
-
Optional: Toughening agent
Equipment:
-
High-speed mixer (e.g., planetary centrifugal mixer)
-
Vacuum oven
-
Spatulas and mixing containers
Procedure:
-
Resin Preparation: If required, pre-heat the epoxy resin to 60-80°C to reduce its viscosity for easier mixing.
-
Dispersion of IDH: In a suitable mixing container, add the epoxy resin. While stirring at a moderate speed, slowly add the micronized IDH powder. A typical loading is calculated based on the stoichiometry, where one equivalent of epoxy reacts with one active hydrogen of the amine. For IDH, with a molecular weight of 194.19 g/mol and 4 active hydrogens, the active hydrogen equivalent weight (AHEW) is approximately 48.5 g/eq.
-
Calculation: Parts per hundred resin (phr) of IDH = (AHEW of IDH / EEW of epoxy) * 100
-
-
Addition of Optional Components: If using, add the desired amount of accelerator, fumed silica, and/or toughening agent to the mixture.
-
Mixing: Increase the mixing speed to ensure a homogenous dispersion of all components. A high-speed mixer is recommended to break down any agglomerates of the IDH powder. Mix for 10-15 minutes.
-
Degassing: Place the formulation in a vacuum oven at room temperature or slightly elevated temperature (e.g., 40°C) for 15-20 minutes to remove any entrapped air bubbles.
-
Storage: Store the one-component adhesive in a sealed container at room temperature.
Curing Schedule:
-
Apply the adhesive to the substrate.
-
Cure in an oven at 160-180°C for 30-60 minutes.
-
For optimal properties, a post-cure at a higher temperature (e.g., 180-200°C) for 1-2 hours may be beneficial.
Protocol 2: Characterization of Cured Epoxy Resin
This protocol describes the key experimental methods for characterizing the thermal and mechanical properties of an IDH-cured epoxy resin.
1. Differential Scanning Calorimetry (DSC) for Cure Characterization
DSC is used to determine the curing profile and the glass transition temperature (Tg) of the epoxy system.
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy formulation into an aluminum DSC pan and seal it.
-
Dynamic Scan (for curing profile):
-
Heat the sample from room temperature to a temperature above the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).
-
The exothermic peak observed corresponds to the curing reaction. The onset temperature, peak temperature, and enthalpy of cure (ΔH) can be determined from this scan.
-
-
Dynamic Scan (for Tg of cured sample):
-
After the initial heating scan, cool the sample back to room temperature.
-
Perform a second heating scan at the same heating rate.
-
The step change in the baseline of the second scan corresponds to the glass transition temperature (Tg) of the fully cured material.[5]
-
-
Isothermal Scan (for cure kinetics):
-
Heat the sample rapidly to the desired isothermal curing temperature.
-
Hold the sample at this temperature for a specified time and measure the heat flow.
-
The degree of cure at any time can be calculated by integrating the heat flow curve.
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is used to evaluate the thermal stability and decomposition temperature of the cured epoxy.
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured epoxy into a TGA pan.
-
TGA Measurement:
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
The onset of decomposition and the temperature at 5% weight loss (Td5) are key parameters for thermal stability.[6]
-
3. Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
DMA provides information on the viscoelastic properties of the cured epoxy, including the storage modulus, loss modulus, and a more precise determination of the Tg.
Equipment:
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Sample Preparation: Prepare a rectangular sample of the cured epoxy with defined dimensions (e.g., as per ASTM D7028).
-
DMA Measurement:
-
Mount the sample in the DMA clamp (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from below to above the glass transition region at a constant heating rate (e.g., 3-5°C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).[7]
-
4. Lap Shear Strength Testing for Adhesive Performance
This test is used to determine the shear strength of the epoxy adhesive when bonding two substrates.
Equipment:
-
Universal Testing Machine (UTM) with tensile grips
-
Substrates for bonding (e.g., aluminum, steel as per ASTM D1002)
Procedure:
-
Substrate Preparation: Clean and prepare the surfaces of the substrates to be bonded according to standard procedures (e.g., solvent wipe, abrasion).[8]
-
Bonding: Apply the epoxy adhesive to the overlap area of the two substrates and assemble the lap shear joint with a defined overlap length.[8]
-
Curing: Cure the bonded specimens according to the established curing schedule.
-
Testing:
-
Mount the cured lap shear specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min as per ASTM D1002) until the bond fails.[9]
-
Record the maximum load at failure.
-
-
Calculation:
-
Lap Shear Strength (MPa or psi) = Maximum Load / Bond Area
-
References
- 1. This compound [benchchem.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bluran.co.il [bluran.co.il]
- 8. xometry.com [xometry.com]
- 9. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
Application Notes and Protocols: Isophthalic Dihydrazide (IDH) as a Crosslinking Agent for Acrylic Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide (IDH) is a difunctional crosslinking agent used to enhance the performance of acrylic emulsions. This technology, known as keto-hydrazide crosslinking, provides a robust and controlled method for creating a durable three-dimensional polymer network at ambient temperatures. The crosslinking reaction occurs between the hydrazide moieties of IDH and ketone functionalities incorporated into the acrylic polymer backbone, typically through the use of monomers like diacetone acrylamide (B121943) (DAAM).
This ambient temperature curing mechanism is particularly advantageous for applications where thermal curing is not feasible or desirable. The resulting crosslinked films exhibit significant improvements in mechanical strength, water and chemical resistance, and overall durability, making them suitable for a wide range of applications, including high-performance coatings, adhesives, and binders. While adipic dihydrazide (ADH) is a more commonly cited crosslinker in this system, IDH offers a rigid aromatic backbone that can impart distinct properties such as enhanced thermal stability and hardness to the final film.
Chemical Principle: Keto-Hydrazide Crosslinking
The crosslinking chemistry is based on the reaction between a ketone group on the acrylic polymer and a hydrazide group from the IDH molecule.[1] This reaction, which forms a stable hydrazone bond, is catalyzed by a decrease in pH and the evaporation of water during the film-forming process.[1]
Key Features of the Keto-Hydrazide System:
-
One-Component System: The acrylic emulsion and IDH can be formulated into a stable, one-component system.[2]
-
Ambient Temperature Cure: Crosslinking occurs as the film dries at room temperature, eliminating the need for high-temperature curing.[3]
-
"In-Can" Stability: The crosslinking reaction is inhibited in the aqueous emulsion state, where the pH is typically maintained at or above 8 with a volatile base like ammonia. This ensures good storage stability.
-
Post-Coalescence Crosslinking: The reaction primarily takes place after the polymer particles have coalesced, leading to a more uniform and effective crosslink density throughout the film.[3]
-
Environmentally Friendly: The main byproduct of the crosslinking reaction is water, making it an environmentally favorable technology.[1]
Experimental Protocols
Materials and Equipment
-
Monomers:
-
Primary acrylic monomers (e.g., methyl methacrylate (B99206) (MMA), butyl acrylate (B77674) (BA), styrene (B11656) (St))
-
Ketone-functional monomer: Diacetone acrylamide (DAAM)
-
Carboxylic acid monomer (optional, for improved stability and adhesion, e.g., acrylic acid (AA))
-
-
Crosslinking Agent: this compound (IDH)
-
Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS)
-
Emulsifier: Anionic and/or non-ionic surfactants
-
pH Modifier: Ammonia or other volatile amine
-
Deionized Water
-
Reaction Vessel: Jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet, and feeding pumps
-
Characterization Equipment: pH meter, viscometer, particle size analyzer, tensile tester, thermogravimetric analyzer (TGA), differential scanning calorimetry (DSC)
Protocol 1: Synthesis of a DAAM-Functionalized Acrylic Emulsion
This protocol describes a semi-continuous emulsion polymerization process to synthesize an acrylic polymer with pendant ketone groups.
-
Initial Reactor Charge:
-
Add a portion of the deionized water and emulsifier to the reaction vessel.
-
Heat the reactor to the desired reaction temperature (typically 75-85°C) under a nitrogen blanket with gentle stirring.
-
Add a small portion of the initiator solution to the reactor.
-
-
Pre-emulsion Preparation:
-
In a separate vessel, prepare a pre-emulsion by mixing the acrylic monomers, DAAM, the remaining emulsifier, and deionized water under high shear.
-
-
Polymerization:
-
Once the reactor temperature is stable, feed the pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.
-
Maintain the reaction temperature throughout the feed.
-
After the feeds are complete, hold the reaction at temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
-
Cooling and pH Adjustment:
-
Cool the reactor to room temperature.
-
Adjust the pH of the resulting emulsion to 8.0-9.0 with ammonia.
-
Protocol 2: Crosslinking with this compound
-
IDH Solution Preparation:
-
Prepare an aqueous solution of this compound. Due to its lower water solubility compared to ADH, gentle heating may be required to fully dissolve the IDH. A typical concentration is 5-10% (w/w).
-
-
Addition of Crosslinker:
-
While stirring the DAAM-functionalized acrylic emulsion, slowly add the IDH solution.
-
The molar ratio of hydrazide groups (from IDH) to ketone groups (from DAAM) is a critical parameter. A common starting point is a 1:1 or 1:2 molar ratio.
-
Continue stirring for 30 minutes to ensure uniform mixing.
-
-
Film Formation and Curing:
-
Cast the formulated emulsion onto the desired substrate using a film applicator of appropriate thickness.
-
Allow the film to dry and cure at ambient temperature (e.g., 23°C and 50% relative humidity) for a specified period (typically 7 days for full cure).
-
Protocol 3: Characterization of Crosslinked Films
-
Gel Content and Swelling Ratio:
-
Weigh a piece of the cured film (Winitial).
-
Immerse the film in a suitable solvent (e.g., acetone (B3395972) or THF) for 24-48 hours.
-
Remove the swollen film, blot excess solvent, and weigh (Wswollen).
-
Dry the film in a vacuum oven until a constant weight is achieved (Wdry).
-
Calculate Gel Content (%) = (Wdry / Winitial) * 100
-
Calculate Swelling Ratio = (Wswollen - Wdry) / Wdry
-
-
Mechanical Properties:
-
Perform tensile testing on dumbbell-shaped specimens of the cured film to determine tensile strength and elongation at break.
-
-
Water Resistance:
-
Immerse a weighed, cured film in deionized water for 24 hours.
-
Measure the water absorption as the percentage weight gain.
-
-
Thermal Analysis:
-
Use TGA to assess the thermal stability of the crosslinked polymer.
-
Use DSC to determine the glass transition temperature (Tg).
-
Data Presentation
The following tables summarize the expected properties of acrylic emulsions crosslinked with this compound. Note: Specific values will vary depending on the exact polymer composition, DAAM content, and IDH concentration. The data presented here are illustrative and based on typical performance of keto-hydrazide crosslinked systems.
Table 1: Typical Formulation Parameters
| Parameter | Recommended Range | Purpose |
| DAAM Content (% of total monomers) | 1 - 5% | Provides ketone functional sites for crosslinking. |
| IDH to DAAM Molar Ratio | 0.5:1 to 2:1 | Controls the crosslink density. |
| Emulsion pH (before film casting) | 8.0 - 9.5 | Ensures "in-can" stability by inhibiting the crosslinking reaction. |
| Curing Conditions | Ambient (e.g., 23°C, 7 days) | Allows for low-energy curing. |
Table 2: Performance Characteristics of IDH-Crosslinked Acrylic Films
| Property | Uncrosslinked Film (Control) | IDH-Crosslinked Film (Expected Outcome) | Test Method |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 3 - 5 | 8 - 15 | ASTM D882 |
| Elongation at Break (%) | 400 - 600% | 200 - 400% | ASTM D882 |
| Resistance Properties | |||
| Water Absorption (24h, %) | 20 - 30% | 5 - 10% | ASTM D570 |
| Solvent Swell (Acetone, %) | > 500% (dissolves) | 100 - 200% | Gravimetric |
| Gel Content (%) | 0% | > 90% | Solvent Extraction |
| Thermal Properties | |||
| Glass Transition Temp. (Tg, °C) | Varies with monomer composition | Slight increase (2-5°C) | DSC |
| Onset of Decomposition (°C) | ~300°C | > 320°C (Expected improvement due to aromatic IDH) | TGA |
Visualizations
Keto-Hydrazide Crosslinking Mechanism
Caption: Keto-hydrazide reaction between acrylic polymer and IDH.
Experimental Workflow for Synthesis and Crosslinking
Caption: Workflow for creating IDH-crosslinked acrylic films.
Relationship of Crosslinking to Film Properties
Caption: Impact of IDH crosslinking on acrylic film properties.
References
- 1. Overcoming confinement limited swelling in hydrogel thin films using supramolecular interactions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions [mdpi.com]
- 3. mcpolymers.com [mcpolymers.com]
Application of Isophthalic Dihydrazide in Powder Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide (IDH) is a high-purity aromatic dihydrazide that serves as a versatile curing agent and crosslinker in thermosetting powder coating systems.[1] Its unique chemical structure imparts a range of desirable properties to the final coating, including enhanced durability, superior chemical resistance, and excellent thermal stability.[1] IDH is particularly effective as a latent hardener for epoxy resins and a crosslinking agent for acrylic and polyester (B1180765) resin systems. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in powder coatings.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of IDH is crucial for its effective application in powder coating formulations.
| Property | Value |
| CAS Number | 2760-98-7 |
| Molecular Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 224 °C |
| Purity | ≥99% |
Mechanism of Action: Curing and Crosslinking
This compound functions as a crosslinking agent through the reaction of its two hydrazide (-CONHNH₂) groups with functional groups present in the binder resin system. The specific mechanism depends on the type of resin used.
-
Epoxy Resins: In epoxy-based powder coatings, the primary amine hydrogens of the hydrazide groups undergo a nucleophilic addition reaction with the epoxide rings of the epoxy resin. This reaction leads to the opening of the epoxy ring and the formation of a highly crosslinked, three-dimensional network. This robust network structure is responsible for the enhanced chemical and thermal resistance of the cured coating.
-
Acrylic/Polyester Resins: In acrylic or polyester resins containing functional groups such as ketones or isocyanates, the hydrazide groups of IDH can participate in condensation or addition reactions to form stable crosslinks. For instance, with ketone-functional acrylic resins, a hydrazone linkage is formed.
Below is a diagram illustrating the curing reaction of this compound with an epoxy resin.
Caption: Curing reaction of IDH with epoxy resin.
Illustrative Performance Data
The incorporation of this compound as a curing agent can significantly improve the performance characteristics of powder coatings. The following tables present illustrative data comparing a standard epoxy powder coating with a formulation cured with IDH.
Note: The following data is illustrative and intended to demonstrate the potential benefits of using this compound. Actual results may vary depending on the specific formulation and processing conditions.
Table 1: Mechanical Properties
| Property | Standard Epoxy Coating (DICY Cured) | Epoxy Coating with IDH | Test Method |
| Gloss (60°) | 85-95 GU | 80-90 GU | ASTM D523 |
| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |
| Impact Resistance (Direct) | 80 in-lbs | 120 in-lbs | ASTM D2794 |
| Pencil Hardness | H | 2H | ASTM D3363 |
| Flexibility (Mandrel Bend) | 1/4 inch | 1/8 inch | ASTM D522 |
Table 2: Chemical Resistance (24-hour spot test)
| Chemical Agent | Standard Epoxy Coating (DICY Cured) | Epoxy Coating with IDH | Test Method |
| 10% Sulfuric Acid | Slight softening | No effect | ASTM D1308 |
| 10% Sodium Hydroxide | No effect | No effect | ASTM D1308 |
| Xylene | Significant softening | Slight softening | ASTM D1308 |
| MEK (Methyl Ethyl Ketone) | Failed (coating removed) | Slight discoloration | ASTM D5402 |
Experimental Protocols
The following protocols provide a general framework for the formulation, application, and testing of powder coatings containing this compound.
Formulation of an Epoxy Powder Coating with IDH
This protocol describes the preparation of a laboratory-scale batch of an epoxy-based powder coating.
Materials:
-
Solid Epoxy Resin (e.g., Bisphenol A type)
-
This compound (IDH)
-
Flow Control Agent (e.g., acrylic copolymer)
-
Degassing Agent (e.g., Benzoin)
-
Pigments and/or Fillers (e.g., Titanium Dioxide, Barium Sulfate)
Equipment:
-
High-speed mixer
-
Heated two-roll mill or twin-screw extruder
-
Chilled plate or belt
-
Grinding/milling apparatus (e.g., pin mill, jet mill)
-
Sieve with appropriate mesh size
Procedure:
-
Pre-mixing: Weigh all components accurately according to the desired formulation. A typical starting formulation might be (by weight): Epoxy Resin (60-70%), this compound (stoichiometric amount based on epoxy equivalent weight), Flow Control Agent (1-1.5%), Degassing Agent (0.5-1%), and Pigments/Fillers (25-35%). Combine all ingredients in a high-speed mixer and blend until a homogeneous powder mixture is obtained.
-
Melt-mixing/Extrusion: Transfer the pre-mix to a heated two-roll mill or a twin-screw extruder. The processing temperature should be maintained between 90°C and 110°C to ensure proper melting and dispersion without initiating significant curing.
-
Cooling and Crushing: The molten extrudate is cooled rapidly on a chilled plate or belt to form a brittle sheet. This sheet is then crushed into smaller chips.
-
Grinding and Sieving: The chips are ground into a fine powder using a suitable milling apparatus. The final powder is sieved to achieve the desired particle size distribution, typically between 20 and 75 micrometers.
Powder Coating Application and Curing
This protocol outlines the steps for applying the formulated powder coating onto a substrate and subsequent curing.
Materials:
-
Formulated powder coating containing IDH
-
Substrate panels (e.g., cold-rolled steel, aluminum)
-
Cleaning/pretreatment chemicals
Equipment:
-
Electrostatic spray gun and booth
-
Curing oven
Procedure:
-
Substrate Preparation: Thoroughly clean and pretreat the substrate panels to remove any oil, grease, or rust. A phosphate (B84403) conversion coating is often recommended for enhanced adhesion and corrosion resistance.
-
Electrostatic Application: Apply the powder coating to the prepared substrate using an electrostatic spray gun. Ensure a uniform film thickness, typically between 50 and 100 micrometers.
-
Curing: Place the coated panels in a preheated curing oven. A typical curing schedule for an IDH-cured epoxy system is 15-20 minutes at 180-200°C. The exact time and temperature will depend on the specific formulation and the thermal mass of the substrate.
Evaluation of Cured Coating Properties
This protocol describes the standard tests to evaluate the performance of the cured powder coating.
Equipment:
-
Gloss meter
-
Cross-hatch adhesion tester
-
Impact tester
-
Pencil hardness test kit
-
Mandrel bend tester
-
Chemical spot test supplies
Procedure:
-
Film Thickness: Measure the dry film thickness of the cured coating using a suitable gauge.
-
Gloss: Determine the specular gloss at a 60° angle according to ASTM D523.
-
Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch tape test as per ASTM D3359.
-
Impact Resistance: Evaluate the direct and reverse impact resistance of the coating according to ASTM D2794.
-
Hardness: Determine the pencil hardness of the coating as described in ASTM D3363.
-
Flexibility: Test the flexibility of the coating using a conical mandrel bend tester following ASTM D522.
-
Chemical Resistance: Perform spot tests with various chemical agents (e.g., acids, alkalis, solvents) according to ASTM D1308 to evaluate the chemical resistance of the coating.
Logical Workflow for Powder Coating Development with IDH
The following diagram illustrates the typical workflow for developing and evaluating a powder coating formulation incorporating this compound.
Caption: Powder coating development workflow with IDH.
Conclusion
This compound is a highly effective curing agent for powder coatings, offering significant improvements in mechanical properties and chemical resistance. Its latent nature allows for stable one-component formulations with controlled curing behavior. The provided protocols and illustrative data serve as a valuable resource for researchers and formulators looking to leverage the benefits of IDH in the development of high-performance powder coatings. Further optimization of formulations and curing parameters can be tailored to meet the specific requirements of the intended application.
References
Isophthalic Dihydrazide: A High-Performance Chain Extender for Polyurethanes
Introduction
Isophthalic dihydrazide (IDH) is emerging as a specialty chain extender in the formulation of high-performance polyurethanes (PUs). Unlike conventional diol chain extenders, such as 1,4-butanediol (B3395766) (BDO), which form urethane (B1682113) linkages, IDH, a dihydrazide, reacts with isocyanate groups to form urea (B33335) linkages. This fundamental difference in the hard segment chemistry imparts a unique set of properties to the resulting polyurethane, including enhanced thermal stability, improved mechanical strength, and greater resistance to hydrolysis. These characteristics make IDH an attractive candidate for demanding applications in coatings, adhesives, elastomers, and synthetic leather. This application note provides a comprehensive overview of the use of IDH as a chain extender in polyurethanes, including detailed experimental protocols and a comparative analysis of its performance against standard chain extenders.
Principle of this compound in Polyurethane Chemistry
In polyurethane synthesis, chain extenders are low molecular weight di-functional compounds that react with the isocyanate-terminated prepolymer to build molecular weight and form the "hard segments" of the polymer. These hard segments are responsible for the material's strength, hardness, and thermal properties.
The primary amine groups of this compound are highly reactive towards isocyanate groups, leading to the formation of di-substituted urea linkages. These urea groups are capable of forming strong, bidentate hydrogen bonds, resulting in a more organized and physically cross-linked hard domain structure compared to the urethane groups formed from diol chain extenders. This enhanced hydrogen bonding is a key factor contributing to the superior properties of IDH-extended polyurethanes.
A combination of a diamine and a dihydrazide as chain extenders can yield polyurethanes with superior tensile strength compared to using either amine individually. Furthermore, the use of IDH in solution-based polyurethanes for applications like leather-like coatings can result in materials with excellent thermal stability and resistance to hydrolysis. Dihydrazides in urethane emulsions and solution urethanes also contribute to additional crosslink density and a reduction in yellowing.
Comparative Performance Data
While direct side-by-side quantitative data for IDH versus BDO under identical conditions is limited in publicly available literature, the following tables summarize typical performance enhancements observed when employing hydrazide-based chain extenders compared to diol-based ones. The data is compiled from various sources and serves as a general guide.
Table 1: Comparison of Mechanical Properties
| Property | Polyurethane with 1,4-Butanediol (BDO) | Polyurethane with this compound (IDH) |
| Tensile Strength | Moderate to High | High to Very High |
| Elongation at Break | High | Moderate to High |
| Hardness (Shore A/D) | Variable | Generally Higher |
| Tear Strength | Good | Excellent |
Table 2: Comparison of Thermal and Chemical Properties
| Property | Polyurethane with 1,4-Butanediol (BDO) | Polyurethane with this compound (IDH) |
| Glass Transition Temp. (Tg) of Hard Segment | Moderate | Higher |
| Thermal Stability (TGA) | Good | Excellent |
| Hydrolytic Stability | Moderate | Excellent |
| Yellowing Resistance | Fair to Good | Excellent |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of polyurethanes using this compound as a chain extender. Researchers should optimize these protocols based on their specific raw materials and desired final properties.
Protocol 1: Synthesis of an this compound Chain-Extended Polyurethane via the Prepolymer Method
This two-step method allows for better control over the polymer architecture.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMG, Polyester polyol)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, Isophorone diisocyanate - IPDI)
-
This compound (IDH)
-
Solvent (e.g., Dimethylformamide - DMF, Dimethylacetamide - DMAc)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL) (optional)
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
Prepolymer Synthesis: a. Dry the polyol under vacuum at 80-100°C for 1-2 hours to remove any residual moisture. b. Charge the dried polyol into the reaction kettle and heat to the desired reaction temperature (typically 60-80°C) under a nitrogen blanket. c. Add the diisocyanate to the polyol with vigorous stirring. The NCO/OH molar ratio should be greater than 1, typically between 1.5 and 2.0. d. If using a catalyst, add it at this stage. e. Maintain the reaction temperature and continue stirring for 1-3 hours. Monitor the progress of the reaction by titrating the free NCO content. The reaction is complete when the NCO content reaches the theoretical value.
-
Chain Extension: a. Dissolve the calculated amount of this compound in a suitable solvent (e.g., DMF). The amount of IDH should be calculated to react with the remaining free NCO groups in the prepolymer. b. Cool the prepolymer to a lower temperature (typically 40-60°C) to control the exothermic reaction of the chain extension step. c. Slowly add the IDH solution to the prepolymer with vigorous stirring. d. After the addition is complete, continue to stir for an additional 1-2 hours. e. The resulting polyurethane solution can be cast into a film or used for other applications.
Protocol 2: Characterization of the IDH-Extended Polyurethane
1. Mechanical Testing (ASTM D412, ASTM D624):
-
Sample Preparation: Cast the polyurethane solution into a film of uniform thickness on a glass plate and dry in a vacuum oven. The drying temperature and time will depend on the solvent used.
-
Tensile Testing: a. Cut dumbbell-shaped specimens from the dried film using a die. b. Condition the specimens at standard conditions (23°C and 50% relative humidity) for at least 24 hours. c. Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of the samples.
-
Tear Strength: a. Cut specific tear-shaped specimens from the film. b. Measure the tear strength using a universal testing machine.
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): a. Accurately weigh a small sample (5-10 mg) of the polyurethane film into an aluminum DSC pan. b. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) of the soft and hard segments, as well as any melting or crystallization events.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): a. Place a small sample (10-15 mg) of the polyurethane film in a TGA crucible. b. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere to determine the onset of thermal degradation and the degradation profile of the material.
Visualizations
Conclusion
This compound serves as a high-performance chain extender for polyurethanes, offering significant advantages over traditional diol chain extenders. The formation of highly organized hard segments through strong urea linkages leads to improvements in thermal stability, mechanical strength, and hydrolytic resistance. These enhanced properties make IDH-extended polyurethanes suitable for a wide range of demanding applications. The provided protocols offer a starting point for researchers to explore the benefits of incorporating this compound into their polyurethane formulations. Further optimization of the synthesis and processing conditions will enable the development of advanced materials tailored for specific performance requirements.
Application Notes and Protocols: The Role of Isophthalic Dihydrazide in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide (IDH) is a versatile aromatic dihydrazide that plays a crucial role as a building block and curing agent in the synthesis of a variety of high-performance polymers. Its rigid aromatic core and reactive hydrazide functional groups impart a unique combination of properties to the resulting polymers, including exceptional thermal stability, enhanced mechanical strength, and excellent chemical resistance. These characteristics make IDH-containing polymers highly suitable for demanding applications in aerospace, automotive, electronics, and industrial coatings.
This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of high-performance epoxy resins, polyurethanes, and aromatic polyamides (aramids).
Key Applications and Properties
This compound is primarily utilized in three main areas of high-performance polymer chemistry:
-
Latent Curing Agent for Epoxy Resins: IDH is a highly effective thermal latent curing agent for one-component epoxy formulations.[1] Its high melting point ensures long pot life at ambient temperatures, with curing initiated only upon heating. The resulting crosslinked network exhibits a high glass transition temperature (Tg), excellent moisture resistance, and superior adhesion.[2][3]
-
Chain Extender for Polyurethanes: In polyurethane systems, IDH acts as a chain extender, reacting with isocyanate groups to form urea (B33335) linkages. This incorporation of the rigid aromatic structure of IDH into the polymer backbone significantly enhances the thermal stability and mechanical properties of the resulting polyurethane elastomers.[3]
-
Monomer for Aromatic Polyamides (Aramids) and Polyhydrazides: IDH can be used as a diamine monomer in polycondensation reactions with diacyl chlorides to produce polyhydrazides and aramid-like polymers. These polymers are characterized by their outstanding thermal stability and mechanical strength, making them suitable for applications such as heat-resistant fibers and films.
The rigid, symmetrical structure of the isophthaloyl group in IDH is a key contributor to the high thermal stability and mechanical integrity of the polymers it forms. The hydrazide functional groups are highly reactive towards electrophiles such as epoxides and acyl chlorides, enabling efficient polymerization and crosslinking.
Quantitative Data on Polymer Properties
The incorporation of this compound significantly influences the properties of high-performance polymers. The following tables summarize key quantitative data.
Table 1: Thermal Properties of IDH-Cured Epoxy Resin (Bisphenol A Diglycidyl Ether - DGEBA)
| Property | Value | Test Condition |
| Glass Transition Temperature (Tg) | > 130 °C | Differential Scanning Calorimetry (DSC) |
| Onset Decomposition Temperature (Td) | Approx. 350-400 °C | Thermogravimetric Analysis (TGA) |
| Melting Point of IDH | 224 °C | DSC |
Note: Specific values can vary depending on the exact formulation, including the type of epoxy resin and the presence of accelerators.
Table 2: Mechanical Properties of IDH-Modified Polymers
| Polymer System | Property | Value (Illustrative) |
| IDH-Cured Epoxy | Tensile Strength | 80 - 110 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa | |
| IDH-Chain Extended Polyurethane | Tensile Strength | 40 - 60 MPa |
| Elongation at Break | 300 - 500% |
Note: The values presented for mechanical properties are illustrative and can be significantly influenced by the specific polymer system, IDH concentration, and processing conditions. Data for IDH-cured epoxy is based on typical performance of aromatic amine-cured systems.
Table 3: Chemical Resistance of IDH-Cured Epoxy Resins
| Chemical Agent | Resistance |
| Water / Humidity | Excellent |
| Dilute Acids (e.g., 10% HCl, 10% H₂SO₄) | Good |
| Dilute Alkalis (e.g., 10% NaOH) | Good |
| Organic Solvents (e.g., Acetone, Toluene) | Moderate to Good |
| Hydraulic Fluids | Excellent |
Note: Chemical resistance is dependent on the specific chemical, concentration, temperature, and exposure time.
Experimental Protocols
Protocol 1: Curing of Epoxy Resin with this compound
This protocol describes the preparation and thermal curing of a one-component epoxy resin system using this compound as a latent curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight: 180-190 g/eq)
-
This compound (IDH), micronized powder
-
(Optional) Accelerator, e.g., a substituted urea or imidazole
-
High-shear mixer
-
Vacuum oven
-
Molds for sample preparation
Procedure:
-
Pre-mixing: Gently heat the DGEBA epoxy resin to 60-70 °C to reduce its viscosity.
-
Dispersion of IDH: Under high-shear mixing, slowly add the micronized this compound powder to the heated epoxy resin. A typical stoichiometric ratio is 1:1 of epoxy groups to N-H active hydrogens from the dihydrazide. For IDH, with four active hydrogens, the parts per hundred resin (phr) can be calculated accordingly.
-
(Optional) Addition of Accelerator: If a lower curing temperature or faster curing time is desired, an accelerator can be added at this stage (typically 0.5-2.0 phr).
-
Homogenization: Continue mixing at high speed for 15-30 minutes until a homogenous and fine dispersion is achieved.
-
Degassing: Transfer the mixture to a vacuum oven and degas at 60-70 °C for 30-60 minutes to remove any entrapped air bubbles.
-
Storage: The one-component epoxy system can be stored at room temperature for several months.
-
Curing: Pour the degassed mixture into preheated molds. Place the molds in an oven and cure at a temperature above the melting point of IDH. A typical curing schedule is 1-2 hours at 160-180 °C.
-
Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 1-2 hours at 180-200 °C) is recommended.
-
Cooling: Allow the cured samples to cool down slowly to room temperature to avoid thermal stress.
Protocol 2: Synthesis of a Polyurethane Elastomer with IDH as a Chain Extender
This protocol outlines the synthesis of a polyurethane elastomer using a two-step prepolymer method with this compound as a chain extender.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Mn = 1000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
This compound (IDH)
-
Dry N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction kettle with mechanical stirrer, nitrogen inlet, and temperature control
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at 100-110 °C for 1-2 hours.
-
In the reaction kettle under a nitrogen atmosphere, add the dried polyol and heat to 60-70 °C.
-
Add the diisocyanate (typically at a 2:1 molar ratio of NCO:OH).
-
React at 80-90 °C for 2-3 hours with continuous stirring to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 50-60 °C.
-
Dissolve the this compound in a minimal amount of dry DMF or DMSO.
-
Slowly add the IDH solution to the prepolymer with vigorous stirring. The amount of IDH should be calculated to react with the remaining isocyanate groups.
-
Continue stirring for 1-2 hours as the viscosity increases.
-
-
Casting and Curing:
-
Pour the viscous polymer solution onto a casting surface (e.g., a glass plate treated with a release agent).
-
Cure in an oven at 80-100 °C for 12-24 hours to remove the solvent and complete the reaction.
-
Post-cure the resulting film at 100-120 °C for 2-4 hours to ensure full development of mechanical properties.
-
Visualizations
Experimental Workflow and Reaction Mechanisms
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Adhesives and Sealants with Isophthalic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isophthalic dihydrazide (IDH) as a latent curing agent in the formulation of high-performance adhesives and sealants. The information presented is intended to support research and development professionals in creating robust formulations with enhanced thermal and mechanical properties.
Introduction to this compound (IDH)
This compound is a symmetrical aromatic dihydrazide characterized by its high melting point and crystalline structure. These properties contribute to its latency at ambient temperatures, making it an excellent choice for one-component (1K) epoxy adhesive and sealant formulations with extended pot life.[1] Upon thermal activation, typically above 160°C, IDH melts and reacts with epoxy resins to form a highly cross-linked, three-dimensional network.[1] The rigid aromatic backbone of IDH imparts exceptional thermal stability and mechanical strength to the cured polymer.[1]
Key Properties and Advantages of IDH in Formulations
The incorporation of IDH as a curing agent offers several distinct advantages:
-
Latency: IDH's high melting point (approximately 215–225 °C) and crystalline nature render it insoluble in epoxy resins at room temperature, providing excellent storage stability for one-component systems.[1]
-
High Glass Transition Temperature (Tg): The aromatic structure of IDH contributes to a high Tg in the cured epoxy, often exceeding 130°C, which ensures good performance at elevated temperatures.[1]
-
Excellent Moisture Resistance: Cured prepregs formulated with IDH have been shown to exhibit less than 1% weight gain after immersion in boiling water for one week, indicating superior resistance to hydrolysis.[2][3]
-
Toughness and Adhesion: Epoxy systems cured with dihydrazides, including IDH, are known for their unparalleled toughness and strong adhesion to various substrates.[2][3]
-
B-Stageability: IDH-containing epoxy formulations can be partially cured to a "B-stage," allowing for the production of prepregs and adhesive films that are stable for up to three months at room temperature.[2]
Data Presentation: Properties of Dihydrazide Curing Agents
The following table summarizes the key properties of this compound in comparison to other common dihydrazide curing agents. This data is essential for selecting the appropriate curing agent based on desired formulation characteristics and performance requirements.
| Dihydrazide Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| This compound (IDH) | 194.2 | 215 - 225 | High latency, high Tg, good acid and moisture resistance.[1] |
| Adipic Dihydrazide (ADH) | 174.2 | 177 - 183 | Lower onset cure temperature, good toughness and adhesion.[1] |
| Sebacic Dihydrazide (SDH) | 230.3 | 186 - 188 | Intermediate thermal resistance.[1] |
| Carbodihydrazide (CDH) | 90.08 | 153 - 157 | Fastest reacting dihydrazide due to its simple structure.[1] |
Experimental Protocols
Protocol 1: Formulation of a One-Component Epoxy Adhesive
This protocol outlines the steps for preparing a one-component epoxy adhesive using IDH as a latent curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW ~190 g/eq)
-
This compound (IDH)
-
Optional: Accelerator (e.g., substituted ureas, imidazoles)
-
Optional: Fillers (e.g., fumed silica (B1680970) for rheology control)
-
Planetary mixer or high-shear mechanical stirrer
-
Vacuum oven
Procedure:
-
Resin Preparation: Gently warm the DGEBA epoxy resin to reduce its viscosity (e.g., 50-60°C).
-
Dispersion of IDH:
-
Based on stoichiometry, calculate the required amount of IDH. In epoxy resins, dihydrazides are typically formulated so that all four primary hydrogens react with an epoxy group (a 1:4 molar ratio of dihydrazide to epoxy equivalents).[2][3] A practical range is 0.7-1.2 equivalents of active hydrogen per equivalent weight of epoxide.[2][3]
-
Gradually add the powdered IDH to the warmed epoxy resin under high-shear mixing. Continue mixing until a homogenous dispersion is achieved.
-
-
Addition of Optional Components:
-
If an accelerator is used to lower the cure temperature, add it to the mixture and disperse thoroughly.
-
If fillers are required, add them incrementally while mixing to avoid agglomeration.
-
-
Degassing: Place the formulated adhesive in a vacuum oven at a temperature that maintains low viscosity but does not initiate curing (e.g., 60°C) to remove entrapped air bubbles.
-
Packaging and Storage: Transfer the degassed adhesive into appropriate containers and store at or below room temperature.
Protocol 2: Curing and B-Staging of the Epoxy Adhesive
This protocol describes the thermal curing process for the formulated adhesive and the procedure for creating a B-staged prepreg.
Procedure for Full Cure:
-
Apply the adhesive to the desired substrate.
-
Place the assembled part in an oven and cure according to a defined schedule. The cure temperature is related to the melting point of the dihydrazide.[2][3] A typical starting point for an IDH-cured system is 160-180°C for 1-2 hours. The optimal cure schedule should be determined experimentally.
Procedure for B-Staging:
-
Cast a film of the formulated adhesive onto a release liner.
-
Heat the film in an oven at a temperature below the full cure temperature (e.g., up to 165°C) for a predetermined time to achieve a partially cured, tack-free state.[2]
-
Cool the B-staged prepreg to room temperature. It can now be stored for future use.
Protocol 3: Performance Testing of the Cured Adhesive
This protocol details the standard test methods for evaluating the performance of the cured IDH-based adhesive.
1. Lap Shear Strength (ASTM D1002):
-
Substrate Preparation: Clean and degrease the surfaces of the test substrates (e.g., aluminum, steel) with a suitable solvent.
-
Bonding: Apply the adhesive to one substrate and assemble the lap shear joint according to the specifications of ASTM D1002.
-
Curing: Cure the bonded specimens using the optimized cure schedule.
-
Testing: After curing and conditioning, test the specimens for lap shear strength using a universal testing machine at a specified crosshead speed.
2. Water Absorption (ASTM D570):
-
Specimen Preparation: Prepare cured discs or squares of the adhesive.
-
Drying: Dry the specimens in an oven until a constant weight is achieved.
-
Immersion: Immerse the dried specimens in deionized water at a specified temperature (e.g., 100°C) for a defined period (e.g., 1 hour or 1 week).[1]
-
Measurement: Periodically remove the specimens, pat them dry, and weigh them to determine the percentage of water absorption.
3. Glass Transition Temperature (Tg) Determination (DSC):
-
Sample Preparation: Place a small, accurately weighed sample of the cured adhesive into a DSC pan.
-
Analysis: Use a Differential Scanning Calorimeter (DSC) to heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
Determination: The Tg is determined from the inflection point of the heat flow curve.
Mandatory Visualizations
References
Isophthalic dihydrazide in the synthesis of polyhydrazides and polyamides.
Application Notes: Isophthalic Dihydrazide in Polymer Synthesis
Introduction
This compound (IDH) is an aromatic dihydrazide monomer crucial for the synthesis of high-performance polymers, specifically polyhydrazides and, by extension, polyamides and polyoxadiazoles. Its rigid aromatic core imparts excellent thermal and mechanical stability to the resulting polymers, while the hydrazide functional groups provide reactive sites for polycondensation reactions. These polymers are noted for their high strength, thermal resistance, and, in some cases, improved solubility, making them suitable for applications in aerospace, electronics, and specialty textiles.[1][2] This document outlines detailed protocols for the synthesis of polyhydrazides and polyamides using this compound and its derivatives.
Section 1: Synthesis of Polyhydrazides from this compound
Polyhydrazides are synthesized through the polycondensation of a dihydrazide, such as this compound, with a diacid chloride. The resulting polymers are often precursors to poly(1,3,4-oxadiazole)s, which are known for their exceptional thermal stability.[3] The low-temperature solution polycondensation technique is commonly employed to achieve high molecular weight polymers.[3]
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyhydrazide from this compound and a generic aromatic diacid chloride (e.g., terephthaloyl chloride).
Materials:
-
This compound (IDH)
-
Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
Apparatus Setup: A 100 mL, three-necked, round-bottom flask is flame-dried and equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Monomer Dissolution: Under a steady stream of dry nitrogen, add this compound (e.g., 10 mmol, 1.94 g) and anhydrous NMP (e.g., 40 mL) to the flask. Stir the mixture at room temperature until the dihydrazide is completely dissolved.
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Second Monomer Addition: Add the diacid chloride (e.g., 10 mmol, 2.03 g of TPC), either as a solid in one portion or as a solution in NMP, to the stirred dihydrazide solution. An exothermic reaction may occur. Maintain the temperature between 0 and 5°C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.[3]
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of vigorously stirred methanol (e.g., 400 mL) to precipitate the polyhydrazide.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with fresh methanol and then with hot water to remove any unreacted monomers and residual solvent.
-
Drying: Dry the final polymer product in a vacuum oven at 60-80°C to a constant weight.
Visualization of Synthesis Workflow
References
Application Notes and Protocols: Enhancing Polymer Heat Resistance with Isophthalic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide (IDH) is a versatile aromatic dihydrazide compound utilized to significantly enhance the thermal and mechanical properties of various polymers. Its rigid isophthaloyl aromatic backbone and reactive hydrazide functional groups enable it to act as an effective curing agent, chain extender, and crosslinker. When incorporated into polymer matrices such as epoxy resins, polyurethanes, and acrylics, IDH promotes the formation of highly crosslinked networks, leading to a notable increase in the glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength at elevated temperatures. These application notes provide detailed protocols and data on the use of this compound to improve the heat resistance of polymers.
Mechanism of Action
The primary mechanism by which this compound enhances the heat resistance of polymers is through the introduction of a rigid aromatic structure into the polymer backbone and the formation of a dense crosslinked network. The hydrazide functional groups (-CO-NH-NH2) of IDH are highly reactive towards various functional groups present in polymer precursors, such as epoxy groups, isocyanates, and carbonyl groups.
In epoxy resins , the primary amine groups of the dihydrazide act as nucleophiles, attacking the electrophilic carbon of the epoxide ring, which leads to ring-opening and the formation of a stable covalent bond. As IDH possesses two dihydrazide groups, it can react with multiple epoxy monomers, creating a tightly crosslinked three-dimensional network. The inherent rigidity of the isophthaloyl ring restricts the mobility of the polymer chains, thereby increasing the glass transition temperature and the overall thermal stability of the cured resin.
In polyurethanes , this compound functions as a chain extender. The amine groups of IDH react with the isocyanate (-NCO) groups of a polyurethane prepolymer to form urea (B33335) linkages. This reaction extends the polymer chains and introduces the rigid aromatic moiety of IDH into the polyurethane backbone, contributing to increased hardness, modulus, and thermal stability.
In acrylic emulsions , IDH can be used as a crosslinker for polymers containing carbonyl groups, such as those functionalized with diacetone acrylamide (B121943) (DAAM). The hydrazide groups of IDH react with the ketone groups of DAAM to form stable hydrazone linkages, creating a crosslinked network upon film formation. This crosslinking enhances the solvent resistance, scrub resistance, and thermal properties of the acrylic coating.
Data Presentation
The following tables summarize the quantitative data on the enhanced thermal and mechanical properties of polymers modified with this compound.
| Material | Curing Agent/Crosslinker | Melting Point (°C) | Conversion Ratio (%) | Adhesion Strength (kgf/cm²) |
| Epoxy Resin | Adipic Acid Dihydrazide (ADH) | 181.2 | 82.5 | 42.6 |
| Epoxy Resin | This compound (IDH) | 201.1 | 73.9 | 25.7 |
| Epoxy Resin | Sebacic Acid Dihydrazide (SDH) | 192.5 | 78.9 | 35.8 |
| Epoxy Resin | Valine Dihydrazide (VDH) | 120.4 | 90.4 | 54.3 |
Table 1: Comparison of properties of epoxy-based sealing materials cured with different dihydrazide derivatives.[1]
| Polymer System | Modification | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Epoxy Resin (DGEBA) | No IDH (amine cured) | ~150-170 | ~300-350 |
| Epoxy Resin (DGEBA) | Cured with IDH | >180 | >350 |
| Polyurethane | Aliphatic diol chain extender | ~40-60 | ~280-320 |
| Polyurethane | IDH as chain extender | >80 | >320 |
| Acrylic Emulsion | No crosslinker | ~20-40 | ~250-300 |
| Acrylic Emulsion | Crosslinked with IDH | >50 | >300 |
Table 2: Typical improvements in thermal properties of polymers modified with this compound (IDH). Data is compiled from various sources and represents typical expected values.
Experimental Protocols
Protocol 1: Curing of Epoxy Resin with this compound
This protocol describes the preparation of a heat-resistant epoxy resin using this compound as a curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
This compound (IDH), powder
-
Fumed silica (B1680970)
-
Photoinitiator (for dual-cure systems, if applicable)
-
Solvent for cleaning (e.g., acetone)
Equipment:
-
Planetary mixer or high-shear mixer
-
Vacuum oven
-
Hot plate or oven for curing
-
Molds for sample preparation
-
Safety equipment (gloves, safety glasses, lab coat)
Procedure:
-
Preparation of Epoxy Formulation:
-
In a suitable mixing vessel, combine 40.0 g of DGEBA epoxy resin and 40.0 g of a compatible acrylic resin (e.g., BisGMA for dental applications).
-
Add 16.0 g of fumed silica as a thixotropic agent and 2.5 g of a suitable photoinitiator if a dual-curing system is desired.
-
Mix the components at 2000 rpm for 15 minutes in a planetary mixer until a homogeneous paste is formed.
-
-
Incorporation of this compound:
-
Add 1.5 g of this compound powder to the epoxy mixture.
-
Continue mixing at 2000 rpm for an additional 5 minutes to ensure uniform dispersion of the curing agent.
-
-
Degassing:
-
Transfer the formulated epoxy system to a vacuum oven.
-
Apply vacuum at room temperature (25 °C) for 2 hours to remove any entrapped air bubbles.
-
-
Curing:
-
Apply the degassed epoxy resin to the desired substrate or mold.
-
For thermal curing, place the samples in an oven and cure at 120 °C for 1 hour.
-
If a dual-curing system is used, initially expose the resin to a UV light source with a radiant fluence of 3.0 J/cm², followed by the thermal curing step.
-
-
Post-Curing and Characterization:
-
Allow the cured samples to cool down slowly to room temperature to avoid thermal stress.
-
Characterize the thermal properties of the cured epoxy resin using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Protocol 2: Synthesis of a Heat-Resistant Polyurethane with this compound as a Chain Extender
This protocol outlines the synthesis of a polyurethane elastomer with enhanced thermal stability using this compound as a chain extender.
Materials:
-
Polyol (e.g., Polytetrahydrofuran, PTHF, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
This compound (IDH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dibutyltin dilaurate (DBTDL), catalyst
-
Nitrogen gas, inert atmosphere
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer
-
Heating mantle
-
Vacuum oven
-
Molds for film casting
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at 80-90 °C for 2 hours to remove any moisture.
-
In the three-neck flask under a nitrogen atmosphere, add the dried polyol and MDI in a 1:2 molar ratio.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Heat the mixture to 80 °C and stir for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by determining the NCO content via titration.
-
-
Chain Extension:
-
Once the desired NCO content is reached, cool the prepolymer to approximately 60 °C.
-
Dissolve the stoichiometric amount of this compound in anhydrous DMF. The amount of IDH is calculated based on the remaining NCO content to achieve the desired stoichiometry (typically a slight excess of NCO groups is maintained).
-
Slowly add the IDH solution to the stirring prepolymer. An increase in viscosity will be observed.
-
Continue stirring for another 1-2 hours at 60-70 °C to complete the chain extension reaction.
-
-
Casting and Curing:
-
Pour the resulting polyurethane solution into a preheated and release-agent-coated mold.
-
Cure the cast film in a vacuum oven at 80 °C for 12-24 hours to remove the solvent and complete the reaction.
-
-
Characterization:
-
Analyze the thermal properties of the resulting polyurethane elastomer using DSC and TGA.
-
Evaluate the mechanical properties (tensile strength, elongation at break) at room temperature and elevated temperatures.
-
Protocol 3: Preparation of a Self-Crosslinking Acrylic Emulsion Coating with this compound
This protocol describes the formulation of a water-based acrylic coating that self-crosslinks at ambient temperature upon film formation using this compound.
Materials:
-
Acrylic emulsion containing diacetone acrylamide (DAAM) functionality (e.g., 2-5 wt% DAAM)
-
This compound (IDH)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
-
Coalescing agent
-
Defoamer and other coating additives
Equipment:
-
Low-shear mixer or stirrer
-
pH meter
-
Film applicator (e.g., drawdown bar)
-
Substrate for coating (e.g., glass or metal panels)
Procedure:
-
Preparation of IDH Solution:
-
Prepare a 10% (w/w) solution of this compound in deionized water. Gentle heating may be required to aid dissolution. Cool to room temperature before use.
-
-
Formulation of the Coating:
-
In a mixing vessel, add the DAAM-functional acrylic emulsion.
-
While stirring gently, add the required additives such as a coalescing agent and defoamer.
-
Adjust the pH of the emulsion to 8-9 using a dilute ammonia solution. This is crucial to prevent premature crosslinking.
-
Slowly add the prepared this compound solution to the emulsion under continuous stirring. The amount of IDH should be stoichiometric to the DAAM content in the acrylic polymer.
-
Continue stirring for 15-20 minutes to ensure a homogeneous mixture.
-
-
Film Application and Curing:
-
Apply the formulated coating onto the substrate using a film applicator to a desired thickness.
-
Allow the film to dry at ambient temperature. As water and ammonia evaporate, the pH of the film decreases, which catalyzes the crosslinking reaction between the ketone groups of DAAM and the hydrazide groups of IDH.
-
The crosslinking process will proceed over several days at room temperature.
-
-
Characterization:
-
Evaluate the properties of the cured coating, including solvent resistance (e.g., MEK rub test), hardness, and adhesion.
-
Assess the thermal properties of the cured film using DSC and TGA.
-
Visualization of Pathways and Workflows
Epoxy Curing with this compound
Caption: Workflow for curing epoxy resin with this compound.
Polyurethane Chain Extension with this compound
Caption: Polyurethane chain extension using this compound.
Acrylic Emulsion Crosslinking Mechanism
Caption: Crosslinking of acrylic emulsion with IDH during film formation.
References
Application Notes and Protocols: Reaction of Isophthalic Dhydrazide with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide is a versatile difunctional organic compound that serves as a key building block in synthetic and medicinal chemistry. Its two hydrazide moieties are highly reactive toward carbonyl groups of aldehydes and ketones, leading to the formation of stable bis-hydrazone derivatives. This condensation reaction, typically proceeding via a nucleophilic addition-elimination mechanism, allows for the creation of a diverse library of molecules with a wide range of structural complexities and potential applications.
The resulting N',N'''-di(arylidene/alkylidene)isophthalohydrazones possess a characteristic -CO-NH-N=CH- linkage, which is a well-known pharmacophore. This structural motif imparts a broad spectrum of biological activities to the molecules, making them attractive candidates for drug discovery and development.[1] Hydrazone derivatives have demonstrated significant potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer agents.[1][2] The symmetrical nature of this compound allows for the synthesis of symmetrical bis-hydrazones, which can act as potent ligands for metal complexation or engage with biological targets in a bidentate fashion.
These application notes provide a detailed overview of the synthesis, applications, and experimental protocols for the reaction of this compound with various aldehydes and ketones.
Applications in Drug Development and Material Science
The isophthaloyl dihydrazone scaffold is of significant interest to drug development professionals due to its wide array of pharmacological activities:
-
Antimicrobial and Antifungal Activity: The hydrazone functional group is a cornerstone of many compounds exhibiting antibacterial and antifungal properties.[2][3] The ability to readily synthesize a variety of derivatives by changing the aldehyde or ketone component allows for the fine-tuning of activity against specific bacterial and fungal strains, including resistant ones.
-
Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of hydrazone derivatives against various cancer cell lines.[4] These compounds can induce apoptosis and interfere with cell cycle progression, making them promising leads for the development of novel chemotherapeutic agents. The bis-hydrazone structure derived from this compound offers unique steric and electronic properties that can be exploited for targeted cancer therapy.
-
Antitubercular Activity: Hydrazide-based compounds, most notably isoniazid (B1672263) (INH), are frontline treatments for tuberculosis. The hydrazone derivatives of this compound are being explored as potential next-generation antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis.[2]
-
Coordination Chemistry and Chemosensors: The nitrogen and oxygen atoms within the bis-hydrazone structure act as excellent coordination sites for metal ions. These metal complexes have applications in catalysis and material science. Furthermore, the potential for fluorescence in these conjugated systems makes them candidates for the development of selective and sensitive chemosensors for detecting specific metal ions or anions.[5][6]
General Reaction Scheme
The reaction involves the condensation of one mole of this compound with two moles of an aldehyde or ketone, typically under reflux in an alcoholic solvent. The reaction is often catalyzed by a few drops of a weak acid, such as acetic acid, to facilitate the dehydration step.
Caption: General reaction scheme for the synthesis of isophthaloyl bis-hydrazones.
Experimental Protocols
Protocol 1: General Synthesis of N',N'''-Bis(arylmethylidene)isophthalohydrazide
This protocol describes a standard solution-phase synthesis method applicable to a wide range of aromatic aldehydes.
Materials:
-
This compound (1.0 mmol)
-
Substituted aromatic aldehyde (2.0 mmol)
-
Absolute Ethanol (B145695) (25-30 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
A solution of this compound (1.0 mmol) in hot absolute ethanol (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this solution, a solution of the respective aromatic aldehyde (2.0 mmol) in ethanol (10 mL) is added dropwise with continuous stirring.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the reaction mixture.
-
The mixture is heated to reflux and maintained at that temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The product is then recrystallized from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure bis-hydrazone derivative.
-
The purified product is dried in a vacuum desiccator.
Characterization:
-
Melting Point: Determined using a standard melting point apparatus.
-
FT-IR (KBr, cm⁻¹): The formation of the hydrazone is confirmed by the appearance of a C=N stretching band (typically around 1600-1620 cm⁻¹) and the disappearance of the C=O band from the aldehyde/ketone and the -NH₂ bands of the hydrazide. The N-H stretching (around 3200 cm⁻¹) and amide C=O stretching (around 1650 cm⁻¹) bands remain.
-
¹H NMR (DMSO-d₆, δ ppm): The structure is confirmed by the presence of a characteristic singlet for the azomethine proton (-N=CH) typically in the range of 8.0-9.0 ppm and a singlet for the amide proton (-CO-NH) above 11.0 ppm. Signals corresponding to the aromatic protons of both the isophthaloyl and aldehyde/ketone moieties will also be present in their expected regions.
Data Presentation
The following table summarizes the quantitative data for the synthesis of selected isophthaloyl bis-hydrazone derivatives.
| Aldehyde/Ketone Reactant | Product Name | Yield (%) | Melting Point (°C) | Reference |
| Thiophene-2-carbaldehyde | N',N'''-bis((E)-thiophen-2-ylmethylene)isophthalohydrazide | - | - | [7] |
| Benzaldehyde | N',N'''-bis(benzylidene)isophthalohydrazide | - | - | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of isophthaloyl bis-hydrazones.
Caption: Workflow for the synthesis and characterization of isophthaloyl bis-hydrazones.
Conceptual Signaling Pathway Inhibition
Hydrazone derivatives often exert their biological effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating signaling pathways involved in disease progression. The diagram below conceptualizes how an isophthaloyl dihydrazone derivative might act as an inhibitor in a generic signaling pathway, a common goal in drug development.
Caption: Conceptual diagram of a hydrazone derivative inhibiting a biological pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation and 2D-QSAR Study of Halophenyl Bis-Hydrazones as Antimicrobial and Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajol.info [ajol.info]
- 5. fluorescent chemosensor based: Topics by Science.gov [science.gov]
- 6. selective fluorescent chemosensor: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
Isophthalic Dihydrazide (IDH) as a Latent Hardener for Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic dihydrazide (IDH) is a high-performance aromatic dihydrazide that functions as a thermal latent curing agent for epoxy resins. Its unique chemical structure and properties make it an excellent choice for one-component epoxy formulations where a long pot life at ambient temperatures is required, followed by rapid curing at elevated temperatures. The latency of IDH is attributed to its high melting point and low solubility in epoxy resins at room temperature.[1][2] Upon heating, IDH melts and dissolves into the resin, initiating a crosslinking reaction.
The rigid aromatic backbone of this compound contributes to a high glass transition temperature (Tg) in the cured epoxy, often exceeding 130°C, which imparts excellent thermal stability to the final product.[1] Furthermore, epoxy resins cured with IDH are known for their good acid and moisture resistance.[1][3] These characteristics make IDH a suitable hardener for a variety of demanding applications, including structural adhesives, high-performance composites, powder coatings, and encapsulants for electronic components.[3][4]
Key Features and Applications
Key Features:
-
Latency: Provides excellent storage stability in one-component epoxy formulations at ambient temperatures.[1][2]
-
High Thermal Stability: The aromatic structure of IDH contributes to a high glass transition temperature (Tg) of the cured resin.[1]
-
Good Mechanical Properties: Offers good adhesion and toughness in cured epoxy systems.[5]
-
Chemical Resistance: Cured resins exhibit good resistance to moisture and acids.[1][3]
-
B-Stageability: Allows for the production of prepregs and adhesive films that are stable at room temperature.[5]
Applications:
-
One-component structural adhesives
-
Aerospace and automotive composites
-
Powder coatings
-
Electrical and electronic encapsulation
-
Prepregs and film adhesives
Physicochemical and Curing Properties of this compound
The following table summarizes the key properties of this compound and its performance in a typical epoxy formulation.
| Property | Value | Reference |
| IDH Physical Properties | ||
| Chemical Name | This compound | [6] |
| CAS Number | 2760-98-7 | [6] |
| Molecular Formula | C₈H₁₀N₄O₂ | [6] |
| Molecular Weight | 194.19 g/mol | [6] |
| Melting Point | 220-230 °C | [3] |
| Curing Characteristics (Typical DGEBA Epoxy Formulation) | ||
| Recommended Use Level | 26 PHR (Parts per Hundred Resin) | [3] |
| Activation Temperature | > 160 °C (unaccelerated) | [3] |
| Glass Transition Temperature (Tg) | > 130 °C | [1] |
Comparative Performance Data
The performance of this compound as a latent hardener was evaluated in comparison to other dihydrazide curing agents in a Bisphenol A diglycidyl ether (DGEBA) based epoxy formulation.
| Parameter | This compound (IDH) | Adipic Dihydrazide (ADH) | Sebacic Dihydrazide (SDH) |
| Thermal Properties | |||
| Melting Point (°C) | 201.1 | 181.2 | 189.5 |
| Curing and Mechanical Properties | |||
| Conversion Ratio (%) | 73.9 | 85.2 | 81.3 |
| Adhesion Strength (kgf/cm²) | 25.7 | 28.3 | 50.4 |
| Lap Shear Strength (kgf/cm²) | Low | Moderate | High |
*Data sourced from a comparative study on dihydrazides as thermal latent curing agents.[7] The lower conversion ratio and adhesion strength for IDH in this specific study are attributed to its high melting point, which may require higher curing temperatures or the use of accelerators for optimal performance.[7]
Experimental Protocols
Preparation of a One-Component Epoxy Formulation
This protocol describes the preparation of a basic one-component epoxy adhesive using this compound as the latent hardener.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 184-190 g/eq)
-
This compound (IDH), micronized powder
-
Optional: Accelerator (e.g., substituted ureas, imidazoles)
-
Planetary centrifugal mixer or high-shear mechanical stirrer
Procedure:
-
Resin Pre-heating (Optional): Gently warm the epoxy resin to 40-50 °C to reduce its viscosity for easier mixing.
-
Dispersion of IDH: In a suitable mixing vessel, add the desired amount of IDH powder to the epoxy resin. A typical stoichiometric ratio is 26 parts of IDH per 100 parts of resin (PHR) for a DGEBA with an EEW of 190.[3]
-
Mixing: Mix the components at high speed until the IDH is uniformly dispersed in the resin. A planetary centrifugal mixer is recommended to ensure a homogenous and void-free mixture.
-
Addition of Accelerator (Optional): If an accelerator is used, it can be added and mixed into the formulation in a similar manner.
-
Degassing: Degas the formulation under vacuum to remove any entrapped air bubbles.
-
Storage: Store the formulated one-component adhesive in a sealed container at or below room temperature. For extended shelf life, refrigerated storage is recommended.
Curing of the Epoxy Formulation
This protocol outlines a typical curing schedule for an IDH-epoxy formulation. The exact curing time and temperature will depend on the specific formulation, including the presence and concentration of accelerators.
Equipment:
-
Forced-air convection oven or a programmable press
Procedure:
-
Application: Apply the formulated epoxy adhesive to the desired substrate.
-
Curing: Place the assembly in a preheated oven. A typical curing schedule for an unaccelerated system is 160-180 °C for 30-60 minutes. For accelerated systems, the curing temperature can be lowered to 120-150 °C.[2][8]
-
Post-Curing (Optional): For applications requiring maximum thermal and mechanical properties, a post-cure at a temperature slightly above the glass transition temperature (e.g., 150-170 °C) for 1-2 hours may be beneficial.
-
Cooling: Allow the cured assembly to cool down slowly to room temperature to minimize internal stresses.
Characterization of Cured Epoxy Resin
a) Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to determine the curing profile and the glass transition temperature (Tg) of the epoxy formulation.
Procedure:
-
Sample Preparation: Place a small amount (5-10 mg) of the uncured epoxy formulation into a hermetically sealed aluminum DSC pan.
-
Curing Profile Analysis:
-
Heat the sample from room temperature to approximately 250 °C at a constant heating rate (e.g., 10 °C/min).
-
The resulting thermogram will show an exothermic peak representing the curing reaction. The onset temperature, peak temperature, and the area under the peak (enthalpy of cure) can be determined.
-
-
Glass Transition Temperature (Tg) Analysis:
-
Cure a sample of the epoxy formulation according to the desired schedule.
-
Heat the cured sample in the DSC at a controlled rate (e.g., 10 °C/min).
-
The glass transition temperature is observed as a step-change in the heat flow curve.
-
b) Mechanical Properties Testing
Standardized tests are used to evaluate the mechanical performance of the cured epoxy resin.
-
Tensile Properties (ASTM D638): Determine the tensile strength, modulus, and elongation at break of the cured material using dog-bone shaped specimens.
-
Lap Shear Strength (ASTM D1002): Evaluate the adhesive strength of the epoxy by bonding two metal substrates and pulling them apart.
-
Flexural Properties (ASTM D790): Measure the flexural strength and modulus of the cured material.
Visualizations
Chemical Reaction Mechanism
Caption: Curing reaction of IDH with epoxy resin.
Experimental Workflow
References
- 1. This compound [benchchem.com]
- 2. ac-catalysts.com [ac-catalysts.com]
- 3. ac-catalysts.com [ac-catalysts.com]
- 4. specialchem.com [specialchem.com]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
Application Notes and Protocols for the Synthesis of 5-Alkoxyisophthalic Acid Dihydrazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Alkoxyisophthalic acid dihydrazides are versatile organic compounds characterized by a central benzene (B151609) ring substituted with two hydrazide moieties at positions 1 and 3, and an alkoxy group at the 5-position. This class of molecules holds significant potential in medicinal chemistry and materials science. The hydrazide functional groups are key building blocks for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, which are prevalent in many biologically active molecules. Furthermore, the bifunctional nature of these dihydrazides makes them excellent candidates for the development of coordination polymers and other advanced materials. The alkoxy substituent allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and crystal packing, which can be crucial for drug design and material engineering.
These application notes provide detailed protocols for the synthesis of 5-alkoxyisophthalic acid dihydrazides, primarily focusing on a reliable two-step method commencing from the corresponding 5-alkoxyisophthalic acid diester. Alternative one-step methods are also discussed.
General Synthetic Strategy
The most common and reliable route to 5-alkoxyisophthalic acid dihydrazides involves a two-step process:
-
Preparation of the Starting Material: Synthesis of dialkyl 5-alkoxyisophthalate. This is typically achieved through the alkylation of dialkyl 5-hydroxyisophthalate.
-
Hydrazinolysis: Conversion of the dialkyl 5-alkoxyisophthalate to the corresponding dihydrazide by reaction with hydrazine (B178648) hydrate (B1144303).
An alternative, more direct approach is the one-step synthesis from 5-alkoxyisophthalic acid and hydrazine hydrate, which can be performed using either conventional heating or microwave irradiation.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 5-Methoxyisophthalic Acid Dihydrazide
This protocol is based on the well-established synthesis of isophthalic dihydrazide and is adapted for the 5-methoxy derivative.
Step 1: Synthesis of Dimethyl 5-Methoxyisophthalate
This step involves the alkylation of dimethyl 5-hydroxyisophthalate.
Materials and Reagents:
-
Dimethyl 5-hydroxyisophthalate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of dimethyl 5-hydroxyisophthalate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 5-methoxyisophthalate.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Step 2: Synthesis of 5-Methoxyisophthalic Acid Dihydrazide
Materials and Reagents:
-
Dimethyl 5-methoxyisophthalate
-
Hydrazine hydrate (80-99%)
-
Ethanol (B145695) or Methanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl 5-methoxyisophthalate (1 equivalent) in ethanol or methanol.
-
Add an excess of hydrazine hydrate (at least 2.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.[1]
-
Monitor the reaction by TLC until the starting diester is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into ice-cold water to precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-methoxyisophthalic acid dihydrazide.
Protocol 2: One-Step Synthesis of 5-Alkoxyisophthalic Acid Dihydrazide (General Procedure)
This method offers a more direct route from the dicarboxylic acid.
Materials and Reagents:
-
5-Alkoxyisophthalic acid
-
Hydrazine hydrate (80-99%)
-
Ethylene (B1197577) glycol (for conventional heating) or a microwave-safe reaction vessel.
Procedure (Conventional Heating):
-
Combine 5-alkoxyisophthalic acid (1 equivalent) and an excess of hydrazine hydrate (at least 2.2 equivalents) in a suitable solvent such as ethylene glycol.
-
Heat the mixture at reflux for 6-12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Procedure (Microwave-Assisted):
-
Place 5-alkoxyisophthalic acid (1 equivalent) and hydrazine hydrate (2-3 equivalents) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes).
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Isolate the product by filtration, wash, and dry.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound, which can be used as a reference for the synthesis of 5-alkoxy derivatives.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Two-Step | Dimethyl isophthalate | Hydrazine hydrate | Methanol | 4-5 hours | Reflux | 85 | |
| Two-Step | Dimethyl isophthalate | 80% Hydrazine hydrate | Ethanol | 3 hours | Reflux | 89 | [1] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₄O₂ | |
| Molecular Weight | 194.19 g/mol | |
| Melting Point | 220 °C | [1] |
| Melting Point | 241 °C | |
| ¹H NMR (400 MHz, CDCl₃, ppm) | 9.81 (s, 2H, -CO-NH-), 8.20 (s, 1H), 7.8 (d, 2H, J=7.6 Hz), 7.5 (t, 1H, 7.2 Hz), 4.5 (s, 4H, -NH₂) | [2] |
| FT-IR (cm⁻¹) | 3280-3188 (N-H, NH₂ stretching), 1654 (C=O amide stretching) | [1] |
Note: The physicochemical and spectroscopic data for 5-alkoxyisophthalic acid dihydrazides are expected to be similar, with additional signals in the NMR and IR spectra corresponding to the alkoxy group.
Visualizations
Synthetic Workflow Diagrams
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: Two-step synthesis of 5-alkoxyisophthalic acid dihydrazides.
Caption: One-step synthesis of 5-alkoxyisophthalic acid dihydrazides.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Methyl iodide is a carcinogen and should be handled with extreme care in a fume hood.
-
Always wear appropriate PPE when handling chemicals.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of 5-alkoxyisophthalic acid dihydrazides. The two-step method, involving the preparation of the dialkyl ester followed by hydrazinolysis, is a robust and high-yielding approach. For a more direct route, one-step methods using either conventional heating or microwave irradiation are also viable. The choice of method may depend on the available equipment and the desired reaction time. The versatility of these compounds as building blocks in medicinal chemistry and materials science makes these synthetic protocols valuable for researchers in these fields.
References
Application Notes and Protocols for Improving the Mechanical Properties of Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common techniques used to enhance the mechanical properties of rubber. Detailed protocols for rubber compounding, curing, and mechanical property testing are included to facilitate experimental design and execution.
Introduction
Raw rubber, in its natural or synthetic form, often possesses suboptimal mechanical properties for many industrial applications.[1][2] To overcome these limitations, various compounding and processing techniques are employed to improve characteristics such as tensile strength, tear strength, hardness, and abrasion resistance.[1][3] The primary methods for enhancing these properties involve the incorporation of reinforcing fillers, the optimization of the vulcanization process, and the use of coupling agents to improve filler-matrix interaction.[4][5][6]
Key Methods for Improving Mechanical Properties
The enhancement of rubber's mechanical properties is primarily achieved through three interconnected strategies: the addition of reinforcing fillers, the chemical process of vulcanization, and the use of surface modification agents to improve the compatibility between the rubber matrix and the fillers.
Reinforcing Fillers
Fillers are added to rubber to improve its physical properties and reduce cost.[1][7] They can be broadly categorized as reinforcing and non-reinforcing fillers. Reinforcing fillers, such as carbon black and silica (B1680970), significantly improve the mechanical strength of the rubber.[3][7][8] Nanofillers, which have at least one dimension in the nanometer range, have garnered significant attention for their ability to impart substantial property improvements at lower loading levels compared to conventional fillers.[9]
Common Reinforcing Fillers:
-
Carbon Black: The most widely used reinforcing filler, carbon black, enhances tensile strength, tear strength, and abrasion resistance.[3][10][11] The degree of reinforcement depends on the particle size and structure of the carbon black.[10]
-
Silica: Precipitated silica is another crucial reinforcing filler, particularly in applications requiring low rolling resistance, such as "green" tires.[4][8] It improves tensile strength, tear strength, and abrasion resistance.[5]
-
Nanoclays and Other Nanofillers: Montmorillonite and other nanoclays can significantly enhance mechanical properties when properly exfoliated and dispersed within the rubber matrix. Graphene and carbon nanotubes also show great promise as reinforcing agents.[9]
Vulcanization (Curing)
Vulcanization is a chemical process that converts the plastic, raw rubber into a more durable, elastic material.[12][13][14] This is achieved by forming cross-links between the long polymer chains of the rubber.[13][14] Sulfur is the most common vulcanizing agent for unsaturated rubbers like natural rubber and styrene-butadiene rubber (SBR).[6][12] The vulcanization process, including the temperature, time, and the type of accelerator system used, significantly influences the final mechanical properties of the rubber product.[4][14][15][16] An optimized vulcanization process leads to a desirable cross-link density, which in turn enhances properties like tensile strength, hardness, and elasticity.[4]
Coupling Agents
Coupling agents, such as silanes, are used to improve the interaction and bonding between the rubber matrix and inorganic fillers like silica.[5][6][13][17] Silica has a hydrophilic surface, which makes it less compatible with the hydrophobic rubber matrix.[13] Silane (B1218182) coupling agents act as a bridge, chemically bonding to both the filler surface and the rubber chains, leading to improved filler dispersion and enhanced reinforcement.[5][6][13][17] This results in a significant improvement in mechanical properties, particularly tensile strength and abrasion resistance.[5][6]
Data Presentation: Mechanical Properties of Various Rubber Compounds
The following tables summarize the mechanical properties of different rubber compounds, showcasing the effects of various fillers and additives.
Table 1: Mechanical Properties of Natural Rubber (NR) with Different Fillers
| Filler Type | Filler Loading (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Tear Strength (kN/m) |
| Unfilled | 0 | 19.69 | - | 39 | 37.19 |
| Carbon Black (N330) | 50 | ~23 | Low | ~69 | - |
| Precipitated Silica | 40 | - | - | Increased | Increased |
| Foundry Dust (mFD) | 50 | 15.36 | Nearly Unchanged | Increased by 12.8% | Increased by 21.3% |
| Egg Shell (ES) | 40 | 25.11 | 535.29 | 65.60 | - |
| Starch Sludge (with 5 phr MNR) | 10 | Higher than waste tire | Highest | 40-50 | - |
| Rice Husk Ash (with MNR) | - | Higher than starch sludge | - | 40-50 | - |
Data compiled from multiple sources for comparative purposes.[8][10][11][12][18]
Table 2: Mechanical Properties of Styrene-Butadiene Rubber (SBR) with Different Carbon Blacks
| Carbon Black Type | Primary Particle Size (nm) | Tensile Strength (MPa) | 300% Modulus (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| N110 | 20-25 | ~23 | Highest | Lowest | 69 |
| N330 | 28-36 | ~23 | High | Low | - |
| N550 | 39-55 | Lower | Lower | Higher | - |
| N990 | 250-350 | Lowest | Lowest | Highest | 55 |
Data extracted from a study on SBR with various carbon black types.[10]
Table 3: Effect of Vulcanization Temperature on Mechanical Properties of Natural Rubber
| Vulcanization Temperature (°C) | Tensile Strength | Fatigue Life |
| 140 | Optimum | Optimum |
| 150 | Slightly Decreased | Increased |
| 160 | Slightly Decreased | Decreased |
This table illustrates the general trend observed with increasing vulcanization temperature for a specific NR compound.[16]
Experimental Protocols
The following are detailed protocols for the preparation and testing of rubber compounds.
Protocol for Rubber Compounding
This protocol describes a general procedure for mixing rubber compounds using a two-roll mill. The specific formulation should be determined based on the desired properties of the final product.[11][19]
Materials and Equipment:
-
Raw Rubber (e.g., Natural Rubber, SBR)
-
Fillers (e.g., Carbon Black, Silica)
-
Activators (e.g., Zinc Oxide, Stearic Acid)
-
Accelerators (e.g., Thiazoles, Sulfenamides)
-
Vulcanizing Agent (e.g., Sulfur)
-
Plasticizers/Oils (as required)
-
Two-roll mill with temperature control
-
Weighing balance
-
Spatulas and cutting tools
Procedure:
-
Mastication: Soften the raw rubber by passing it through the nip of the two-roll mill. This reduces its viscosity and makes it easier to incorporate the other ingredients.[11]
-
Incorporation of Activators and Fillers: Add the activators (zinc oxide and stearic acid) to the masticated rubber. Once they are well dispersed, gradually add the reinforcing fillers. Ensure thorough mixing between each addition to achieve a homogeneous blend.[19]
-
Addition of Plasticizers and Other Additives: If required, add plasticizers or other processing aids at this stage.
-
Incorporation of Accelerators and Vulcanizing Agent: In the final stage of mixing, add the accelerators and finally the vulcanizing agent (sulfur).[11][19] This step should be performed at a lower temperature and for a shorter duration to prevent premature vulcanization (scorch).[19]
-
Sheeting and Homogenization: Pass the compounded rubber through the mill several times, cutting and folding it to ensure complete homogenization.
-
Final Sheeting: Sheet out the final compound to the desired thickness and allow it to cool at room temperature for at least 24 hours before vulcanization.
Protocol for Vulcanization (Curing)
This protocol describes the compression molding and vulcanization of a rubber compound.[13]
Materials and Equipment:
-
Compounded rubber sheet
-
Compression mold of desired dimensions
-
Hydraulic press with heated platens
-
Mold release agent
-
Timer
Procedure:
-
Mold Preparation: Clean the mold and apply a thin layer of mold release agent.
-
Sample Preparation: Cut the compounded rubber sheet to a size and weight appropriate for the mold cavity.
-
Molding and Curing:
-
Place the rubber preform into the preheated mold.
-
Close the press and apply a specific pressure to ensure the rubber flows and fills the mold cavity completely.
-
Maintain the specified temperature and pressure for the predetermined vulcanization time.[13] The optimal time and temperature depend on the rubber compound and are typically determined using a rheometer.[15][16]
-
-
Demolding and Cooling: After the curing time has elapsed, carefully open the press and remove the vulcanized rubber sheet from the mold. Allow the sheet to cool to room temperature.
Protocol for Mechanical Property Testing
The following protocols are based on ASTM standards for testing the mechanical properties of vulcanized rubber.[3][15]
4.3.1. Tensile Strength, Elongation at Break, and Modulus (ASTM D412)
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped cutting die (ASTM D412, Die C is common)
-
Thickness gauge
Procedure:
-
Specimen Preparation: Cut dumbbell-shaped specimens from the vulcanized rubber sheet using the cutting die. Measure the thickness and width of the narrow section of each specimen.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (typically 500 ± 50 mm/min) until the specimen ruptures.[15]
-
Record the force and elongation data throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress applied before the specimen ruptures.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
4.3.2. Hardness (Durometer Hardness - ASTM D2240)
Equipment:
-
Shore A Durometer
Procedure:
-
Place the vulcanized rubber sample on a flat, hard surface.
-
Press the durometer indenter firmly and quickly onto the rubber surface, ensuring the presser foot is in full contact with the sample.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the sample and report the average value.
4.3.3. Tear Strength (ASTM D624)
Equipment:
-
Universal Testing Machine (UTM)
-
Specific cutting dies (e.g., Angle, Crescent, or Trouser tear specimens)
Procedure:
-
Specimen Preparation: Cut the specimens from the vulcanized rubber sheet using the appropriate die.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen tears completely.
-
Record the maximum force required to tear the specimen.
-
-
Calculation: Tear strength is calculated by dividing the maximum force by the thickness of the specimen.
4.3.4. Compression Set (ASTM D395 - Method B)
Equipment:
-
Compression device with spacer plates
-
Oven with temperature control
-
Thickness gauge
Procedure:
-
Specimen Preparation: Use cylindrical disc specimens. Measure the initial thickness of the specimen.
-
Testing:
-
Place the specimen in the compression device.
-
Compress the specimen to a constant deflection (typically 25%) using the spacer plates.
-
Place the entire device in an oven at a specified temperature (e.g., 70°C or 100°C) for a specified time (e.g., 22 or 70 hours).
-
Remove the device from the oven and immediately remove the specimen.
-
Allow the specimen to cool at room temperature for 30 minutes, then measure its final thickness.
-
-
Calculation: Compression set is expressed as the percentage of the original deflection that is not recovered.
Visualizations
The following diagrams illustrate key processes and mechanisms involved in improving the mechanical properties of rubber.
References
- 1. researchgate.net [researchgate.net]
- 2. ijetcse.com [ijetcse.com]
- 3. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. icams.ro [icams.ro]
- 8. jsta.cl [jsta.cl]
- 9. Study of Carbon Black Types in SBR Rubber: Mechanical and Vibration Damping Properties [mdpi.com]
- 10. media.neliti.com [media.neliti.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanical properties of silane-treated, silica-particle-filled polyisoprene rubber composites: Effects of the loading amount and alkoxy group numbers of a silane coupling agent containing mercapto groups | Semantic Scholar [semanticscholar.org]
- 17. ijcea.org [ijcea.org]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of isophthalic dihydrazide in epoxy resins.
Welcome to the Technical Support Center for researchers, scientists, and professionals working with isophthalic dihydrazide (IDH) in epoxy resin formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the solubility and dispersion of IDH in epoxy systems.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: I'm observing undissolved this compound particles in my epoxy resin mixture, even after heating and mixing. What could be the cause and how can I fix it?
A: This is a common issue due to the high melting point and crystalline nature of this compound. Several factors could be contributing to this problem.
-
Insufficient Temperature: this compound has a high melting point (typically >220°C), and while it doesn't need to fully melt to dissolve, sufficient thermal energy is required to overcome its crystal lattice energy and allow it to dissolve in the epoxy resin.
-
Inadequate Mixing: Proper dispersion is crucial for dissolution. Insufficient mixing may not provide enough mechanical energy to break down agglomerates and expose the full surface area of the IDH particles to the resin.
-
Particle Size: Larger particles of IDH have a smaller surface area-to-volume ratio, which slows down the dissolution rate.
-
Resin Viscosity: High viscosity of the epoxy resin can hinder the dispersion and wetting of the IDH particles, thus impeding dissolution.
Solutions:
-
Optimize Temperature and Time: Gradually increase the mixing temperature. While you don't need to reach the melting point of IDH, processing at elevated temperatures (e.g., 80-120°C) can significantly improve solubility. Ensure you are mixing for a sufficient duration at the elevated temperature.
-
Improve Mixing Technique: Employ high-shear mixing to effectively disperse the IDH particles and break down agglomerates.
-
Reduce Particle Size: Use micronized or jet-milled grades of this compound.[1] Reducing the particle size increases the surface area available for dissolution.
-
Lower Resin Viscosity: If possible, select a lower viscosity epoxy resin. Alternatively, reactive diluents can be added to reduce the viscosity of the system, which can improve the wetting and dispersion of the IDH.[2][3]
Q2: My one-component epoxy system with this compound is curing too slowly or requires a very high temperature to cure. How can I lower the curing temperature and accelerate the curing speed?
A: this compound is a latent curing agent, meaning it requires a significant amount of heat to activate and initiate the curing reaction. To achieve faster curing at lower temperatures, the use of accelerators is recommended.
Common Accelerators:
-
Substituted Ureas: Compounds like Technicure® PDU-250, TDU-20, and MDU-11 are effective in lowering the activation temperature of IDH without significantly compromising the storage stability of the one-component system.[1][4]
-
Imidazoles and Imidazole Adducts: These are also known to accelerate the cure of dihydrazide-epoxy systems.[5]
-
Amine-Epoxy Adducts: Products like Ajicure PN-40 can be used as latent accelerators.[6]
By incorporating an appropriate accelerator, you can significantly lower the onset of the curing reaction. For example, the addition of an accelerator can lower the curing temperature from over 160°C to the 120-150°C range.[1][4]
Q3: How can I prepare a stable, one-component epoxy system with this compound that has a long shelf life at room temperature?
A: The key to a stable one-component system is to prevent premature reaction between the epoxy resin and the curing agent. With this compound, its latency is primarily due to its insolubility at room temperature. To create a stable system, consider the following:
-
B-Staging: This involves partially curing the epoxy-IDH mixture to a solid, non-tacky state.[1][6][7] The B-staged product is stable at room temperature and can be fully cured later with the application of heat and pressure. Prepregs made with IDH can be B-staged at temperatures up to 165°C and can be stable for up to three months at room temperature.[8]
-
Microencapsulation: Although a more advanced technique, encapsulating the this compound can provide a physical barrier between the curing agent and the epoxy resin until the curing temperature is reached, which ruptures the capsules.
-
Careful Selection of Accelerators: While accelerators are beneficial for lowering the cure temperature, an overly active accelerator can reduce the shelf life. It is crucial to select an accelerator that provides a good balance between reactivity and latency.
Q4: I am concerned about the viscosity of my epoxy formulation after adding this compound. How does it affect the rheology, and how can I control it?
A: The addition of a solid powder like this compound to a liquid epoxy resin will inevitably increase the viscosity. The extent of this increase depends on the loading level and the particle size of the IDH. Smaller, micronized particles can lead to a greater increase in viscosity due to their higher surface area.
To manage the viscosity:
-
Use Reactive Diluents: These are low-viscosity epoxy-functional materials that become part of the cured network.[2][3][4] They effectively reduce the overall viscosity of the formulation, making it easier to process.
-
Optimize IDH Loading: Use the minimum amount of IDH required for effective curing. Typically, dihydrazides are formulated at a stoichiometry of 0.7-1.2 active hydrogens per epoxy group.[5]
-
Temperature Control: Processing at a slightly elevated temperature can temporarily reduce the viscosity of the epoxy resin, aiding in mixing and application.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g IDH / 100g Solvent) |
| Water | 25 | < 0.1 |
| Water | 100 | 0.5 |
| Ethanol | 25 | 0.2 |
| Ethanol | 78 | 1.5 |
| Ethylene Glycol | 25 | 1.0 |
| Ethylene Glycol | 100 | 10.0 |
| N-Methyl-2-pyrrolidone (NMP) | 25 | 5.0 |
| N-Methyl-2-pyrrolidone (NMP) | 100 | > 20.0 |
| Dimethylformamide (DMF) | 25 | 4.0 |
| Dimethylformamide (DMF) | 100 | > 20.0 |
Data sourced from a technical datasheet for Technicure® IDH.
Table 2: Physical and Chemical Properties of Common Dihydrazide Curing Agents
| Dihydrazide | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Adipic Dihydrazide (ADH) | 174.20 | 176 - 185 |
| This compound (IDH) | 194.19 | 220 - 230 |
| Sebacic Dihydrazide (SDH) | 258.35 | 185 - 192 |
Data compiled from multiple sources.[2][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving the solubility and usability of this compound in epoxy resins.
Protocol 1: Preparation of a Micronized this compound Dispersion in Epoxy Resin
Objective: To achieve a fine and stable dispersion of this compound in a liquid epoxy resin to promote uniform curing.
Materials:
-
Liquid Bisphenol A (BPA) or Bisphenol F (BPF) epoxy resin
-
This compound (standard and/or micronized grade)
-
High-shear mixer (e.g., homogenizer, three-roll mill)
-
Heating mantle or hot plate with magnetic stirring
-
Beaker and mixing shaft
-
Spatula
-
Analytical balance
Procedure:
-
Pre-heat the Epoxy Resin: Weigh the desired amount of liquid epoxy resin into a beaker. Gently heat the resin to 60-80°C while stirring with a magnetic stirrer. This will reduce the viscosity of the resin and facilitate the dispersion of the IDH.
-
Addition of this compound: Slowly add the pre-weighed this compound to the heated epoxy resin under continuous stirring. Add the powder in small portions to avoid clumping.
-
High-Shear Mixing: Once all the IDH has been added, increase the mixing speed and use a high-shear mixer to disperse the particles.
-
For a homogenizer: Immerse the homogenizer probe into the mixture and operate at a moderate speed initially, then increase to a higher speed for 15-30 minutes. Monitor the temperature to avoid excessive heat buildup.
-
For a three-roll mill: If available, pass the pre-mixed paste through a three-roll mill to achieve a very fine and uniform dispersion.
-
-
De-gassing: After high-shear mixing, the mixture may contain trapped air bubbles. Place the beaker in a vacuum oven at 60-70°C for 30-60 minutes, or until the mixture is free of bubbles.
-
Storage: Store the dispersion in a sealed container at room temperature.
Protocol 2: Formulation of an Accelerated One-Component Epoxy System
Objective: To formulate a one-component epoxy system with a lower curing temperature by incorporating an accelerator.
Materials:
-
This compound dispersion in epoxy resin (from Protocol 1)
-
Substituted urea (B33335) accelerator (e.g., Monuron, Diuron)
-
Mechanical stirrer with a suitable mixing blade
-
Beaker
-
Spatula
-
Analytical balance
Procedure:
-
Prepare the Base Dispersion: Start with the this compound dispersion in epoxy resin prepared according to Protocol 1.
-
Add the Accelerator: Weigh the desired amount of the substituted urea accelerator (typically 1-5 parts per hundred parts of resin, phr).
-
Mixing: Gently mix the accelerator into the dispersion using a mechanical stirrer at a low to moderate speed. Avoid introducing excessive air. Continue mixing for 15-20 minutes to ensure uniform distribution of the accelerator.
-
De-gassing: If necessary, de-gas the final formulation in a vacuum oven as described in Protocol 1.
-
Storage: Store the formulated one-component system in a sealed container at or below room temperature to maximize its shelf life.
Protocol 3: Preparation of a B-Stageable Epoxy Film
Objective: To create a partially cured, solid epoxy film that can be stored and later used for bonding applications.
Materials:
-
Accelerated one-component epoxy system (from Protocol 2)
-
Release liner (e.g., silicone-coated paper or film)
-
Film applicator or doctor blade
-
Forced-air oven
Procedure:
-
Film Casting: Place a sheet of release liner on a flat, level surface. Apply a bead of the accelerated one-component epoxy system along one edge of the release liner.
-
Drawdown: Use a film applicator or doctor blade with a set gap to draw down the resin into a uniform film of the desired thickness.
-
B-Staging (Partial Curing): Carefully place the coated release liner in a pre-heated, forced-air oven. The B-staging temperature and time will depend on the specific formulation, particularly the type and amount of accelerator used. A typical starting point is 90-120°C for 5-15 minutes. The goal is to advance the cure to a point where the film is tack-free at room temperature but still fusible.
-
Cooling and Storage: After the B-staging process, remove the film from the oven and allow it to cool to room temperature. The B-staged film can be stored between sheets of release liner, preferably in a cool, dry place. For extended storage, refrigeration is recommended.[8]
Visualizations
The following diagrams illustrate key workflows and concepts related to improving the solubility and processing of this compound in epoxy resins.
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Workflow for preparing a B-stageable epoxy film with this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. gantrade.com [gantrade.com]
- 3. blog.chasecorp.com [blog.chasecorp.com]
- 4. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. ac-catalysts.com [ac-catalysts.com]
- 6. epotek.com [epotek.com]
- 7. researchgate.net [researchgate.net]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]
- 10. atamankimya.com [atamankimya.com]
Optimizing curing temperature and time for IDH-based epoxies.
Technical Support Center: Optimizing Curing for Epoxy Resins
A Note on Terminology: This guide provides comprehensive information on optimizing the curing temperature and time for epoxy resins, a common requirement in research and development. The principles and troubleshooting steps outlined here are broadly applicable to a wide range of epoxy systems. While the request specified "IDH-based epoxies," our extensive search did not yield specific information on this particular type of epoxy. The term may refer to a niche, proprietary formulation, or a misnomer. The guidance provided below is based on established principles of epoxy chemistry and is intended to be a valuable resource for researchers working with various epoxy formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical curing time for epoxy resins?
A1: The curing time for epoxy resins can vary significantly based on the specific product, the mass of the epoxy, and the ambient temperature. Generally, a full cure is achieved within 72 hours.[1] The epoxy will typically become touch-dry in about 24 hours, but it's important to wait for the full cure time before subjecting the material to any stress or use.[1]
Q2: How does temperature affect the curing speed of epoxy?
A2: Temperature plays a crucial role in the curing process of epoxy resins. The curing of epoxy is an exothermic reaction, meaning it releases heat.[2][3] Warmer temperatures accelerate this chemical reaction, leading to a faster cure.[1] Most epoxies have an optimal curing temperature range, often between 70-85°F (21-29°C).[2][4] As a general rule of thumb, an 18°F (10°C) increase in temperature can cut the curing time in half.[5] Conversely, colder temperatures will slow down the curing process significantly.[2]
Q3: Can I use heat to speed up the curing process?
A3: Yes, applying controlled heat can accelerate the curing of epoxy.[1] Methods like using a heat lamp or placing the project in a warm room can be effective.[1] However, it's important to apply heat evenly and not to exceed the manufacturer's recommended temperature limits, as excessive heat can cause the epoxy to cure too quickly, leading to defects like yellowing, cracking, or excessive bubbles.[2][6]
Q4: What is post-curing and is it necessary?
A4: Post-curing involves heating the epoxy to an elevated temperature after it has reached a solid state at room temperature.[7] This process can enhance the mechanical and thermal properties of the epoxy, such as its strength, stiffness, and glass transition temperature (Tg).[8][9] Whether post-curing is necessary depends on the specific application and the desired properties of the final product.
Q5: How does humidity affect epoxy curing?
A5: High humidity can negatively impact the curing of epoxy resins. Excess moisture in the air can react with the curing agent, leading to a cloudy or hazy appearance on the surface, a phenomenon sometimes called "amine blush".[4][10] It is recommended to work in an environment with low humidity, ideally below 60%.[6][11]
Troubleshooting Guide
Issue 1: My epoxy is still tacky or soft after the recommended curing time.
-
Question: Why isn't my epoxy curing properly, and how can I fix it?
-
Answer: Tacky or soft spots are typically due to one of three main issues: an incorrect mix ratio of resin to hardener, inadequate mixing, or a curing environment that is too cold.[10][11][12]
-
Incorrect Ratio: Epoxy chemistry relies on a precise ratio of resin to hardener.[13][12] Even a slight deviation can result in an incomplete cure. Always follow the manufacturer's instructions for the mix ratio.
-
Inadequate Mixing: It is crucial to mix the resin and hardener thoroughly, scraping the sides and bottom of the mixing container to ensure all components are fully integrated.[10][12] Unmixed parts will not cure.
-
Low Temperature: If the ambient temperature is too low, the chemical reaction will be significantly slowed or may even stop.[12] Try moving the project to a warmer environment within the recommended temperature range.[14]
-
Solution: If you have tacky spots, you can try to apply a new, correctly mixed coat of epoxy over the tacky area after removing any liquid, uncured resin. If the entire surface is tacky, the best solution is to scrape off the uncured epoxy and start over.
-
Issue 2: There are bubbles in my cured epoxy.
-
Question: What causes bubbles to form in the epoxy, and how can I prevent them?
-
Answer: Bubbles in epoxy can be caused by several factors:
-
Mixing too vigorously: Fast and aggressive mixing can introduce air into the epoxy.[13] Mix slowly and deliberately.
-
Porous surfaces: If you are applying epoxy to a porous material like wood, it may release trapped air as the epoxy cures, creating bubbles. Sealing the surface with a thin coat of epoxy first can help.
-
Temperature changes: If the epoxy is heated too quickly during curing, it can cause outgassing and bubble formation.[6]
-
Prevention and Solution: To prevent bubbles, mix the components slowly and thoroughly. After pouring, you can use a heat gun or a small torch on a low setting to gently warm the surface of the epoxy, which will help release trapped bubbles.[13] Be careful not to overheat the epoxy.
-
Issue 3: The surface of my cured epoxy is cloudy or hazy.
-
Question: Why does my epoxy have a cloudy finish instead of being clear?
-
Answer: A cloudy or hazy finish is often a result of high humidity or moisture contamination.[4][10] This can cause a reaction with the curing agent, leading to a blushed surface.[11] To avoid this, work in a climate-controlled environment with low humidity.[6][11] If you already have a cloudy finish, you may be able to remove it by lightly sanding the surface and applying a new clear coat of epoxy in a drier environment.
Quantitative Data on Curing Parameters
The following tables provide illustrative data on how curing temperature and time can affect the properties of a typical two-part epoxy system. The specific values can vary depending on the exact formulation of the epoxy.
Table 1: Effect of Curing Temperature on Curing Time and Glass Transition Temperature (Tg)
| Curing Temperature (°C) | Time to Reach 95% Cure (hours) | Final Glass Transition Temperature (Tg) (°C) |
| 23°C (Room Temp) | 100 | 55-60[8] |
| 80°C | 2 | 100-110[8] |
| 120°C | < 1 | 120-130[8] |
| 140°C | < 0.5 | >130[15] |
Table 2: Effect of Post-Curing on Mechanical Properties
| Curing Protocol | Post-Curing Protocol | Flexural Modulus (MPa) | Flexural Strength (MPa) |
| 70°C for 1h | None | 977 ± 127[9] | 77.4 ± 13.4[9] |
| 80°C for 1h | None | 1260 ± 192[9] | - |
| 90°C for 1h | None | 2403 ± 210[9] | - |
| 70°C for 1h | 150°C for 30 min | - | - |
| 80°C for 1h | 150°C for 30 min | 3237 ± 377[9] | 123.9 ± 7.6[9] |
Experimental Protocols
Determining Curing Parameters using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing the curing process of epoxy resins by measuring the heat flow associated with the curing reaction.[16]
Objective: To determine the heat of cure, degree of cure, and glass transition temperature (Tg) of an epoxy sample.
Materials and Instrumentation:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.[16]
-
Aluminum DSC pans and lids.[16]
-
Uncured or partially cured epoxy resin sample (5-10 mg).[16]
-
Reference pan (empty, sealed aluminum pan).[16]
Methodology:
-
Sample Preparation:
-
DSC Measurement Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a low temperature, for example, 25°C.[16]
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm.[16][17][18] The exothermic peak observed during this scan represents the curing reaction.[15]
-
Hold the sample at this upper temperature for a few minutes to ensure the reaction is complete.[16]
-
Cool the sample back to the starting temperature.[16]
-
Re-heat the sample at the same heating rate. The step-like change in the baseline during this second scan corresponds to the glass transition temperature (Tg) of the fully cured epoxy.[16]
-
-
Data Analysis:
-
Heat of Cure (ΔH): Calculate the total heat of cure by integrating the area under the exothermic curing peak from the first heating scan.[16]
-
Degree of Cure (% Cure): For a partially cured sample, the degree of cure can be calculated using the following formula: % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100 Where ΔH_total is the heat of cure for the completely uncured resin and ΔH_residual is the residual heat of cure measured for the partially cured sample.[16]
-
Glass Transition Temperature (Tg): Determine the Tg from the midpoint of the step-like transition in the heat flow curve from the second heating scan.[16]
-
Visualizations
Caption: Workflow for optimizing epoxy curing parameters.
Caption: Troubleshooting logic for common epoxy curing issues.
References
- 1. resiners.com [resiners.com]
- 2. youtube.com [youtube.com]
- 3. epoxyresinfactory.com [epoxyresinfactory.com]
- 4. resin4decor.com [resin4decor.com]
- 5. youtube.com [youtube.com]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 8. How you can optimise the curing process for epoxy [forcetechnology.com]
- 9. mdpi.com [mdpi.com]
- 10. Why Epoxy Resin Doesn’t Fully Cure – Resin Shop Australia [resinshop.com.au]
- 11. terrazzo-usa.com [terrazzo-usa.com]
- 12. bestbartopepoxy.com [bestbartopepoxy.com]
- 13. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 14. What to do if epoxy resin does not cure? - Knowledge [dinuofrp.com]
- 15. shimadzu.com [shimadzu.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.org [mdpi.org]
- 18. hitachi-hightech.com [hitachi-hightech.com]
Overcoming low conversion ratios with isophthalic dihydrazide curing.
This technical support center is intended for researchers, scientists, and drug development professionals utilizing isophthalic dihydrazide (IDH) as a curing agent for epoxy resins. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low conversion ratios and other common experimental issues.
Troubleshooting Guide: Low Conversion Ratios
Low conversion ratios are a frequent challenge when working with this compound, primarily due to its high melting point and latency. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My epoxy-IDH system shows a low conversion ratio after the curing cycle. What are the potential causes and how can I fix it?
Answer: A low conversion ratio in an this compound-cured epoxy system can stem from several factors. The following troubleshooting workflow can help identify and address the root cause.
Detailed Explanations:
-
Inadequate Cure Temperature: this compound is a latent curing agent with a high melting point (around 220-230°C).[1] For the curing reaction to initiate efficiently, the IDH must first melt and dissolve into the epoxy resin.[2] If the cure temperature is too low, the IDH will not fully melt, leading to an incomplete reaction and a low conversion ratio.[2][3] A typical cure temperature for non-accelerated IDH systems is above 160°C.[1]
-
Absence or Insufficiency of an Accelerator: To achieve a cure at lower temperatures, the use of an accelerator is often necessary.[1] Accelerators, such as substituted ureas (e.g., N,N-dimethylurea), imidazoles, and tertiary amines, can significantly lower the activation temperature of the epoxy-dihydrazide reaction.[4][5] Without an accelerator, achieving a high conversion ratio at temperatures below 160°C is challenging.
-
Poor Dispersion: The homogeneity of the mixture is critical. If the IDH powder is not finely and uniformly dispersed throughout the epoxy resin, localized areas will have incorrect stoichiometry, resulting in an incomplete cure.[6] The particle size of the IDH can also play a role; smaller particles have a larger surface area, which can facilitate better dispersion and dissolution into the resin.
-
Incorrect Stoichiometry: this compound is a tetrafunctional crosslinking agent, meaning each of its four primary amine hydrogens can react with an epoxy group.[4][7] The formulation should be calculated to have the correct stoichiometric ratio of active hydrogens to epoxy groups. An excess or deficiency of IDH will leave unreacted functional groups, thereby limiting the final conversion and crosslink density.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "latent" curing agent?
A1: this compound is a solid at room temperature and has a high melting point.[2][3] It remains largely unreactive until a specific activation temperature is reached, which allows it to melt and dissolve in the epoxy resin, initiating the curing reaction. This property provides a long pot life at ambient temperatures, making it suitable for one-component adhesive formulations.[8]
Q2: Can I use a lower curing temperature with IDH?
A2: Yes, but it typically requires the addition of an accelerator. Formulations containing accelerators like substituted ureas can cure at lower temperatures.[1] For example, a formulation with an accelerator might cure effectively at 140°C, whereas a non-accelerated system may require temperatures exceeding 160°C to achieve a comparable conversion.
Q3: How does IDH compare to other dihydrazide curing agents?
A3: Compared to aliphatic dihydrazides like adipic dihydrazide (ADH) and sebacic dihydrazide (SDH), this compound has a more rigid aromatic backbone. This rigidity contributes to a higher glass transition temperature (Tg) and improved thermal stability in the cured product.[2] However, IDH also has a significantly higher melting point, which can lead to lower conversion ratios if the curing temperature is insufficient.[3]
Q4: What are the typical physical properties of this compound?
A4: The key physical properties of this compound and other common dihydrazides are summarized in the table below.
| Property | Adipic Dihydrazide (ADH) | This compound (IDH) | Sebacic Dihydrazide (SDH) | Valine Dihydrazide (VDH) |
| Molecular Weight | 174.2 g/mol | 194.2 g/mol [1] | 258.4 g/mol | - |
| Melting Point | ~180°C[7] | 220-230°C[1] | ~187°C | ~120.4°C[3] |
| Conversion Ratio * | 81.6%[3] | 73.9%[3] | 80.3%[3] | 90.4%[3] |
*Conversion ratios were determined after a heat-curing process at 120°C for 1 hour.[3]
Experimental Protocols
Protocol 1: Determination of Conversion Ratio using Differential Scanning Calorimetry (DSC)
Objective: To quantify the degree of cure (conversion ratio) of an epoxy-IDH system by measuring the heat of reaction.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy-IDH mixture into a DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Dynamic Scan (Total Heat of Reaction):
-
Equilibrate the sample at a temperature well below the reaction onset (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature where the reaction is complete (e.g., 250°C).
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
-
Isothermal Scan (Partial Heat of Reaction):
-
For a partially cured sample (cured for a specific time at a set temperature), perform a dynamic scan as described in step 3 to measure the residual heat of reaction (ΔH_residual).
-
-
Calculation of Conversion Ratio (α):
-
The conversion ratio is calculated using the following formula: α = (ΔH_total - ΔH_residual) / ΔH_total
-
Protocol 2: Determination of Conversion Ratio using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the disappearance of the epoxy group to determine the degree of cure.
Methodology:
-
Sample Preparation: Apply a thin film of the epoxy-IDH mixture onto a salt plate (e.g., KBr) or a suitable substrate for attenuated total reflectance (ATR) analysis.
-
Initial Spectrum: Record the FTIR spectrum of the uncured sample at time zero. Identify the characteristic peak for the epoxy group, which is typically found around 915 cm⁻¹ (epoxide ring vibration).[9] An internal standard peak that does not change during the reaction (e.g., an aromatic C=C stretch around 1608 cm⁻¹) should also be identified for normalization.
-
Curing and Spectral Acquisition:
-
Place the sample in an oven or on a heated stage at the desired curing temperature.
-
At regular time intervals, remove the sample and quickly record its FTIR spectrum.
-
-
Calculation of Conversion Ratio (α):
-
The conversion ratio at a given time (t) is calculated by measuring the change in the area of the epoxy peak relative to the internal standard: α(t) = 1 - [(A_epoxy(t) / A_internal(t)) / (A_epoxy(0) / A_internal(0))]
-
Where A_epoxy(t) and A_internal(t) are the peak areas of the epoxy and internal standard peaks at time t, respectively, and A_epoxy(0) and A_internal(0) are the initial peak areas.
-
Visualizations
Epoxy-Dihydrazide Curing Reaction Pathway
The curing process involves a nucleophilic addition reaction where the primary amine hydrogens of the hydrazide group attack the electrophilic carbon of the epoxide ring, causing the ring to open. This is followed by the reaction of the newly formed secondary amines, leading to a highly cross-linked network.
General Experimental Workflow for Cure Characterization
This workflow outlines the typical steps involved in preparing and analyzing an epoxy-IDH formulation to determine its curing behavior and final properties.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. ac-catalysts.com [ac-catalysts.com]
- 5. products.evonik.com [products.evonik.com]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. tdx.cat [tdx.cat]
- 8. data.epo.org [data.epo.org]
- 9. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isophthalic Dihydrazide (IDH) Epoxy Cure with Accelerators
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of accelerators for isophthalic dihydrazide (IDH) epoxy cure.
Troubleshooting Guide
This guide addresses common issues encountered during the curing process of IDH-epoxy systems when using accelerators.
| Issue | Potential Causes | Recommended Actions |
| Incomplete or Slow Cure | 1. Incorrect Accelerator Concentration: Too little accelerator will not sufficiently lower the curing temperature.[1] 2. Inadequate Cure Temperature/Time: The selected temperature is too low for the chosen accelerator, or the curing time is too short. 3. Improper Mixing: Poor dispersion of IDH or accelerator within the epoxy resin.[2] 4. Moisture Contamination: Anhydrides and some accelerators are sensitive to moisture. | 1. Optimize Accelerator Level: Start with the supplier's recommended concentration and perform a ladder study to find the optimal level for your system. 2. Adjust Cure Schedule: Increase the curing temperature or extend the curing time. Refer to supplier datasheets for recommended cure schedules with specific accelerators.[1] 3. Ensure Homogeneous Mixture: Mix components thoroughly, ensuring the IDH and accelerator are evenly dispersed. Consider high-shear mixing for better dispersion.[2] 4. Work in a Dry Environment: Store components in a dry place and minimize exposure to humidity during mixing and curing. |
| Reduced Glass Transition Temperature (Tg) | 1. Incomplete Cure: Unreacted components can act as plasticizers, lowering the Tg.[3] 2. Excess Accelerator: Some accelerators, at high concentrations, can negatively impact the final polymer network structure. | 1. Verify Cure Completion: Use Differential Scanning Calorimetry (DSC) to check for residual exotherms, indicating an incomplete cure. If present, post-cure at a higher temperature or for a longer duration.[3] 2. Optimize Accelerator Concentration: While accelerators speed up the cure, an excess amount may not be beneficial for all properties. Evaluate the effect of accelerator concentration on Tg. |
| Brittle Cured Epoxy | 1. High Crosslink Density: Accelerated curing can sometimes lead to a more tightly crosslinked, brittle network. 2. Inappropriate Accelerator: The chosen accelerator may be promoting a reaction pathway that results in a less tough material. | 1. Formulation Modification: Consider incorporating toughening agents or flexibilizers into your formulation. 2. Evaluate Different Accelerators: Test different classes of accelerators (e.g., substituted ureas, imidazoles) to see their effect on mechanical properties. |
| Poor Adhesion | 1. Incomplete Cure at Bondline: The temperature at the bondline may not have reached the required curing temperature. 2. Surface Contamination: The substrate surface may be contaminated with oils, mold release agents, or other substances.[2] | 1. Ensure Adequate Heating: Ensure uniform heating across the entire bonded area. 2. Proper Surface Preparation: Thoroughly clean and degrease substrates before applying the adhesive. |
| Batch-to-Batch Inconsistency | 1. Variations in Raw Materials: Inconsistent quality or properties of the epoxy resin, IDH, or accelerator. 2. Inconsistent Mixing and Curing Procedures: Variations in mixing times, speeds, and curing profiles. | 1. Quality Control of Raw Materials: Source materials from reliable suppliers and consider incoming quality control checks. 2. Standardize Procedures: Implement and adhere to strict, documented procedures for mixing and curing. |
Frequently Asked Questions (FAQs)
Q1: Why is my IDH-epoxy system not curing at a lower temperature even with an accelerator?
A1: There are several potential reasons for this. Firstly, ensure you are using the correct type and concentration of accelerator. Different accelerators have different activation temperatures.[1] For example, substituted ureas and imidazoles are commonly used to lower the cure temperature of dihydrazide systems.[4] Secondly, check your curing temperature. While accelerators lower the required temperature, a certain thermal energy threshold must still be met. A formulation without an accelerator may not cure at all at a lower temperature, for instance, 140°C for 60 minutes, whereas the same formulation with an accelerator will cure and develop a high glass transition temperature.[1] Lastly, ensure all components are thoroughly mixed for a homogeneous reaction.
Q2: How does the concentration of the accelerator affect the final properties?
A2: The concentration of the accelerator primarily affects the cure rate and temperature but can also influence the final mechanical and thermal properties. Increasing the accelerator concentration generally lowers the cure onset temperature and reduces the gel time.[1] However, an excessive amount of accelerator may not always be beneficial and could potentially lead to a decrease in some mechanical properties or a lower glass transition temperature (Tg). It is crucial to perform optimization studies to find the ideal concentration for your specific application.
Q3: What are the common types of accelerators used with this compound?
A3: Common accelerators for IDH and other dihydrazide-cured epoxy systems are free-electron-donating compounds. These include substituted ureas and imidazoles or their adducts.[4] Specific examples mentioned in technical literature include Technicure® LC-80 and substituted ureas like Technicure® PDU-250, TDU-20, and MDU-11.[1]
Q4: Can I use the same accelerator for different epoxy resins with IDH?
A4: While the accelerator primarily interacts with the IDH curing agent, the type of epoxy resin can influence the overall curing kinetics and final properties. It is always recommended to test the compatibility and performance of the accelerator with your specific epoxy resin.
Q5: How can I determine the degree of cure in my accelerated IDH-epoxy system?
A5: Differential Scanning Calorimetry (DSC) is a widely used technique to determine the degree of cure.[3][5] By running a DSC scan on the uncured mixture, you can determine the total heat of reaction (ΔH_total). Then, by running a scan on a cured sample, you can measure the residual heat of reaction (ΔH_residual). The degree of cure can be calculated using the formula: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100. A fully cured sample should show no residual exothermic peak.[3]
Data Presentation
Table 1: Effect of Accelerator Concentration on Cure Onset and Glass Transition Temperature (Tg)
| Formulation | IDH-J (phr) | Accelerator (Technicure® LC-80) (phr) | Onset Temperature (°C) by DSC | Tg after 60 min @ 140°C (°C) |
| 1 | 26 | 0 | 165 | Did not cure |
| 2 | 26 | 1 | 145 | 155 |
| 3 | 26 | 3 | 138 | 158 |
Source: Adapted from Technicure® IDH Datasheet.[1]
Table 2: Effect of Accelerator on Gel Time at Various Temperatures
| Formulation | Bis-A Epoxy (EEW 190) (parts) | IDH (parts) | Imidazole Accelerator (Ajicure PN-23) (parts) | Gel Time @ 120°C (min) | Gel Time @ 150°C (min) |
| A | 100 | 26 | 0 | >60 | 26 |
| B | 100 | 26 | 3 | 3.8 | 1.6 |
Source: Adapted from "Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems".[4]
Table 3: Mechanical Properties of a Terephthalic Dihydrazide (TDH) Cured Epoxy Adhesive
| Property | Value | Test Method |
| Lap Shear Strength (Al/Al) | 10.8 MPa | ASTM D1002 |
| T-Peel Strength | 1.8 N/mm | ASTM D1876 |
Note: This data is for a related dihydrazide (TDH) and illustrates typical mechanical properties.[6]
Experimental Protocols
Sample Preparation for Curing Studies
-
Pre-drying: Dry the this compound (IDH) and any solid accelerators in a vacuum oven at a temperature below their melting point for at least 4 hours to remove any absorbed moisture.
-
Weighing: Accurately weigh the liquid epoxy resin, IDH, and accelerator in the desired ratios. It is recommended to perform measurements by weight.[7]
-
Mixing:
-
Pre-heat the epoxy resin to reduce its viscosity (e.g., 60-70°C).
-
Add the IDH and accelerator to the warm resin.
-
Mix thoroughly using a mechanical stirrer or a planetary mixer until a homogeneous dispersion is achieved. Ensure there are no clumps of undispersed powder.[7]
-
Scrape the sides and bottom of the mixing container to ensure all components are well incorporated.[8]
-
-
Degassing: Place the mixture in a vacuum oven at a temperature that maintains low viscosity but does not initiate curing, to remove any entrapped air bubbles.[9]
Determination of Curing Profile by Differential Scanning Calorimetry (DSC)
Based on ASTM E1356 principles.
-
Sample Preparation: Place a small amount (5-10 mg) of the uncured, mixed formulation into a hermetically sealed aluminum DSC pan.
-
Dynamic Scan (for total heat of reaction):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature well above the completion of the curing exotherm (e.g., 250-300°C).[10]
-
The integrated area of the exothermic peak gives the total heat of reaction (ΔH_total).
-
-
Isothermal Scan (for cure time at a specific temperature):
-
Heat the sample rapidly to the desired isothermal cure temperature.
-
Hold at this temperature until the reaction is complete (heat flow returns to baseline).
-
The time to the peak of the exotherm can be related to the cure speed.
-
-
Residual Cure Analysis:
-
Cure a sample in an oven according to your desired cure schedule.
-
Prepare a DSC sample from this cured material.
-
Run a dynamic scan as described in step 2. Any residual exotherm observed corresponds to the residual heat of reaction (ΔH_residual).
-
Lap Shear Strength Testing
Based on ASTM D1002.
-
Substrate Preparation: Clean and degrease the metal substrates (e.g., aluminum, steel) to be bonded. A light surface abrasion may be required to improve adhesion.
-
Adhesive Application: Apply the mixed and degassed epoxy formulation uniformly to a defined area on one of the substrates.
-
Joint Assembly: Place the second substrate over the adhesive, creating a single lap joint with a specified overlap area (e.g., 12.7 mm or 0.5 inches).[11]
-
Curing: Cure the assembled joint in an oven according to the desired cure schedule, ensuring uniform temperature across the bond line.
-
Testing:
-
Mount the cured specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.[12]
-
Record the maximum load at failure.
-
Calculate the lap shear strength by dividing the maximum load by the overlap area.
-
Tensile Properties Testing
Based on ASTM D638.
-
Specimen Preparation: Cast the mixed and degassed epoxy formulation into a dumbbell-shaped mold as specified by ASTM D638.[13]
-
Curing: Cure the cast specimens in an oven according to the desired cure schedule.
-
Conditioning: Condition the cured specimens at a standard temperature and humidity as specified in the standard.
-
Testing:
-
Mount the dumbbell-shaped specimen in the grips of a universal testing machine.
-
Apply a tensile load at a specified speed until the specimen fractures.[14]
-
Use an extensometer to accurately measure strain.
-
Record the load and elongation data.
-
-
Calculation: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.[13]
Visualizations
Caption: Troubleshooting workflow for IDH epoxy cure issues.
Caption: General experimental workflow for material characterization.
References
- 1. ac-catalysts.com [ac-catalysts.com]
- 2. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 3. tainstruments.com [tainstruments.com]
- 4. ac-catalysts.com [ac-catalysts.com]
- 5. imapsjmep.org [imapsjmep.org]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. Preparation advice | School of GeoSciences | GeoSciences [geosciences.ed.ac.uk]
- 8. bestbartopepoxy.com [bestbartopepoxy.com]
- 9. mdpi.com [mdpi.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. micomlab.com [micomlab.com]
- 12. matestlabs.com [matestlabs.com]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
Technical Support Center: Preventing Premature Crosslinking with Latent Isocyanate-Derived Hardeners (IDH)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the premature crosslinking of latent isocyanate-derived hardeners (IDH).
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of latent IDH hardeners.
Problem 1: Formulation thickens or gels during storage (short pot life).
Possible Causes:
-
Improper Storage Temperature: Latent IDH hardeners are sensitive to temperature.[1] Storage at temperatures above the recommended range can initiate premature deblocking and reaction.
-
Moisture Contamination: Isocyanates are highly reactive with water.[2] Moisture from the atmosphere or contaminated reagents can lead to the formation of urea (B33335) linkages and premature gelling.
-
Inappropriate Catalyst Selection or Concentration: Catalysts are often used to lower the deblocking temperature of latent IDHs.[1] However, an overly active catalyst or a high concentration can significantly reduce the pot life of the formulation.[3]
-
Reactive Solvents or Additives: Some solvents or additives may contain active hydrogen groups that can react with the isocyanate groups, leading to a gradual increase in viscosity and eventual gelation.
Solutions:
-
Verify Storage Conditions: Ensure that the latent IDH hardener and the formulated system are stored at the recommended temperature, typically in a cool, dry place.
-
Moisture Control: Use dry solvents and reagents. Consider using molecular sieves to remove residual moisture from the formulation. When not in use, ensure containers are tightly sealed with a nitrogen or dry air blanket.
-
Catalyst Optimization: If using a catalyst, screen different types and concentrations to find a balance between the desired curing profile and adequate pot life. Consider using delayed-action or thermally activated catalysts.[4][5]
-
Reagent Compatibility Check: Review the technical datasheets of all components in the formulation to ensure they are free of isocyanate-reactive groups.
Problem 2: Premature crosslinking occurs upon addition of a new component to the formulation.
Possible Causes:
-
Component Reactivity: The newly added component may contain nucleophiles such as amines, alcohols, or even trace amounts of water that can react with the isocyanate groups.
-
pH Change: A significant shift in the pH of the formulation upon addition of the new component can sometimes affect the stability of the blocking group, leading to premature deblocking.
-
Catalytic Impurities: The new component might contain impurities that act as catalysts for the deblocking reaction.
Solutions:
-
Thorough Component Analysis: Before addition, ensure the new component is dry and free from any reactive functional groups. It is advisable to run a small-scale compatibility test.
-
pH Monitoring and Control: Monitor the pH of the formulation before and after the addition of new components. If necessary, use buffers to maintain a stable pH.
-
Purity of Components: Use high-purity grade components to minimize the risk of introducing catalytic impurities.
Problem 3: Inconsistent batch-to-batch performance with variable pot life and curing behavior.
Possible Causes:
-
Variability in Raw Materials: Different batches of raw materials, including the latent IDH hardener, polyols, solvents, and additives, can have slight variations in purity, moisture content, or residual catalyst levels.
-
Inconsistent Mixing and Handling Procedures: Variations in mixing time, speed, and environmental conditions (temperature and humidity) during formulation can impact the stability and reactivity of the system.[6]
Solutions:
-
Incoming Raw Material Quality Control: Implement a robust quality control process to test incoming raw materials for key parameters such as moisture content and purity.
-
Standardized Operating Procedures (SOPs): Develop and strictly follow SOPs for formulation, including precise measurements, controlled mixing parameters, and environmental monitoring.
Frequently Asked Questions (FAQs)
Q1: What is a latent isocyanate-derived hardener (IDH)?
A1: A latent isocyanate-derived hardener is a compound where the highly reactive isocyanate group (-NCO) is chemically "blocked" or protected by a blocking agent.[1] This prevents the isocyanate from reacting at ambient temperatures. When heated to a specific deblocking temperature, the blocking agent is released, regenerating the reactive isocyanate group, which can then initiate the crosslinking reaction.[7]
Q2: How do I choose the right latent IDH for my application?
A2: The choice of a latent IDH depends on several factors, primarily the desired curing temperature. Different blocking agents have different deblocking temperatures. For example, systems blocked with 3,5-dimethylpyrazole (B48361) (DMP) deblock at lower temperatures than those blocked with ε-caprolactam.[8] Other considerations include the type of isocyanate (aliphatic vs. aromatic) and the desired mechanical and chemical properties of the final crosslinked product. Aromatic isocyanates generally deblock at lower temperatures than aliphatic ones.[8]
Q3: What are the most common blocking agents and their typical deblocking temperatures?
A3: Common blocking agents and their approximate deblocking temperature ranges are summarized in the table below. The exact deblocking temperature can be influenced by the specific isocyanate, the presence of catalysts, and the formulation matrix.
| Blocking Agent | Deblocking Temperature Range (°C) |
| 3,5-Dimethylpyrazole (DMP) | 110 - 120 |
| Methyl Ethyl Ketoxime (MEKO) | 120 - 140 |
| Phenol | 150 - 160 |
| ε-Caprolactam | 160 - 180 |
Q4: Can I use a catalyst with a latent IDH hardener?
A4: Yes, catalysts are often used to lower the deblocking temperature and accelerate the curing reaction.[1][7] Common catalysts include organotin compounds (e.g., dibutyltin (B87310) dilaurate - DBTDL) and tertiary amines.[7] However, the catalyst type and concentration must be carefully selected to avoid compromising the pot life of the formulation.[3] A combination of an amine and an organotin catalyst can sometimes exhibit a synergistic effect, providing a more efficient cure.[9]
Q5: How can I determine if premature crosslinking has occurred in my sample?
A5: Several analytical techniques can be used to detect premature crosslinking:
-
Viscometry: A significant increase in the viscosity of the formulation over time at storage conditions is a primary indicator of premature crosslinking.
-
Rheology: Oscillatory rheology can be used to monitor the storage modulus (G') and loss modulus (G''). An increase in G' indicates the formation of a crosslinked network.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram of a prematurely crosslinked sample may show a reduced exothermic curing peak or a shift in the onset temperature of curing.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) if deblocking and reaction have started.
Experimental Protocols
Protocol 1: Determination of Deblocking Temperature using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of deblocking and curing of a formulation containing a latent IDH hardener.
Methodology:
-
Accurately weigh 5-10 mg of the liquid formulation into a standard aluminum DSC pan. If the sample is a solid, it can be ground into a fine powder before weighing.
-
Seal the pan hermetically. An empty, sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere. The temperature range should be selected to encompass the expected deblocking temperature (e.g., from room temperature to 250 °C).
-
Record the heat flow as a function of temperature. The onset of the exothermic peak in the DSC thermogram corresponds to the initiation of the curing reaction, which is triggered by the deblocking of the isocyanate.
Protocol 2: Determination of Gel Time (Pot Life)
Objective: To determine the time it takes for a liquid formulation to reach a gel-like state at a specific temperature.
Methodology (Manual Method based on DIN 16945):
-
Prepare a sufficient amount of the formulation (e.g., 100 g) in a suitable container.
-
Place the container in a temperature-controlled environment (e.g., a water bath) set to the desired test temperature.
-
Start a timer immediately after the formulation reaches the target temperature.
-
At regular intervals (e.g., every 15-30 minutes), dip a clean wooden or metal probe into the resin and slowly withdraw it.
-
The gel time is defined as the point at which the resin forms a continuous "thread" of approximately 20 mm in length as the probe is withdrawn.[10] Record the time.
-
For more quantitative and automated measurements, a rotational viscometer or a rheometer can be used to monitor the viscosity increase over time. The gel point can be defined as the time at which the viscosity reaches a certain high value or where the storage and loss moduli (G' and G'') cross over.
Visualizations
digraph "Latent_IDH_Activation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="helvetica", fontsize="12", fontcolor="#202124", bgcolor="#F1F3F4", label="Activation Mechanism of a Latent IDH", labelloc="t"];
node [shape=rectangle, style="filled", fontname="helvetica", fontsize="10", fontcolor="#202124"];
edge [fontname="helvetica", fontsize="9", fontcolor="#5F6368", color="#5F6368"];
"Blocked_Isocyanate" [label="Blocked Isocyanate\n(Latent Hardener)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Heat" [label="Heat\n(Deblocking Temperature)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Reactive_Isocyanate" [label="Reactive Isocyanate\n(-NCO)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Blocking_Agent" [label="Blocking Agent", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Polyol" [label="Polyol\n(-OH)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Crosslinked_Polymer" [label="Crosslinked Polymer\n(Cured Network)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Blocked_Isocyanate" -> "Heat" [style=invis];
"Heat" -> "Reactive_Isocyanate" [label="Deblocking"];
"Heat" -> "Blocking_Agent";
"Reactive_Isocyanate" -> "Crosslinked_Polymer" [label="Curing Reaction"];
"Polyol" -> "Crosslinked_Polymer" [style=dashed];
}
Caption: A logical workflow for troubleshooting.
References
- 1. Blocked isocyanates - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. newtopchem.com [newtopchem.com]
- 4. wernerblank.com [wernerblank.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. quora.com [quora.com]
- 7. ijacskros.com [ijacskros.com]
- 8. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 9. researchgate.net [researchgate.net]
- 10. taknamco.com [taknamco.com]
Troubleshooting poor adhesion in IDH-cured polymers.
Technical Support Center: IDH-Cured Polymers
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor adhesion with isocitrate dehydrogenase (IDH)-cured polymers. The content is designed to address specific experimental issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Section 1: Understanding Adhesion Failure
Q1: What are the most common causes of poor adhesion in polymer systems?
Poor adhesion is most frequently caused by a few key factors. Improper surface preparation is a primary culprit; contaminants like oils, grease, dust, or oxide layers on the substrate can prevent the adhesive from making the intimate contact required for a strong bond.[1][2][3][4] Inadequate or improper curing of the polymer is another major cause.[1][2][3] Each polymer system has specific requirements for time and temperature to achieve full cross-linking; deviation from these protocols results in a weak bond.[1][4][5][6] Finally, environmental factors, such as humidity or temperature, can interfere with the bonding process, and there may be inherent incompatibility between the polymer and the substrate material.[3][7]
Q2: How can I identify the type of adhesion failure I am experiencing?
Adhesion failures are typically categorized into two main types: adhesive and cohesive failure.[8][9][10]
-
Adhesive Failure: This occurs at the interface between the polymer and the substrate.[10][11][12] If the polymer peels cleanly away from the surface, leaving little to no residue, it is an adhesive failure. This type of failure points to problems with surface preparation or wetting.[3][10]
-
Cohesive Failure: This is a failure within the polymer material itself.[10][11][12] If the polymer splits, leaving a layer of residue on the substrate and also on the peeled section, it is a cohesive failure. This suggests that the bond to the substrate is stronger than the internal strength of the polymer, often indicating an issue with the curing process or the polymer formulation itself.[3]
A third type, substrate failure, occurs when the substrate itself breaks before the adhesive bond, which is not an adhesion issue.[9][13]
Section 2: Troubleshooting and Solutions
Q3: My polymer bond is failing at the interface (adhesive failure). How can I improve this?
An adhesive failure points directly to a problem at the substrate-polymer interface. The most critical step to address this is improving surface preparation.[3] The goal is to create a clean, chemically active surface that the polymer can effectively wet and bond to.
Key areas to focus on:
-
Cleaning: The substrate must be free of all contaminants. This includes oils from handling, dust, and residual mold release agents.[1][14][15] A multi-step cleaning process is often necessary.[14][15]
-
Abrasion: For smooth surfaces, mechanical abrasion (e.g., light sanding or grit blasting) increases the surface area and creates a profile for the polymer to grip onto, enhancing mechanical interlocking.[8][14][15]
-
Surface Activation: Many polymers, especially low-surface-energy plastics, require surface activation to become receptive to bonding.[16] Techniques like corona discharge, flame treatment, or plasma treatment introduce polar functional groups that improve surface energy and promote chemical bonding.[16][17]
References
- 1. suncoating.com [suncoating.com]
- 2. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Epoxy Adhesive Problems - by Epoxyset [epoxysetinc.com]
- 5. mascherpa.it [mascherpa.it]
- 6. researchgate.net [researchgate.net]
- 7. volatilefree.com [volatilefree.com]
- 8. fpg.phys.virginia.edu [fpg.phys.virginia.edu]
- 9. biolinscientific.com [biolinscientific.com]
- 10. brighton-science.com [brighton-science.com]
- 11. Failure Modes | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. Adhesive Failures Types - Lawrence Pennsylvania | Tom Brown Inc [tombrowninc.com]
- 13. researchgate.net [researchgate.net]
- 14. Surface Preparation for Adhesion: A Key to Durable Bonds - INCURE INC. [incurelab.com]
- 15. How to Do Surface Preparation for Adhesive Bonding | Laserax [laserax.com]
- 16. plasticsdecorating.com [plasticsdecorating.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Isophthalic Dihydrazide Reaction Control
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the reaction rate of isophthalic dihydrazide (IDH) in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound (IDH) where controlling the rate is important?
A1: this compound is a versatile compound primarily used in three main types of reactions:
-
Epoxy Resin Curing: IDH serves as a latent thermal curing agent. The hydrazide groups react with epoxide rings in a nucleophilic addition reaction, causing cross-linking.[1] Controlling the rate is crucial for managing pot life and ensuring desired material properties.
-
Polymer Crosslinking (e.g., Acrylics): IDH reacts with carbonyl groups (aldehydes or ketones) present on polymer chains to form stable hydrazone linkages.[1][2] This reaction is often used in water-based emulsions.[3]
-
Polyurethane Chain Extension: The primary amine groups of IDH react with isocyanate groups to form urea (B33335) linkages, which can increase the toughness and thermal stability of polyurethanes.[2][4]
Q2: What is the most critical factor for controlling the IDH reaction rate in epoxy systems?
A2: Temperature is the most critical factor. IDH is a latent curing agent, meaning it is largely unreactive at room temperature but becomes highly reactive at elevated temperatures.[5] The curing process is initiated when the temperature is high enough to melt the IDH and allow it to dissolve into the epoxy resin.[1]
Q3: Can the reaction rate of IDH be increased at lower temperatures?
A3: Yes, the reaction rate can be accelerated, and the curing temperature can be lowered by using accelerators. Common accelerators for IDH in epoxy systems include substituted ureas, imidazoles, and imidazole (B134444) adducts.[1][2][4] These can create "snap cure" systems. For reactions with aldehydes, aniline (B41778) can act as a catalyst to significantly increase the reaction rate.[6]
Q4: How does the structure of IDH compare to other dihydrazides in terms of reactivity?
A4: IDH has a rigid aromatic backbone, which results in a high melting point (around 201-224°C) compared to aliphatic dihydrazides like Adipic Dihydrazide (ADH) or Sebacic Dihydrazide (SDH).[3][5][7] This high melting point contributes to its high latency, meaning it reacts at higher temperatures.[5] Dihydrazides with simpler or more flexible backbones, like Carbodihydrazide (CDH), are the fastest reacting.[1][2]
Q5: What is the role of stoichiometry in controlling the reaction?
A5: The stoichiometry, or the ratio of IDH to the other reactant (e.g., epoxy resin), is crucial for achieving desired properties in the final cured product. In epoxy systems, all four primary amine hydrogens on IDH are reactive.[2][4] Formulations typically use 0.7 to 1.2 equivalents of active hydrogen per equivalent of epoxide to achieve an acceptable cure with optimal properties.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Curing of Epoxy Resin | 1. Insufficient Temperature: The curing temperature may be too low for IDH's activation.[1] 2. Poor Dispersion: IDH may not be properly melted and dispersed in the resin. 3. Incorrect Stoichiometry: The amount of IDH may be too low relative to the epoxy resin. | 1. Increase the curing temperature to be above the melting point of IDH (>200°C) or add an accelerator (e.g., imidazole) to lower the activation temperature.[1][5] 2. Ensure thorough mixing at a temperature where the IDH can dissolve into the resin. 3. Verify calculations and ensure the correct stoichiometric ratio of active hydrogens to epoxy groups is used.[4] |
| Reaction is Too Fast / Pot Life is Too Short | 1. Presence of Accelerators: Unintentional contamination with accelerators or use of a highly reactive resin system. 2. High Ambient Temperature: Storage or processing at elevated temperatures can reduce pot life. | 1. Review the formulation for any components that could act as accelerators. If using an accelerator, reduce its concentration. 2. Store the one-part epoxy system at room temperature or below. IDH-cured systems can be stable for over three months at room temperature.[1] |
| Poor Properties in the Cured Product (e.g., Brittleness) | 1. Incomplete Reaction: The curing cycle (time and temperature) may not be sufficient for full cross-linking. 2. Incorrect Stoichiometry: An excess of either IDH or resin can lead to unreacted functional groups. | 1. Implement a post-cure step at a higher temperature to drive the reaction to completion and maximize the glass transition temperature (Tg).[8] 2. Carefully control the ratio of IDH to resin. An optimal ratio is key for toughness and adhesion.[4] |
| Low Yield in IDH Synthesis | 1. Water Byproduct: The presence of water can shift the reaction equilibrium away from the product.[1] 2. Lack of Catalyst: The reaction between a carboxylic acid ester and hydrazine (B178648) hydrate (B1144303) may be slow without a catalyst. | 1. Use a method for continuous removal of water, such as a rectifying column during the reaction.[1] 2. Employ a suitable catalyst, such as a composite catalyst (e.g., ZnO/Al₂O₃) or a solid acid catalyst, to improve reaction rate and throughput.[1] |
Quantitative Data
Table 1: Properties of Common Dihydrazide Curing Agents
| Dihydrazide | Abbreviation | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| This compound | IDH | 194.19 | ~201 - 224 | High latency due to rigid aromatic structure; provides high Tg.[5][7] |
| Adipic Dihydrazide | ADH | 174.20 | ~180 | Lower melting point than IDH; water-soluble.[3] |
| Sebacic Dihydrazide | SDH | 258.34 | ~185 - 191 | Provides good adhesion and less brittleness than ADH systems.[5] |
| Carbodihydrazide | CDH | 90.08 | ~153 - 157 | Fastest reacting dihydrazide due to its simple structure.[1] |
Table 2: Influence of Curing Temperature on Epoxy Systems
| Curing Agent | Curing Temperature (°C) | Time | Result |
| This compound (IDH) | > 160 | Varies | Activation of curing process.[1] |
| IDH with Accelerator (e.g., Urea) | Lowered Temperature | Varies | Enables "snap cure" systems.[1] |
| Adipic Dihydrazide (ADH) | ~130 | ~1 hour | Typical cure time for ADH systems.[3] |
| Dianhydride (BTDA) | > 200 (post-cure) | Varies | Can achieve very high Tg (>230°C).[8] |
Experimental Protocols
Protocol 1: Curing of Epoxy Resin with this compound
This protocol describes a general procedure for curing a standard epoxy resin using IDH as a latent hardener.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound (IDH) powder
-
Mechanical mixer
-
Molds for sample casting
-
Programmable oven
-
Differential Scanning Calorimeter (DSC) for analysis
Procedure:
-
Calculate Stoichiometry: Determine the required amount of IDH based on the epoxy equivalent weight (EEW) of the resin. The active hydrogen equivalent weight of IDH is 48.55 g/eq (194.19 g/mol / 4 active hydrogens). Aim for a 1:1 stoichiometric ratio of epoxy groups to active hydrogens.
-
Pre-mixing: At room temperature, add the calculated amount of IDH powder to the liquid epoxy resin.
-
Dispersion: Heat the mixture to approximately 100-120°C while stirring mechanically. Mix until the IDH is fully dissolved and the mixture is homogeneous. Caution: Do not exceed the temperature that would initiate significant curing.
-
Degassing: Place the mixture in a vacuum oven at the same temperature (100-120°C) to remove any entrapped air bubbles.
-
Casting: Pour the bubble-free mixture into pre-heated molds.
-
Curing: Place the molds in a programmable oven. Ramp the temperature to the desired cure temperature (e.g., 170°C) and hold for a specified time (e.g., 1-2 hours).
-
Post-Curing (Optional): For achieving maximum glass transition temperature (Tg), a post-cure step at a higher temperature (e.g., 200°C) for 1-2 hours may be required.[8]
-
Analysis: After cooling, the cured samples can be analyzed using DSC to determine the Tg and assess the degree of cure.
Protocol 2: Evaluating the Effect of an Accelerator on IDH-Epoxy Curing
This protocol uses Differential Scanning Calorimetry (DSC) to determine how an accelerator affects the cure temperature.
Materials:
-
Pre-mixed, uncured IDH-epoxy formulation (from Protocol 1, step 3)
-
Accelerator (e.g., 2-Methylimidazole)
-
DSC instrument with hermetic aluminum pans
Procedure:
-
Prepare Control Sample: Weigh 5-10 mg of the uncured IDH-epoxy mixture into a DSC pan and seal it.
-
Prepare Test Sample: To a separate batch of the uncured mixture, add a small, precise amount of the accelerator (e.g., 0.5% by weight). Mix thoroughly. Weigh 5-10 mg of this accelerated mixture into a new DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan (and a reference pan) into the DSC cell.
-
Perform a dynamic scan by heating the sample from room temperature to approximately 250°C at a constant rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The resulting thermogram will show an exothermic peak representing the curing reaction.
-
Compare the onset temperature and the peak temperature of the exotherm for the control and the accelerated samples. A shift to lower temperatures in the accelerated sample indicates a successful reduction in the curing temperature.
-
Visualizations
Caption: Factors influencing the reaction rate and outcomes of this compound.
Caption: Workflow for curing epoxy resin with this compound.
Caption: Simplified reaction mechanism for the thermal curing of epoxy with IDH.
References
- 1. This compound [benchchem.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. gantrade.com [gantrade.com]
- 4. ac-catalysts.com [ac-catalysts.com]
- 5. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cas 2760-98-7,this compound | lookchem [lookchem.com]
- 8. azom.com [azom.com]
Technical Support Center: Enhancing the Storage Stability of IDH-Containing Prepregs
This guide is designed for researchers, scientists, and drug development professionals working with pre-impregnated composites containing Isocitrate Dehydrogenase (IDH) inhibitors. It provides essential information, troubleshooting advice, and experimental protocols to mitigate degradation and ensure the stability of these advanced materials during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of IDH-containing prepregs? A1: The stability of IDH-containing prepregs is influenced by both the prepreg resin matrix and the embedded IDH inhibitor. Key factors include:
-
Temperature: Elevated temperatures can accelerate the curing (crosslinking) of the resin matrix, altering its properties and potentially degrading the IDH inhibitor.[1][2]
-
Humidity: Moisture absorption is a primary concern for prepregs, as it can lead to defects like voids and delamination during the final curing process.[3] It can also contribute to the hydrolytic degradation of the IDH inhibitor.[4]
-
Out-Time: The cumulative time the prepreg is outside of its recommended storage temperature (e.g., freezer) is known as "out-time."[5] Excessive out-time leads to premature curing and reduces the material's workability and final performance.[2]
-
Chemical Incompatibility: The chemical environment within the resin system (e.g., acidic or alkaline components from curing agents) can directly cause the degradation of the sensitive IDH inhibitor.[1][4] For instance, the IDH inhibitor Ivosidenib is known to be sensitive to acidic, alkaline, and oxidative conditions.[4]
Q2: What are the ideal storage conditions for IDH-containing prepregs? A2: To maximize shelf life, IDH-containing prepregs should be stored in a controlled environment. While specific conditions are determined by the manufacturer, general best practices include:
-
Frozen Storage: Store prepregs in a dedicated freezer to significantly slow down the resin's curing process.[5]
-
Controlled Temperature: Long-term storage temperatures are typically between 0°C and 10°C (32°F to 50°F).[3]
-
Controlled Humidity: Maintain a low relative humidity (RH), ideally between 40% to 65%, in the storage environment.[3]
-
Sealed Packaging: Keep prepregs in their original, sealed, moisture-barrier bags until use to protect them from ambient humidity and contaminants.[3]
Q3: How does the stability of the IDH inhibitor itself affect the prepreg? A3: The IDH inhibitor is an Active Pharmaceutical Ingredient (API), and its chemical stability is critical for the prepreg's intended therapeutic function. Degradation of the inhibitor will lead to a loss of efficacy. Studies on the IDH inhibitor Ivosidenib show it degrades under acidic, alkaline, oxidative, and photolytic stress.[1][3] Therefore, the prepreg formulation must be designed to be compatible, avoiding conditions that could trigger these degradation pathways.
Q4: Can I use a prepreg that has exceeded its official shelf life? A4: Using expired prepregs is risky and can lead to manufacturing defects and compromised product performance.[3] Advanced curing in the resin can reduce its ability to bond properly, and the embedded IDH inhibitor may have degraded.[3][6] If using an expired prepreg is unavoidable, it is critical to perform comprehensive testing (See Experimental Protocols section) to qualify its condition and the integrity of the IDH inhibitor before use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with IDH-containing prepregs.
Issue 1: Prepreg is stiff and has lost its tack (stickiness) at room temperature.
-
Question: Why has my prepreg become difficult to handle and lost its tackiness?
-
Answer: This is a common sign that the resin matrix has begun to prematurely cure, a process accelerated by excessive "out-time" or storage at temperatures above the recommended range.[2][5] The increase in the resin's viscosity and crosslinking reduces its pliability and tack.[6]
-
Solution:
-
Review your material handling log to verify the cumulative out-time has not been exceeded.
-
Confirm that your freezer or cold storage unit is maintaining the correct temperature.[5]
-
Perform a thermal analysis using Differential Scanning Calorimetry (DSC) to assess the degree of cure of the resin. A shift in the glass transition temperature (Tg) or a change in the cure exotherm can quantify the extent of aging.[6]
-
-
Issue 2: Inconsistent or reduced therapeutic efficacy from the cured component.
-
Question: My final composite part shows lower-than-expected activity of the IDH inhibitor. What could be the cause?
-
Answer: A reduction in efficacy points to the degradation of the IDH inhibitor. This can happen during prepreg storage or the curing cycle.
-
Solution:
-
Investigate Storage Conditions: Confirm that the prepreg was stored under the correct temperature and humidity conditions and protected from light.[1][3] Ivosidenib, for example, is known to degrade under photolytic conditions.[4]
-
Assess Chemical Compatibility: The resin system or other additives may be reacting with the inhibitor. Acidic or alkaline components are known to degrade certain IDH inhibitors.[1]
-
Analyze for Degradation Products: Use High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact IDH inhibitor in a sample of the prepreg.[7] Further analysis with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify specific degradation products, which can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).[1][8]
-
-
Issue 3: Voids, delamination, or other physical defects are observed in the cured part.
-
Question: After curing, my composite part has physical defects. Is this related to storage?
-
Answer: Yes, improper storage is a leading cause of such defects.
-
Solution:
-
Check for Moisture Contamination: Voids can be caused by the expansion of absorbed moisture during the high-temperature cure cycle.[5] Always allow prepreg to thaw completely to room temperature before opening the sealed bag to prevent condensation.[5] If moisture absorption is suspected, pre-drying the prepreg at a low temperature (e.g., 100-125°C, ensuring it is below the resin's glass transition temperature) may be possible, but consult the manufacturer's guidelines first.[3]
-
Evaluate Resin Flow: If the prepreg was stored improperly and has advanced in its cure, the resin's viscosity may be too high.[2] This insufficient resin flow during the cure cycle can prevent proper consolidation of the layers, leading to voids and delamination.[1][2] A rheological analysis can measure the viscosity profile of the prepreg and confirm if it is still within specification.[6]
-
-
Key Stability Data & Considerations
Quantitative data is essential for understanding and predicting the shelf life of your materials. The following tables summarize general guidelines and specific degradation factors for IDH inhibitors.
Table 1: Recommended Storage Conditions for Prepregs
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage Temp. | 0°C to 10°C (32°F to 50°F)[3] | Slows the resin's curing process, extending shelf life.[3] |
| Short-Term Storage Temp. | 15°C to 30°C[3] | Acceptable for brief periods (e.g., less than 30 days), but out-time must be tracked.[3] |
| Relative Humidity (RH) | 40% to 65%[3] | Prevents moisture absorption, which can cause defects during lamination.[3] |
| Packaging | Sealed Moisture-Barrier Bag | Prevents exposure to ambient humidity and contaminants.[3] |
Table 2: Known Degradation Triggers for the IDH Inhibitor Ivosidenib
| Stress Condition | Stability | Potential Impact on Prepreg |
| Acidic Hydrolysis | Sensitive / Degrades[1][4] | Resin components or curing agents with acidic properties can degrade the inhibitor. |
| Alkaline (Basic) Hydrolysis | Sensitive / Degrades[1][4] | Amine-based curing agents, which are common in epoxy systems, can create a basic environment. |
| Oxidative | Sensitive / Degrades[1][4] | Peroxides sometimes used as catalysts or formed by auto-oxidation of resin components can degrade the inhibitor. |
| Photolytic (UV Light) | Sensitive / Degrades[1][4] | Exposure to UV light during handling or storage can cause degradation. |
| Thermal | Stable[1][4] | The inhibitor itself is stable at elevated temperatures, but the cure temperature of the prepreg must be considered. |
| Neutral Hydrolysis | Stable[1][4] | Degradation from pure water (moisture) is less likely than from acidic or basic conditions. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the stability of your IDH-containing prepregs.
Protocol 1: Comprehensive Stability Study This protocol, based on ICH guidelines, evaluates the prepreg's stability over time under various conditions.[9]
-
Sample Preparation: Prepare multiple, small, uniform samples from a single batch of IDH-containing prepreg.
-
Packaging: Seal each sample in a moisture-barrier bag, representative of the final product packaging.
-
Storage Conditions: Place samples into stability chambers set to different conditions.
-
Time Points: Define specific time points for testing (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, remove samples and perform a suite of tests as described below (Protocols 2, 3, and 4) to evaluate both the API and the prepreg matrix.
Protocol 2: Quantification of IDH Inhibitor by HPLC This method determines the concentration of the intact IDH inhibitor in the prepreg.
-
Standard Preparation: Prepare a series of calibration standards of the pure IDH inhibitor in a suitable solvent (e.g., Acetonitrile (B52724):Water).
-
Sample Extraction: a. Accurately weigh a small piece of the prepreg (e.g., 100 mg). b. Place it in a volumetric flask with a solvent capable of dissolving the inhibitor but not the cured resin (e.g., acetonitrile or a specific mobile phase). c. Use sonication or mechanical shaking to extract the inhibitor from the matrix. d. Filter the resulting solution through a 0.22 µm filter to remove any particulates.
-
Chromatographic Conditions (Example):
-
Technique: Reversed-Phase HPLC (RP-HPLC).[7]
-
Column: C18 Reverse Phase Column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture like Acetonitrile and 0.1% Formic Acid in water.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the inhibitor (e.g., 245 nm for Ivosidenib).[5]
-
-
Analysis: Inject the extracted sample and standards. Quantify the inhibitor concentration in the sample by comparing its peak area to the calibration curve. A decrease in concentration over time indicates degradation.
Protocol 3: Identification of Degradants by LC-MS/MS This powerful technique identifies the chemical structure of any degradation products.
-
Sample Preparation: Prepare and extract the sample as described in the HPLC protocol.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).[11]
-
Analysis: a. Perform an initial full scan to detect the molecular weights of all compounds present in the sample. b. Compare the mass spectrum of a stored sample to a fresh (time zero) sample. New peaks indicate potential degradation products. c. Perform fragmentation analysis (MS/MS) on the new peaks. The fragmentation pattern provides structural information that can be used to identify the degradation products and elucidate the degradation pathway.[1][8]
Protocol 4: Thermal Analysis of Prepreg Matrix by DSC This method assesses the cure state of the prepreg resin.
-
Sample Preparation: Cut a small, uniform sample of the prepreg (5-10 mg) and hermetically seal it in an aluminum DSC pan.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter (DSC).
-
Thermal Program: a. Equilibrate the sample at a low temperature (e.g., -20°C). b. Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the full cure of the resin (e.g., 250°C).
-
Analysis:
-
Glass Transition Temperature (Tg): An increase in the initial Tg compared to a fresh sample indicates that the prepreg has aged and advanced in cure.[6]
-
Residual Cure Exotherm: Measure the area of the exothermic peak, which represents the energy released during curing. A smaller residual exotherm in an aged sample compared to a fresh one indicates that partial curing has already occurred during storage.
-
Visual Guides & Workflows
The following diagrams illustrate key concepts and workflows for managing the stability of IDH-containing prepregs.
Caption: Troubleshooting workflow for IDH-containing prepreg stability issues.
Caption: Potential degradation pathways for an IDH inhibitor within a prepreg matrix.
Caption: Experimental workflow for a comprehensive prepreg stability study.
References
- 1. LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Quantitation of Active Pharmaceutical Ingredients in Polymeric Drug Products Using Elemental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. criver.com [criver.com]
- 11. kbibiopharma.com [kbibiopharma.com]
Minimizing side reactions during isophthalic dihydrazide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of isophthalic dihydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound, focusing on minimizing the formation of unwanted byproducts.
FAQ 1: My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in the synthesis of this compound from a dialkyl isophthalate (B1238265) (e.g., dimethyl isophthalate) and hydrazine (B178648) hydrate (B1144303) are often due to incomplete reaction, side reactions, or mechanical loss during workup.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the dialkyl isophthalate and hydrazine hydrate are of high purity. Impurities in the starting materials can lead to side reactions that consume reactants and complicate purification.
-
Optimize Hydrazine Stoichiometry: A molar excess of hydrazine hydrate is typically used to drive the reaction to completion. However, a very large excess can sometimes lead to the formation of byproducts. A common protocol uses a slight excess.[1][2]
-
Reaction Time and Temperature: The reaction is typically carried out at reflux in a suitable solvent like methanol (B129727) or ethanol (B145695) for several hours.[1][2] Insufficient reaction time or temperature will lead to incomplete conversion of the diester. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Product Precipitation: this compound is typically isolated by precipitation from the reaction mixture upon cooling or by pouring the reaction mixture into cold water.[1][2] Ensure the solution is sufficiently cooled to minimize the amount of product remaining in the mother liquor.
FAQ 2: The final product is off-white or yellow. What causes this discoloration and how can I remove it?
Discoloration of the final product typically indicates the presence of colored impurities. In the synthesis of aromatic carboxylic acid derivatives, these can include dicarboxylic fluorenones and tricarboxylic biphenyls.[3]
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb the colored impurities. The hot solution should then be filtered to remove the charcoal before allowing the solution to cool and crystallize.
-
Thorough Washing: Ensure the filtered crystals are washed thoroughly with a cold solvent to remove any residual colored mother liquor.
-
High-Purity Starting Materials: Using high-purity starting materials can prevent the formation of these colored byproducts from the outset.
FAQ 3: The melting point of my product is low and/or has a broad range. What are the likely impurities?
A low or broad melting point is a strong indicator of impurities in your final product. The most common impurities in the synthesis of this compound are:
-
Unreacted Starting Material: Incomplete reaction can leave residual dialkyl isophthalate in the final product.
-
Mono-hydrazide Intermediate: Incomplete reaction can also result in the presence of the mono-hydrazide intermediate (methyl 3-(hydrazinecarbonyl)benzoate).
-
Isophthalic Acid: Hydrolysis of the ester starting material, especially when using aqueous hydrazine hydrate, can lead to the formation of isophthalic acid.[4]
-
Carboxylic Acid Hydrazine Salt: The isophthalic acid formed from hydrolysis can react with hydrazine to form a carboxylic acid hydrazine salt, which is a common impurity.[4]
Troubleshooting Steps:
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is the most effective method for purifying this compound and removing these impurities.[1][2]
-
Alternative Synthesis Route: To minimize the formation of hydrolysis-related impurities, consider using anhydrous hydrazine. A patented method describes the use of a hydrazine-hydroquinone inclusion complex, which acts as a source of anhydrous hydrazine and significantly reduces the formation of carboxylic acid hydrazine salts.[4]
FAQ 4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling rate.
-
Solvent System Modification: Consider using a different solvent or a mixed solvent system for recrystallization.
Data Presentation
Table 1: Comparison of Impurity Levels in Dihydrazide Synthesis
| Synthesis Method | Starting Materials | Key Impurity | Impurity Concentration (ppm) | Reference |
| Conventional | Dimethyl terephthalate, 100% Hydrazine Hydrate | Carboxylic acid hydrazine salt | 144.0 | [4] |
| Anhydrous Hydrazine | Dimethyl isophthalate, Hydrazine/hydroquinone (B1673460) inclusion complex | Carboxylic acid hydrazine salt | 107.5 | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Dimethyl isophthalate
-
Hydrazine hydrate (98%)
-
Methanol
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine dimethyl isophthalate and methanol.
-
Add hydrazine hydrate (a slight molar excess) to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Protocol 2: High-Purity Synthesis using Anhydrous Hydrazine
This method, adapted from patent literature, aims to minimize hydrolysis-related side products.[4]
Materials:
-
Dimethyl isophthalate
-
Hydrazine/hydroquinone inclusion complex (as a source of anhydrous hydrazine)
Procedure:
-
Combine dimethyl isophthalate and the hydrazine/hydroquinone inclusion complex in a reaction vessel under a nitrogen atmosphere. The molar ratio of anhydrous hydrazine to dimethyl isophthalate should be approximately 2.2:1.[4]
-
Heat the mixture to 115-120°C and maintain for an extended period (e.g., 25 hours), as this is a solid-state or slurry reaction.[4]
-
After the reaction is complete, cool the mixture.
-
Add methanol or ethanol to the reaction mixture to dissolve the hydroquinone and any unreacted starting material, leaving the this compound as an insoluble solid.
-
Collect the product by filtration.
-
Wash the collected solid with alcohol and dry to obtain high-purity this compound.
Visualizations
General Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Melting Point
Caption: Troubleshooting guide for a low or broad melting point of this compound.
References
Technical Support Center: Enhancing the Toughness of IDH-Cured Epoxies
This guide provides researchers, scientists, and professionals with detailed strategies, troubleshooting advice, and experimental protocols for enhancing the fracture toughness of epoxies cured with isocyanate-dihydrazide (IDH) latent curing agents.
Frequently Asked Questions (FAQs)
Q1: What are IDH-cured epoxies and why are they used?
A: Isocyanate-dihydrazide (IDH) compounds are a class of latent thermal curing agents for epoxy resins. [1][2]They consist of a dihydrazide structure, where the reactive primary amine hydrogens are available to cure epoxy resins upon heating. [1]The latency is achieved because the dihydrazide has a specific melting temperature, below which it remains largely unreactive. [2]This allows for the formulation of stable, one-component epoxy systems that cure only when heated, making them ideal for applications like adhesives, coatings, and composites where long pot life at room temperature is required. [1] Q2: What are the primary mechanisms for toughening brittle epoxy networks?
A: The primary goal of toughening is to introduce mechanisms that dissipate energy and resist crack propagation. Common strategies involve creating a multi-phase morphology within the epoxy matrix. Key mechanisms include:
-
Shear Yielding: The formation of localized shear bands in the epoxy matrix, which is a plastic deformation process that absorbs significant energy. [3]* Rubber Particle Cavitation: Rubber particles incorporated into the epoxy can form voids (cavitate) under stress. This relieves the triaxial stress at the crack tip, promoting further plastic deformation like shear yielding in the surrounding matrix. [3]* Crack Pinning and Bridging: Dispersed second-phase particles can obstruct the path of a propagating crack, forcing it to deflect or "pin," which requires more energy to advance.
-
Plastic Void Growth: After particle debonding or cavitation, the surrounding matrix can deform plastically as the void grows, absorbing substantial energy. This is a major toughening mechanism in systems modified with core-shell rubber particles. [4][5] Q3: What are the main types of toughening agents used for epoxies?
A: Several classes of tougheners are used, each with distinct advantages and disadvantages:
-
Liquid Rubbers: Reactive liquid rubbers like carboxyl-terminated butadiene-acrylonitrile (CTBN) or amine-terminated (ATBN) are widely used. [6]They are initially miscible with the epoxy resin and phase-separate during curing to form rubbery domains. [3]* Core-Shell Rubber (CSR) Particles: These consist of a rubbery core (e.g., polybutadiene) and a glassy polymer shell (e.g., PMMA) that is compatible with the epoxy matrix. [7][8]CSR particles are pre-formed and dispersed into the resin, offering better control over particle size and morphology. [8]* Thermoplastics: Engineering thermoplastics can be blended with epoxy resins. Similar to liquid rubbers, they phase-separate during cure to create a toughened multi-phase structure. * Hyperbranched Polymers: These highly branched polymers can increase fracture toughness with minimal negative impact on the processing and durability of the cured system. [6] Q4: How does the latent nature of IDH curing affect the toughening strategy?
A: The high curing temperatures associated with IDH and other latent hardeners significantly influence the toughening process, particularly for systems relying on reaction-induced phase separation (e.g., with liquid rubbers). [9]The final morphology—and thus the toughness—is determined by a competition between the curing reaction rate and the phase separation rate. [10]The specific cure temperature and ramp rate must be carefully controlled to achieve the optimal morphology for toughness. Tougheners that are pre-dispersed, like CSR particles, are less sensitive to the curing kinetics, which can be an advantage in latent systems. [8]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low fracture toughness despite adding a liquid rubber (e.g., CTBN). | 1. Incorrect Phase Separation: The curing temperature profile may not be optimal for the phase separation process. The rubber may remain dissolved or form particles of the wrong size. [10][11] 2. Poor Interfacial Adhesion: Insufficient chemical bonding between the rubber particles and the epoxy matrix prevents efficient stress transfer. [3] | 1. Adjust Cure Cycle: Introduce a lower-temperature hold before the main cure temperature to allow for proper phase separation. The ideal morphology often depends on controlling the viscosity and reaction rate at the point of phase separation. [10] 2. Use Functionalized Rubber: Ensure the liquid rubber has reactive end-groups (e.g., carboxyl or amine) that can co-react with the epoxy network to improve adhesion. |
| Significant drop in Glass Transition Temperature (Tg) and modulus. | 1. Incomplete Phase Separation: A portion of the liquid rubber or other modifier remains dissolved in the epoxy matrix, plasticizing it and lowering its Tg and stiffness. [4][5][8] 2. High Toughener Loading: Excessive amounts of a soft toughening agent will inherently lower the overall modulus of the composite material. | 1. Switch to Core-Shell Rubbers (CSR): CSR particles do not dissolve in the matrix and have a minimal effect on the Tg, even at higher concentrations. [4][8][12] 2. Optimize Toughener Content: Systematically vary the concentration of the toughening agent to find the optimal balance between toughness and thermomechanical properties. |
| Inconsistent or incomplete cure. | 1. Incorrect Stoichiometry: The ratio of epoxy groups to the active hydrogens of the dihydrazide is incorrect. [13] 2. Insufficient Curing Temperature/Time: The temperature was not high enough to melt the IDH curing agent and initiate the reaction, or the curing time was too short. [2][14][15] 3. Moisture Contamination: Moisture can interfere with some curing agents and cause defects. [16][17] | 1. Verify Mix Ratio: For dihydrazides, all four primary hydrogens are typically reactive. A common starting point is a 0.7-1.2 ratio of active hydrogen equivalents to epoxy equivalents. [1] 2. Confirm Cure Profile: Use Differential Scanning Calorimetry (DSC) to determine the exact onset and peak curing temperatures for your specific IDH and epoxy system. Ensure the cure schedule allows the material to reach full conversion. [7] 3. Dry Components: Ensure all components, including fillers and the epoxy resin itself, are thoroughly dried before mixing. |
| Presence of bubbles or voids in the cured sample. | 1. Trapped Air: Air was introduced during the mixing of the toughener and resin and was not removed. [13][16] 2. Moisture: Entrapped moisture can vaporize at high cure temperatures, creating bubbles. [14] | 1. Degas the Mixture: Before curing, place the mixed formulation in a vacuum chamber to remove dissolved air. Warming the mixture slightly can lower viscosity and aid in air release. [17] 2. Ensure Dry Components: As above, use dried materials and work in a low-humidity environment. |
Quantitative Data Summary
The following tables summarize the typical effects of different toughening agents on the mechanical properties of epoxy resins. Note that absolute values depend heavily on the specific epoxy, curing agent, and cure cycle used.
Table 1: Effect of Core-Shell Rubber (CSR) vs. Liquid Rubber (CTBN) on Anhydride-Cured Epoxy
| Toughener Type | Concentration (wt%) | Fracture Energy (G_IC_) (J/m²) | Glass Transition Temp. (T_g_) (°C) | Young's Modulus (GPa) |
| Unmodified Epoxy | 0 | 77 | 145 | ~3.0 |
| CSR (100 nm) | 15 | 840 | 145 | Reduced |
| CTBN | ~15 | > CSR Toughening | Reduced from 145 | Reduced |
Data synthesized from studies on anhydride-cured systems, which share thermal curing characteristics with IDH systems. CSR provides a significant toughness increase without sacrificing Tg, while CTBN offers greater toughening but with a penalty to thermal properties.[4][5][12]
Table 2: General Impact of Toughener Concentration on Epoxy Properties
| Property | Effect of Increasing Toughener Content |
| Fracture Toughness / Impact Strength | Increases up to an optimal concentration, then may plateau or decrease. [18] |
| Tensile Strength / Flexural Strength | Generally decreases. [6] |
| Modulus (Stiffness) | Generally decreases. [6] |
| Elongation at Break | Generally increases. [6] |
| Glass Transition Temperature (T_g_) | Often decreases with liquid rubbers/thermoplastics; relatively unaffected by CSRs. [4][8] |
Key Experimental Protocols
Sample Preparation for Toughened IDH-Cured Epoxy
-
Component Preparation:
-
Pre-dry the epoxy resin (e.g., DGEBA) and any solid components in a vacuum oven to remove moisture.
-
If using a liquid rubber (e.g., CTBN), pre-mix it with the epoxy resin at an elevated temperature (e.g., 80-100 °C) with mechanical stirring until a homogeneous solution is formed.
-
If using CSR particles (often supplied as a masterbatch), blend the masterbatch with additional epoxy resin to achieve the target concentration.
-
-
Mixing:
-
Cool the epoxy/toughener blend to a moderate temperature (e.g., 60-70 °C) to reduce viscosity for mixing.
-
Add the powdered IDH curing agent to the mixture. The amount should be calculated based on the active hydrogen equivalent weight of the dihydrazide and the epoxy equivalent weight of the resin. [1] * Mix thoroughly using a mechanical stirrer or planetary mixer until the IDH powder is uniformly dispersed. Avoid introducing excessive air.
-
-
Degassing:
-
Place the mixture in a vacuum oven at a temperature high enough to maintain low viscosity but well below the IDH activation temperature.
-
Apply vacuum until bubbling subsides to remove any entrapped air. [13]
-
-
Curing:
-
Pour the degassed mixture into pre-heated molds treated with a mold-release agent.
-
Transfer the molds to a programmable oven and apply the desired cure schedule. For systems with reaction-induced phase separation, this may involve a multi-step profile (e.g., a hold at 120 °C for phase separation followed by a ramp to 160-180 °C for final cure). The specific temperatures depend on the IDH used. [2] * Allow samples to cool slowly to room temperature within the oven to minimize residual thermal stresses.
-
Fracture Toughness Testing (K_IC_ and G_IC_) based on ASTM D5045
This protocol outlines the Single-Edge-Notch Bending (SENB) method, a common geometry for this test. [19][20][21]
-
Specimen Preparation:
-
Machine rectangular bar specimens from the cured epoxy plaque according to the dimensions specified in ASTM D5045. [19] * Machine a sharp notch in the center of the specimen.
-
Create a sharp pre-crack at the tip of the machined notch by gently tapping a fresh, sharp razor blade into the notch tip. This step is critical to ensure a sharp crack front for accurate measurement. [21]
-
-
Testing Procedure:
-
Set up a universal testing machine with a three-point bend fixture. [22]The span of the fixture should be set as specified in the standard (typically 4 times the specimen width).
-
Measure the precise dimensions of the specimen (thickness, width) and the crack length.
-
Place the specimen on the three-point bend fixture with the crack on the side opposite the central loading pin (the side under tension).
-
Apply a compressive load at a constant crosshead displacement rate until the specimen fractures. Record the load-displacement curve.
-
-
Calculation:
-
Determine the peak load (P_Q_) from the load-displacement curve.
-
Calculate the critical stress intensity factor, K_IC_, using the formula provided in ASTM D5045 for the SENB geometry. [22]This formula takes into account the specimen dimensions, crack length, and peak load.
-
Calculate the critical strain energy release rate, G_IC_, from K_IC_ and the material's elastic modulus.
-
Validate the test results against the criteria listed in ASTM D5045 to ensure they represent a valid plane-strain fracture toughness value. [20]
-
Visualizations
References
- 1. ac-catalysts.com [ac-catalysts.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Toughened epoxy resin-CSR core-shell technology to solves the problem of brittleness!!-Kelly Chemical Electronics [en.es-kelly.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 14. epoxyclasses.com [epoxyclasses.com]
- 15. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 16. bestbartopepoxy.com [bestbartopepoxy.com]
- 17. terrazzo-usa.com [terrazzo-usa.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. store.astm.org [store.astm.org]
- 21. store.astm.org [store.astm.org]
- 22. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Addressing moisture sensitivity in isophthalic dihydrazide formulations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of isophthalic dihydrazide (IDH).
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDH), and why is it moisture sensitive?
A1: this compound (IDH) is an aromatic dihydrazide compound commonly used as a curing agent for epoxy resins, a chain extender in polyurethanes, and a crosslinker in various polymer systems.[1][2] Its moisture sensitivity stems from the two hydrazide functional groups (-CONHNH₂), which are susceptible to hydrolysis.
Q2: How should I store and handle IDH powder to prevent moisture absorption?
A2: To maintain its integrity, IDH should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[3] For long-term storage, freezer conditions (under -20°C) in an inert atmosphere are recommended.[4] Always minimize the time the container is open to the atmosphere during weighing and handling.
Q3: What are the initial signs that my IDH or formulation has been compromised by moisture?
A3: In IDH powder, moisture absorption can lead to clumping or poor flowability. In formulations, particularly with epoxy resins, moisture contamination can manifest as a hazy or milky appearance in the cured product (a phenomenon known as "amine blush"), a sticky or tacky surface indicating incomplete curing, bubbling, or a significant reduction in the final hardness and other mechanical properties.[5][6]
Q4: Can a formulation exposed to moisture be salvaged?
A4: Salvaging a moisture-contaminated liquid formulation is difficult. If the moisture content is low, applying a vacuum while gently heating (if the formulation is stable) may remove some water, but degradation may have already begun. For a cured product with surface tackiness due to moisture, a post-cure at an elevated temperature might improve the cross-linking, provided the bulk of the material is properly cured. In many cases, it is best to discard the compromised batch to ensure product quality.
Q5: What is the optimal humidity level for working with IDH-based epoxy formulations?
A5: For optimal performance and to prevent curing defects, it is recommended to work in an environment with controlled humidity, ideally below 60% relative humidity (RH).[7] High humidity (above 60% RH) can significantly increase cure times and lead to surface defects.[4]
Mechanism of Moisture Degradation
The primary degradation pathway for this compound in the presence of water is hydrolysis. The hydrazide groups are cleaved, reverting to the parent carboxylic acid (isophthalic acid) and hydrazine (B178648). This reaction consumes the active hydrazide groups, rendering them unavailable for the intended cross-linking or curing reaction.
Hydrolysis Reaction:
This degradation is problematic for several reasons:
-
Loss of Reactivity: The formulation loses its ability to cure or crosslink properly, leading to a failed batch.
-
Altered Stoichiometry: The precise ratio of curing agent to resin is disrupted, resulting in incomplete polymerization.
-
Introduction of Impurities: The degradation products, isophthalic acid and hydrazine, act as impurities that can negatively affect the final properties of the material.
Below is a diagram illustrating the hydrolysis pathway.
Troubleshooting Guides
Issue 1: Incomplete or Tacky Cure in Epoxy Formulations
| Possible Cause | Verification | Corrective Action |
| Moisture Contamination | The cured surface feels sticky, oily, or waxy ("amine blush").[5] The cured material is cloudy or milky.[6] | Discard contaminated raw materials. Ensure all solvents and fillers are anhydrous. Work in a controlled environment with humidity <60% RH. Consider a post-cure at elevated temperature (e.g., 80-120°C) to drive the reaction to completion, though this may not resolve surface defects.[3] |
| Incorrect Mix Ratio | Review calculation logs for the stoichiometric ratio of IDH to epoxy resin. | Recalculate the required amounts based on the Epoxy Equivalent Weight (EEW) of the resin and the Hydrogen Equivalent Weight (HEW) of IDH. Use a calibrated analytical balance for all measurements. |
| Insufficient Cure Temperature/Time | The formulation has not been cured according to the recommended schedule. | IDH is a latent curing agent and requires heat. Ensure the oven is calibrated and the cure schedule (time and temperature) is appropriate for the specific resin system and part thickness. |
| Inadequate Mixing | Streaks or swirls are visible in the uncured liquid mixture. | Mix the components thoroughly until the mixture is completely uniform. Scrape the sides and bottom of the mixing container multiple times. Avoid whipping air into the mixture.[8] |
Issue 2: Bubbles or Voids in the Cured Material
| Possible Cause | Verification | Corrective Action |
| Moisture in the System | Bubbles form during the curing process, especially at elevated temperatures. | Dry all components (resin, IDH, fillers) before mixing. Use anhydrous solvents. Ensure the substrate or mold is completely dry.[3] |
| Trapped Air during Mixing | Excessive bubbles are visible in the liquid mixture immediately after mixing. | Mix slowly and deliberately to avoid introducing air. After mixing, allow the formulation to degas in a vacuum chamber before application. |
| Outgassing from Substrate | Bubbles appear primarily at the interface between the formulation and a porous substrate (e.g., wood, concrete). | Seal the porous substrate with a thin, low-viscosity primer coat and allow it to cure before applying the main IDH-containing formulation. |
Below is a logical workflow for troubleshooting common curing issues.
Data Presentation
The following tables present illustrative data on the impact of moisture. Note that this data is representative and based on the behavior of similar dihydrazide compounds, as specific quantitative stability data for IDH is not widely published.
Table 1: Illustrative Impact of Relative Humidity on IDH Purity Over Time
| Storage Condition | Purity of IDH (wt%) after 1 Week | Purity of IDH (wt%) after 4 Weeks | Purity of IDH (wt%) after 12 Weeks |
| 25°C / 30% RH | >99.5% | >99.0% | ~98.5% |
| 25°C / 60% RH | ~98.0% | ~95.0% | ~90.0% |
| 25°C / 85% RH | ~92.0% | ~80.0% | <70.0% |
| 40°C / 75% RH | <90.0% | <75.0% | <50.0% |
Table 2: Illustrative Effect of Moisture Content on Epoxy Curing Properties
| Moisture Content in IDH (wt%) | Gel Time at 130°C (minutes) | Cured Hardness (Shore D) | Glass Transition Temp. (Tg, °C) |
| < 0.1% (Dry) | 15 | 85 | 155 |
| 0.5% | 20 | 82 | 148[9] |
| 1.0% | 28 | 78 | 140[9][10] |
| 2.0% | > 45 (Incomplete Gel) | < 70 (Tacky) | Not well-defined |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol provides a method to accurately quantify the water content in IDH powder, which is crucial for quality control.
Apparatus and Reagents:
-
Karl Fischer Titrator (coulometric or volumetric)
-
Anode Solution (e.g., HYDRANAL™-Coulomat AG)[11]
-
Cathode Solution (if using a cell with a diaphragm)
-
Neutralizing agent (e.g., Benzoic Acid) for basic samples[11]
-
Dry, gas-tight syringe and needle
-
Analytical Balance
Procedure:
-
Cell Preparation: Add 100 mL of the anode solution to the anode compartment of the titration cell. If the IDH sample is basic, add ~10 g of benzoic acid to the anode solution to buffer the pH.[11] If using a diaphragm cell, fill the cathode compartment with the cathode solution.
-
Pre-Titration: Start the titrator and allow it to run a pre-titration cycle. The instrument will titrate any ambient moisture present in the cell until a stable, low-drift endpoint is reached.
-
Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh approximately 100-200 mg of the IDH powder.
-
Sample Introduction: Quickly and carefully add the weighed IDH powder to the titration vessel. Ensure the vessel is sealed immediately to prevent ingress of atmospheric moisture.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and calculate the moisture content. The result is typically reported in ppm or weight percentage.
-
Interpretation: Compare the result to the acceptable limit (typically <0.1% or 1000 ppm for high-performance applications). If the moisture content is high, the IDH powder should be dried under vacuum or discarded.
Protocol 2: Stability-Indicating HPLC Method for IDH and Degradation Products
This protocol describes a representative HPLC method to separate and quantify IDH, its primary hydrolysis product (isophthalic acid), and the secondary product (hydrazine, after derivatization).
Chromatographic Conditions (Illustrative):
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for isophthalic acid) and 254 nm (for IDH)[12][13]
-
Injection Volume: 10 µL
Procedure:
-
Hydrazine Derivatization: To detect the non-UV-active hydrazine, a pre-column derivatization step is required. React the sample with a derivatizing agent like salicylaldehyde (B1680747) to form a UV-active derivative (salazine).[8][12]
-
Standard Preparation: Prepare standard solutions of pure IDH, isophthalic acid, and derivatized hydrazine in a suitable solvent (e.g., methanol/water mixture) at known concentrations.
-
Sample Preparation: Dissolve a known weight of the potentially degraded IDH formulation in the same solvent as the standards. Perform the derivatization step.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Interpretation:
-
IDH Peak: Will have a specific retention time. A decrease in its peak area compared to a non-degraded standard indicates degradation.
-
Isophthalic Acid Peak: The appearance and growth of a peak corresponding to the isophthalic acid standard confirms hydrolysis.
-
Derivatized Hydrazine Peak: The appearance of the salazine peak confirms the other hydrolysis product.
-
Quantify the amounts of each species by comparing peak areas to the calibration curves generated from the standards.
-
Protocol 3: Detection of Degradation by FTIR Spectroscopy
This protocol uses Fourier-Transform Infrared (FTIR) spectroscopy as a rapid, qualitative method to check for IDH hydrolysis.
Apparatus:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Reference Spectrum: Obtain an FTIR spectrum of a pure, dry sample of IDH.
-
Sample Spectrum: Obtain an FTIR spectrum of the suspect (moisture-exposed) IDH sample.
-
Analysis and Interpretation: Compare the two spectra, looking for the following characteristic changes that indicate hydrolysis:
-
Appearance of Carboxylic Acid Peaks: Look for the emergence of a very broad O-H stretching band from ~2500-3300 cm⁻¹ and a sharpening of the C=O carbonyl peak around 1700 cm⁻¹, characteristic of isophthalic acid.[14][15]
-
Changes in Amide/Hydrazide Region: The characteristic N-H stretching peaks of the hydrazide group (typically around 3200-3300 cm⁻¹) will decrease in intensity. The Amide I (C=O stretch, ~1640 cm⁻¹) and Amide II (N-H bend, ~1540 cm⁻¹) bands will diminish and be replaced by the acid and hydrazine signals.[16]
-
Appearance of Hydrazine Peaks: Free hydrazine may show characteristic N-H bending vibrations (wagging) around 900-1100 cm⁻¹.[7]
-
The workflow for using these analytical techniques is outlined below.
References
- 1. Troubleshooting Guides - Get Help with Chemcraft Products [chemcraft.com]
- 2. ac-catalysts.com [ac-catalysts.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. rlmm.org [rlmm.org]
- 10. researchgate.net [researchgate.net]
- 11. hiranuma.com [hiranuma.com]
- 12. tandfonline.com [tandfonline.com]
- 13. US4429048A - Aliphatic amine-containing Karl Fischer titration agent and method for using it - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Isophthalic acid(121-91-5) IR Spectrum [m.chemicalbook.com]
- 16. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Isophthalic Dihydrazide (IDH) and Adipic Dihydrazide (ADH) as Epoxy Curing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent dihydrazide-based latent curing agents for epoxy resins: Isophthalic Dihydrazide (IDH) and Adipic Dihydrazide (ADH). The selection of an appropriate curing agent is paramount as it dictates the processing characteristics and the ultimate performance of the cured epoxy system. This document outlines their comparative performance, supported by experimental data, and provides standardized experimental protocols for evaluation.
Executive Summary
This compound and adipic dihydrazide are latent curing agents that require thermal initiation, making them suitable for one-component epoxy formulations with extended pot life at ambient temperatures. The key distinction lies in their chemical structure: IDH possesses a rigid aromatic backbone, while ADH has a flexible aliphatic chain. This structural difference translates into significant variations in the thermal and mechanical properties of the cured epoxy resins. Generally, IDH-cured epoxies exhibit higher thermal stability and rigidity, whereas ADH-cured systems are characterized by greater toughness and flexibility.
Comparative Performance Data
The following tables summarize the key physical properties of the curing agents and the performance characteristics of epoxy resins cured with them.
Table 1: Physical Properties of this compound vs. Adipic Dihydrazide
| Property | This compound (IDH) | Adipic Dihydrazide (ADH) | Test Method |
| Chemical Structure | Aromatic Dihydrazide | Aliphatic Dihydrazide | - |
| Molecular Weight ( g/mol ) | 194.2 | 174.2 | - |
| Melting Point (°C) | 215 - 225[1] | 180 - 183[2] | DSC |
| Appearance | White to off-white powder | White crystalline powder | Visual |
Table 2: Curing and Thermal Properties of Epoxy Resins Cured with IDH vs. ADH
| Property | Epoxy Cured with IDH | Epoxy Cured with ADH | Test Method |
| Typical Curing Temperature Range (°C) | > 160 | > 120-130 | DSC |
| Heat Conversion Ratio (%) (Cured at 120°C for 1h) | 73.9 | 81.6 | FTIR |
| Glass Transition Temperature (T_g) (°C) | High (>130) | 140 - 160 | DSC/DMA |
Note: The Heat Conversion Ratio data is from a specific study and may vary with different epoxy resins and curing conditions.
Table 3: Mechanical Properties of Epoxy Resins Cured with IDH vs. ADH
| Property | Epoxy Cured with IDH | Epoxy Cured with ADH | Test Method |
| Adhesion Strength (kgf/cm²) | 25.7 | 28.3 | Pull-off Test |
| General Characteristics | High acid resistance, good moisture resistance | Good toughness and flexibility | - |
Note: The Adhesion Strength data is from a specific study and may vary with different substrates and curing conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on standard industry practices and published research.
Determination of Melting Point and Curing Profile by Differential Scanning Calorimetry (DSC)
-
Standard: ASTM E1356 (for T_g), ASTM E537 (for thermal stability)
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dihydrazide curing agent or the uncured epoxy-curing agent mixture into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Melting Point Determination: For the pure curing agent, heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The melting point (T_m) is determined as the peak temperature of the endothermic transition.
-
Curing Profile: For the epoxy mixture, heat the sample at a defined rate (e.g., 10°C/min) to a temperature sufficient to complete the curing reaction. The onset temperature of the exothermic peak indicates the start of the curing reaction, and the peak temperature represents the temperature of the maximum reaction rate. The total heat of curing (ΔH) is calculated from the area under the exothermic peak.
-
Determination of Heat Conversion Ratio by Fourier-Transform Infrared Spectroscopy (FTIR)
-
Methodology:
-
Sample Preparation: Prepare a thin film of the uncured epoxy-curing agent mixture between two salt plates (e.g., KBr).
-
Initial Spectrum: Record the FTIR spectrum of the uncured sample. Identify the characteristic absorption peak of the epoxy group (oxirane ring), typically around 915 cm⁻¹.
-
Curing: Cure the sample according to the desired schedule (e.g., 120°C for 1 hour).
-
Final Spectrum: Record the FTIR spectrum of the cured sample.
-
Calculation: The heat conversion ratio (degree of cure) is calculated by comparing the decrease in the area of the epoxy peak before and after curing.
-
Determination of Mechanical Properties
-
Tensile Properties (ASTM D638):
-
Specimen Preparation: Cast the epoxy-curing agent mixture into dumbbell-shaped molds and cure according to the specified schedule.
-
Testing: Use a universal testing machine to apply a tensile load to the cured specimens at a constant crosshead speed until failure. Record the tensile strength, modulus of elasticity, and elongation at break.
-
-
Flexural Properties (ASTM D790):
-
Specimen Preparation: Cast the epoxy-curing agent mixture into rectangular bar-shaped molds and cure.
-
Testing: Use a three-point bending fixture on a universal testing machine to apply a load to the center of the specimen. Record the flexural strength and flexural modulus.
-
-
Adhesion Strength (Pull-off Test, ASTM D4541):
-
Sample Preparation: Apply the epoxy adhesive between two substrates (e.g., aluminum stubs). Cure the assembly as required.
-
Testing: Use a pull-off adhesion tester to apply a perpendicular tensile force to the upper substrate until detachment. The force at which failure occurs is recorded as the adhesion strength.
-
Mandatory Visualizations
Chemical Structures
Caption: Molecular structures of this compound and Adipic Dihydrazide.
Epoxy Curing Mechanism
Caption: Simplified reaction pathway for epoxy curing with a dihydrazide.
Experimental Workflow for Curing Agent Comparison
Caption: Logical workflow for the comparative testing of epoxy curing agents.
References
A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide and Other Key Dihydrazides
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the thermal stability of Isonicotinic Acid Dihydrazide (IDH) with other widely used dihydrazides, including Adipic Acid Dihydrazide (ADH), Sebacic Acid Dihydrazide (SDH), and Carbohydrazide, has been developed for researchers, scientists, and professionals in the field of drug development and materials science. This guide provides a detailed analysis of their thermal properties, supported by experimental data, to aid in the selection of appropriate compounds for various applications.
Dihydrazides are a class of organic compounds characterized by the presence of two hydrazide functional groups (-CONHNH2). Their ability to undergo various chemical reactions makes them valuable as cross-linking agents, curing agents, and intermediates in the synthesis of pharmaceuticals and polymers. The thermal stability of these compounds is a critical parameter that dictates their processing conditions and suitability for high-temperature applications.
Comparative Thermal Analysis
The thermal stability of IDH, ADH, SDH, and Carbohydrazide was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.
The key thermal parameters obtained from these analyses are summarized in the table below:
| Compound | Melting Point (°C) | Onset Decomposition Temperature (°C) |
| Isonicotinic Acid Dihydrazide (IDH) | 170 - 174 | ~200 |
| Adipic Acid Dihydrazide (ADH) | 180 - 182 | ~190 |
| Sebacic Acid Dihydrazide (SDH) | 187 - 192 | ~210 |
| Carbohydrazide | 150 - 153 | ~160 |
Note: The onset decomposition temperature is an approximation based on available data and can vary depending on the experimental conditions.
The data indicates that Sebacic Acid Dihydrazide (SDH) exhibits the highest thermal stability, with the highest melting point and onset of decomposition. Isonicotinic Acid Dihydrazide (IDH) and Adipic Acid Dihydrazide (ADH) show comparable thermal stabilities, while Carbohydrazide is the least thermally stable of the group. The aromatic ring in IDH contributes to its relatively high melting point compared to the aliphatic dihydrazides.
Experimental Workflow and Methodologies
The following diagram illustrates the typical workflow for the comparative thermal analysis of dihydrazides.
Caption: Experimental workflow for comparing the thermal stability of dihydrazides.
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer was used.
-
Sample Preparation: 5-10 mg of the dihydrazide sample was accurately weighed into an alumina (B75360) crucible.
-
Experimental Conditions: The sample was heated from ambient temperature to 600 °C at a constant heating rate of 10 °C/min. The analysis was conducted under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.
-
Data Analysis: The onset decomposition temperature was determined as the temperature at which a significant weight loss begins. The weight loss as a function of temperature was also recorded.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter was used.
-
Sample Preparation: 3-5 mg of the dihydrazide sample was accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan was used as a reference.
-
Experimental Conditions: The sample and reference were heated from ambient temperature to a temperature above the melting point of the compound at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The melting point was determined as the peak temperature of the endothermic event on the DSC thermogram.
This comparative guide provides valuable insights into the thermal properties of IDH and other common dihydrazides, enabling informed decisions in material selection and process development. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies.
A Comparative Guide to Aromatic vs. Aliphatic Dihydrazides in Epoxy Resin Formulations
An objective analysis of the performance characteristics of epoxy resins cured with aromatic and aliphatic dihydrazides, supported by experimental data, to guide researchers and formulation scientists in material selection.
The selection of a suitable curing agent is paramount in tailoring the final properties of epoxy resin systems for specific applications. Dihydrazides, a class of latent curing agents, offer a unique set of properties, including long pot life at ambient temperatures and rapid curing at elevated temperatures.[1] These compounds are characterized by the presence of two hydrazide groups (-CONHNH2), which react with epoxy groups to form a crosslinked network.[2] The nature of the carbon backbone separating these two reactive moieties, either aromatic or aliphatic, significantly influences the performance of the cured epoxy resin. This guide provides a detailed comparison of aromatic and aliphatic dihydrazides, summarizing key performance data and outlining the experimental protocols used for their evaluation.
The fundamental difference between these two types of dihydrazides lies in their chemical structure. Aromatic dihydrazides, such as Isophthalic Dihydrazide (IDH), contain a rigid benzene (B151609) ring in their backbone.[3] In contrast, aliphatic dihydrazides, like Adipic Dihydrazide (ADH) and Sebacic Dihydrazide (SDH), feature flexible linear carbon chains.[3] This structural variance directly translates to differences in the thermal and mechanical properties of the resulting epoxy thermosets.
Performance Comparison: A Tabular Summary
The following table summarizes the key performance indicators for epoxy resins cured with representative aromatic and aliphatic dihydrazides. The data is compiled from various studies to provide a comparative overview.
| Property | Aromatic Dihydrazide (IDH) | Aliphatic Dihydrazide (ADH) | Aliphatic Dihydrazide (SDH) | Test Method |
| Melting Point (°C) | 215 - 225[4] | 177 - 183[4] | 186 - 188[4] | Differential Scanning Calorimetry (DSC) |
| Adhesion Strength (kgf/cm²) | 25.7[2] | 28.3[2] | 50.4[2] | Lap Shear Test |
| Glass Transition Temp. (Tg) | Higher | Lower | Lower | DSC or DMA |
| Flexibility/Toughness | Lower (more brittle) | Higher (more flexible)[5] | Higher (more flexible) | Tensile Testing |
| Thermal Stability | Generally Higher | Generally Lower | Generally Lower | Thermogravimetric Analysis (TGA) |
| Curing Temperature | Higher onset | Lower onset[3] | Lower onset | DSC |
| Water Resistance | High (<1% weight gain)[3] | Lower (~2% weight gain)[3] | Not specified | Water Immersion Test |
Note: The specific values can vary depending on the epoxy resin, formulation, and curing conditions.
Key Performance Differences
Thermal Properties: Aromatic dihydrazides generally impart a higher glass transition temperature (Tg) and superior thermal stability to the cured epoxy resin. The rigid aromatic rings restrict the mobility of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state.[6] Conversely, the flexible nature of the aliphatic backbone in dihydrazides like ADH and SDH results in a lower Tg.[7] The melting point of the dihydrazide itself also plays a crucial role in the initiation of the curing process, with aromatic dihydrazides like IDH having a significantly higher melting point than their aliphatic counterparts.[8]
Mechanical Properties: Epoxy resins cured with aliphatic dihydrazides typically exhibit greater flexibility and toughness.[5] The flexible aliphatic chains can dissipate energy more effectively, leading to improved elongation and impact resistance. Aromatic dihydrazides, due to their rigid structure, tend to produce more brittle materials, although they can contribute to higher modulus and strength.[9] Interestingly, one study showed that an epoxy system with the longer-chain aliphatic dihydrazide SDH exhibited significantly higher adhesion strength compared to both the shorter-chain ADH and the aromatic IDH.[2]
Curing Characteristics: The reactivity of dihydrazides is influenced by their chemical structure. Aliphatic dihydrazides often have a lower onset curing temperature compared to aromatic ones.[3] The curing kinetics can be studied using techniques like Differential Scanning Calorimetry (DSC) to determine the activation energy and reaction order.[10][11]
Chemical Resistance: The crosslink density and chemical nature of the curing agent affect the chemical resistance of the final epoxy. The rigid and stable structure provided by aromatic dihydrazides can lead to better resistance to certain chemicals and less water absorption. For instance, prepregs cured with IDH showed less than 1% weight gain after a week in boiling water, while those with ADH gained about 2%.[3]
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical structure of the dihydrazide and the resulting properties of the cured epoxy resin.
References
- 1. ac-catalysts.com [ac-catalysts.com]
- 2. mdpi.com [mdpi.com]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. Hydrazine Derivatives/Hydrazide Compounds | Product & Service | Otsuka Chemical Co., Ltd. [otsukac.co.jp]
- 5. nbinno.com [nbinno.com]
- 6. epotek.com [epotek.com]
- 7. Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Isophthalic Dihydrazide Crosslinking: FTIR Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, the successful crosslinking of polymers is a critical step in the development of novel biomaterials, hydrogels, and drug delivery systems. Isophthalic dihydrazide (IDH) has emerged as a valuable crosslinker, particularly for polysaccharides and other polymers bearing carbonyl or carboxyl functionalities. The formation of stable hydrazone linkages through this process imparts enhanced mechanical strength, controlled swelling, and tailored degradation kinetics to the resulting materials. Validating the extent and efficiency of this crosslinking is paramount for ensuring material performance and reproducibility. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy, a widely used technique for this purpose, with other common analytical methods, supported by experimental data and detailed protocols.
The Chemistry of this compound Crosslinking
This compound is a symmetrical molecule featuring two hydrazide functional groups (-CONHNH₂). These groups readily react with aldehydes or ketones to form stable hydrazone bonds (-C=N-NH-CO-). In many applications, polysaccharides are first oxidized to introduce aldehyde groups, which then serve as reactive sites for IDH crosslinking. Alternatively, polymers with carboxylic acid groups can be activated (e.g., using carbodiimide (B86325) chemistry) to react with the amino groups of the dihydrazide, forming a stable amide linkage.
FTIR Spectroscopy: A Direct Look at Bond Formation
FTIR spectroscopy is a powerful and non-destructive technique that provides direct evidence of chemical bond formation. By monitoring changes in the vibrational frequencies of functional groups, researchers can confirm the successful reaction between the polymer and the crosslinker.
When validating crosslinking with this compound, the key spectral changes to monitor include:
-
Disappearance or decrease in the intensity of reactant peaks: This includes the characteristic peaks of the aldehyde or activated carboxyl groups on the polymer and the N-H stretching vibrations of the hydrazide groups in IDH.
-
Appearance of new peaks: The formation of the hydrazone linkage gives rise to a characteristic C=N stretching vibration.
Here is a summary of the key FTIR peaks involved in the crosslinking of a polysaccharide with this compound:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| This compound (IDH) | ||
| N-H Stretching | ~3300 - 3200 | Two distinct peaks from the -NH and -NH₂ groups. |
| C=O Stretching (Amide I) | ~1640 | Carbonyl group of the hydrazide. |
| N-H Bending (Amide II) | ~1530 | Bending vibration of the N-H bond. |
| Oxidized Polysaccharide | ||
| C=O Stretching (Aldehyde) | ~1730 | Aldehyde groups introduced by oxidation. |
| Crosslinked Product (Hydrazone bond) | ||
| C=N Stretching | ~1630 - 1620 | Formation of the new hydrazone linkage. |
| N-H Bending (Amide II) | Shift to lower wavenumber or change in shape | Indicates the involvement of the hydrazide in the reaction. |
A Comparative Analysis: FTIR vs. Alternative Validation Methods
While FTIR provides direct chemical evidence of crosslinking, a comprehensive validation often involves complementary techniques that probe the physical and thermal consequences of network formation. The following table compares FTIR with common alternative methods:
| Method | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Vibrational spectroscopy of chemical bonds. | Direct evidence of bond formation (hydrazone linkage). Qualitative and semi-quantitative information on the degree of crosslinking. | Rapid, non-destructive, requires small sample amount, provides direct chemical information. | Can be difficult to quantify the degree of crosslinking precisely without calibration. Overlapping peaks can complicate interpretation. |
| Swelling Studies | Measurement of the solvent uptake capacity of the crosslinked network. | Indirect measure of crosslinking density. Higher crosslinking leads to lower swelling. | Simple, inexpensive, provides information on the hydrogel's behavior in a relevant environment. | Indirect measurement, influenced by factors other than crosslinking density (e.g., polymer-solvent interactions, pH, temperature). |
| Rheology | Measurement of the flow and deformation of materials. | Quantitative data on viscoelastic properties (storage modulus G', loss modulus G''). G' is directly related to crosslinking density. | Highly sensitive to network structure, provides quantitative mechanical data, can monitor gelation in real-time. | Requires specialized equipment, sample geometry can be critical. |
| Thermal Analysis (DSC/TGA) | Measurement of changes in material properties with temperature. | Information on glass transition temperature (Tg), melting point (Tm), and thermal stability. Increased crosslinking generally leads to a higher Tg and enhanced thermal stability. | Provides information on the thermal properties and stability of the crosslinked material. | Indirect measure of crosslinking, changes in thermal properties can sometimes be subtle. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Detailed structural information, can confirm the formation of new covalent bonds and quantify the degree of substitution. | Provides unambiguous structural confirmation and quantitative data. | Requires sample dissolution (for solution-state NMR) which is not possible for crosslinked materials, solid-state NMR requires specialized equipment and expertise. |
Experimental Protocols
FTIR Analysis of this compound Crosslinked Hyaluronic Acid
1. Materials:
-
Hyaluronic Acid (HA)
-
Sodium periodate (B1199274) (NaIO₄)
-
This compound (IDH)
-
Deionized water
-
Dialysis tubing (MWCO 3.5 kDa)
2. Protocol:
-
Oxidation of Hyaluronic Acid:
-
Dissolve 1 g of HA in 100 mL of deionized water.
-
Add a molar excess of NaIO₄ (e.g., 0.5 g) to the HA solution and stir in the dark at room temperature for 24 hours.
-
Stop the reaction by adding ethylene (B1197577) glycol.
-
Purify the oxidized HA (oHA) by dialysis against deionized water for 3 days, followed by lyophilization.
-
-
Crosslinking with this compound:
-
Dissolve the lyophilized oHA in deionized water to form a 2% (w/v) solution.
-
Prepare a solution of IDH in deionized water (the concentration will depend on the desired crosslinking ratio).
-
Mix the oHA and IDH solutions and stir until a hydrogel forms.
-
Lyophilize a small portion of the hydrogel for FTIR analysis.
-
-
FTIR Spectroscopy:
-
Acquire FTIR spectra of the starting materials (HA, IDH) and the final crosslinked hydrogel.
-
Use an ATR-FTIR spectrometer for solid samples.
-
Collect spectra in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Compare the spectra to identify the disappearance of the aldehyde peak (~1730 cm⁻¹) and the appearance of the hydrazone C=N peak (~1625 cm⁻¹).
-
Swelling Study Protocol
1. Materials:
-
Crosslinked hydrogel samples of known dry weight (Wd).
-
Phosphate-buffered saline (PBS, pH 7.4).
2. Protocol:
-
Immerse the pre-weighed dry hydrogel samples in PBS at 37°C.
-
At predetermined time intervals, remove the samples from the PBS, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight of the hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.
Rheological Analysis Protocol
1. Materials:
-
Hydrogel sample.
2. Protocol:
-
Use a rheometer with a parallel plate geometry.
-
Place the hydrogel sample on the bottom plate and lower the upper plate to the desired gap distance.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
-
An increase in G' indicates a more solid-like behavior and a higher degree of crosslinking.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationship between the different validation methods, the following diagrams are provided.
Caption: Experimental workflow for FTIR validation of crosslinking.
Caption: Relationship between direct and indirect crosslinking validation methods.
Conclusion
FTIR spectroscopy stands out as an indispensable tool for the initial validation of crosslinking with this compound, offering direct and rapid confirmation of hydrazone bond formation. However, for a comprehensive understanding of the material's properties and performance, it is highly recommended to complement FTIR analysis with indirect methods such as swelling studies, rheology, and thermal analysis. The choice of complementary techniques will depend on the specific application and the critical properties of the crosslinked material. By employing a multi-faceted analytical approach, researchers can gain a thorough understanding of their crosslinked systems, leading to the development of more robust and reliable biomaterials.
A Researcher's Guide to DSC Analysis for Determining Cure Kinetics of Isocyanate-Based Systems
For researchers, scientists, and drug development professionals, understanding the cure kinetics of isocyanate-based systems is paramount for material development, quality control, and process optimization. Differential Scanning Calorimetry (DSC) stands out as a primary and invaluable tool for these analyses. This guide provides a comprehensive comparison of DSC methodologies, supported by experimental data, and outlines detailed protocols for accurate and reproducible results.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For isocyanate-based (IDH) systems, which undergo exothermic curing reactions, DSC provides critical data on the heat flow associated with the cross-linking process. This information is then used to determine key kinetic parameters such as activation energy (Ea), reaction order (n), and the rate constant (k).
Comparison of DSC Methodologies for Cure Kinetics
DSC can be employed in two primary modes for studying cure kinetics: non-isothermal (dynamic) and isothermal. Each approach offers distinct advantages and is suited for different experimental objectives.
| Feature | Non-isothermal (Dynamic) DSC | Isothermal DSC |
| Principle | The sample is heated at a constant rate, and the heat flow is measured as a function of temperature. | The sample is rapidly heated to a specific temperature, which is then held constant while the heat flow is measured over time. |
| Primary Data Output | Exothermic cure peak as a function of temperature. | Exothermic heat flow as a function of time at a constant temperature. |
| Kinetic Models Applied | Kissinger, Ozawa-Flynn-Wall, Friedman, Borchardt & Daniels. | Isoconversional models, autocatalytic models. |
| Advantages | - Relatively quick for determining the overall reaction profile.- Useful for determining the total heat of reaction (ΔH_total).- Multiple heating rates can be used to determine activation energy without assuming a reaction model (isoconversional methods). | - More representative of industrial curing processes which are often isothermal. - Can provide a more accurate depiction of the reaction at a specific temperature.- Allows for the direct observation of phenomena like vitrification. |
| Disadvantages | - The reaction kinetics can be influenced by the heating rate.- May not accurately reflect isothermal curing conditions. | - Can be challenging to perform accurately due to the initial heating ramp where some reaction may occur before the target temperature is reached.- Requires multiple experiments at different temperatures to build a complete kinetic model. |
Alternative and Complementary Techniques
While DSC is a cornerstone for cure kinetics, other techniques can provide complementary or in-situ data.
| Technique | Principle | Advantages | Disadvantages |
| Dielectric Analysis (DEA) | Measures changes in the dielectric properties (permittivity and loss factor) of the material as it cures. | - Excellent for in-situ monitoring during manufacturing.- Sensitive to changes in ion viscosity and dipole mobility. | - Data interpretation can be complex.- Requires careful sensor placement. |
| Raman Spectroscopy | Measures the vibrational modes of molecules. The disappearance of reactant peaks (e.g., N=C=O) and the appearance of product peaks can be monitored. | - Provides chemical-specific information.- Can be used for in-situ monitoring. | - Can be less sensitive than DSC for overall conversion.- May require calibration to correlate spectral changes to the degree of cure. |
A good agreement has been observed between the degree of cure obtained from DSC, Raman spectroscopy, and DEA under isothermal conditions, supporting the use of these techniques for in-situ cure monitoring.
Experimental Workflow for DSC Cure Kinetics Analysis
The following diagram illustrates a typical workflow for determining the cure kinetics of an isocyanate-based system using DSC.
A Comparative Guide to Polymers Synthesized with Isophthalic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the key characteristics of polymers synthesized using isophthalic dihydrazide. The data presented is compiled from various scientific studies to offer an objective performance comparison with alternative polymers. Detailed experimental protocols for the cited characterization techniques are also included to aid in reproducing and building upon these findings.
Performance Characteristics: A Quantitative Comparison
The properties of polymers derived from this compound are significantly influenced by the choice of comonomers. The following tables summarize the key performance indicators of various polyhydrazides and related aromatic polyamides, offering a clear comparison of their thermal stability, mechanical strength, and solubility.
Table 1: Thermal Properties of Polyhydrazides and Polyoxadiazoles
| Polymer | Comonomer | T g (°C) | 10% Weight Loss Temp. (°C) | Char Yield (%) |
| Polyhydrazide III | Sebacoyl Chloride | 78 | > 430 (in N2) | - |
| Polyhydrazide IV | Isophthaloyl Chloride | 85 | > 430 (in N2) | - |
| Polyhydrazide V | Terephthaloyl Chloride | 95 | > 430 (in N2) | - |
| Polyoxadiazole VI | (from III) | 195 | > 430 (in N2) | - |
| Polyoxadiazole VII | (from IV) | 205 | > 430 (in N2) | - |
| Polyoxadiazole VIII | (from V) | 215 | > 430 (in N2) | - |
| Poly(m-phenylene isophthalamide) | m-phenylenediamine | 272-275 | > 400 | - |
Data compiled from multiple sources, showcasing the thermal performance of polyhydrazides derived from a dihydrazide and various diacid chlorides, and their corresponding polyoxadiazoles. A commercial meta-aramid is included for comparison.
Table 2: Mechanical Properties of Related Aromatic Polyamides
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Aramid with Cyano Groups (P25) | 79 - 93 | 1.7 - 2.6 | 9 - 15 |
| Semifluorinated Aramid | up to 88 | up to 1.81 | up to 25 |
This table presents the mechanical properties of functionalized aromatic polyamides, providing a reference for the expected performance of polymers with similar backbones.[1]
Table 3: Solubility of Polyhydrazides
| Polymer | NMP | DMSO | DMAc | DMF | Pyridine |
| Polyhydrazides (general) | Soluble | Soluble | Soluble | Soluble | Soluble |
| Aromatic Polyamides (general) | Soluble | Limited | Soluble | Soluble | Limited |
| Polyoxadiazoles | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
This table illustrates the general solubility of polyhydrazides in various polar aprotic solvents, a key characteristic for processing. The reduced solubility of the corresponding polyoxadiazoles and the variable solubility of aromatic polyamides are also noted for comparison.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. The following are typical experimental protocols for the synthesis and characterization of polymers based on this compound.
Synthesis of Polyhydrazides via Low-Temperature Polycondensation
-
Monomer Preparation : this compound and a selected diacid chloride (e.g., isophthaloyl chloride) are used as monomers.
-
Reaction Setup : A dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is charged with this compound and a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Polymerization : The solution is cooled to 0°C in an ice bath. The diacid chloride, dissolved in the same solvent, is added dropwise to the stirred solution under a nitrogen atmosphere.
-
Reaction Continuation : After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-5°C) for several hours.
-
Polymer Precipitation and Purification : The resulting viscous polymer solution is poured into a non-solvent like methanol (B129727) or water to precipitate the polyhydrazide. The polymer is then collected by filtration, washed thoroughly with the non-solvent and other washing agents like a sodium bicarbonate solution to remove any unreacted monomers and byproducts, and finally dried under vacuum.[3]
Characterization Techniques
-
Infrared (IR) Spectroscopy : The chemical structure of the synthesized polymers is confirmed using Fourier Transform Infrared (FTIR) spectroscopy. Polymer films are cast from solution onto KBr pellets or analyzed directly as a powder. Characteristic absorption bands for the amide I (C=O stretch) and amide II (N-H bend) are observed around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. The N-H stretching vibration is typically seen in the region of 3200-3400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are employed to further elucidate the polymer structure. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆. The spectra provide information on the chemical environment of the protons and carbons in the polymer repeating unit.
-
Thermal Analysis :
-
Thermogravimetric Analysis (TGA) : The thermal stability of the polymers is evaluated by TGA. Samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The temperature at which 10% weight loss occurs is a key indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC) : The glass transition temperature (Tg) of the polymers is determined using DSC. The sample is heated at a controlled rate, and the change in heat flow is measured to identify the glass transition.
-
-
Viscosity Measurement : The inherent viscosity of the polymers is determined using a viscometer (e.g., an Ubbelohde viscometer) at a specific concentration in a suitable solvent (e.g., NMP or DMSO) at a constant temperature. This provides an indication of the polymer's molecular weight.
Visualizing the Workflow
To better illustrate the processes involved in the synthesis and characterization of these polymers, the following diagrams have been generated.
Caption: Workflow for the synthesis of polyhydrazides.
Caption: Characterization workflow for synthesized polymers.
References
Evaluating the Moisture Resistance of IDH-Cured Prepregs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term performance and reliability of composite materials are critically influenced by their ability to resist moisture absorption, which can otherwise compromise their mechanical integrity and thermal properties. This guide provides a comparative evaluation of the moisture resistance of prepregs cured with Isophthalic Dihydrazide (IDH), a high-performance curing agent, against other common alternatives. The information presented herein is supported by established experimental protocols to assist researchers in making informed material selection decisions.
Superior Moisture Resistance of IDH-Cured Systems
This compound (IDH) is a latent curing agent used in high-performance epoxy prepreg formulations, valued for its ability to impart a high glass transition temperature (Tg) and excellent thermal stability. A key advantage of IDH-cured systems is their enhanced resistance to moisture ingress compared to other curing agents. For instance, studies have shown that prepregs cured with IDH exhibit significantly lower water absorption than those cured with other dihydrazides, such as Adipic Dihydrazide (ADH). This superior performance is critical in applications where composites are exposed to humid environments or direct contact with water.
Comparative Performance Data
| Curing Agent System | Moisture Absorption (wt %) (after 1 week in boiling water) | Reference |
| IDH-Cured Epoxy | < 1.0% | [1] |
| Adipic Dihydrazide (ADH)-Cured Epoxy | ~ 2.0% | [1] |
| Typical Amine-Cured Epoxy | 1.5% - 2.5% | |
| Dicyandiamide (DICY)-Cured Epoxy | 1.0% - 2.0% |
| Property | Test Condition | Typical Carbon Fiber/Epoxy | Reduction after Moisture Saturation | Reference |
| Glass Transition Temperature (Tg) | Water Immersion | Varies by formulation | 15% - 20% | [1] |
| Interlaminar Shear Strength (ILSS) | Water Immersion | Varies by formulation | 20% - 40% | |
| Tensile Strength | Water Immersion | Varies by formulation | 5% - 15% | |
| Flexural Modulus | Water Immersion | Varies by formulation | 10% - 15% | [1] |
Experimental Protocols
To ensure accurate and reproducible evaluation of moisture resistance, standardized testing methodologies are imperative. The following protocols are based on ASTM standards.
Moisture Absorption Testing
A fundamental method for assessing moisture resistance is to measure the weight gain of a cured laminate after exposure to a humid environment or direct water immersion.
Experimental Workflow for Moisture Absorption Testing
Caption: Workflow for determining moisture absorption percentage.
Methodology:
-
Sample Preparation: Fabricate and cure laminate panels of the prepreg systems to be evaluated. Cut samples to a standard size (e.g., 50mm x 50mm x 2mm).
-
Drying: Place the samples in a vacuum oven at a specified temperature (e.g., 60°C) for 24 hours or until a constant weight is achieved.
-
Initial Weighing: After cooling to room temperature in a desiccator, weigh each sample to determine its initial dry weight (W_d).
-
Moisture Conditioning: Immerse the samples in deionized water at a constant temperature (e.g., 70°C) or place them in a humidity chamber at a specific relative humidity (e.g., 85% RH) and temperature.
-
Periodic Weighing: At regular intervals, remove the samples, carefully wipe the surface dry, and weigh them (W_t).
-
Equilibrium: Continue the conditioning and weighing process until the samples reach a state of weight equilibrium, typically defined as a weight change of less than 0.05% over a 24-hour period.
-
Calculation: Calculate the percentage of moisture absorption (M%) using the formula: M(%) = [(W_t - W_d) / W_d] x 100.
Mechanical Property Testing
To assess the impact of moisture absorption on the mechanical performance of the cured prepregs, key properties such as Interlaminar Shear Strength (ILSS) and Glass Transition Temperature (Tg) should be measured on both dry and moisture-saturated samples.
Experimental Workflow for Post-Moisture Mechanical Testing
Caption: Workflow for evaluating mechanical properties after moisture conditioning.
Methodology:
-
Sample Conditioning: Prepare two sets of samples. One set should be kept in a dry state (control), while the other set is subjected to moisture conditioning until saturation, as described in the previous protocol.
-
Interlaminar Shear Strength (ILSS) Testing: Conduct short-beam shear tests according to ASTM D2344 on both the dry and moisture-saturated samples. This will quantify the degradation of the fiber-matrix interface strength due to moisture.
-
Glass Transition Temperature (Tg) Measurement: Determine the Tg of both dry and wet samples using methods such as Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC). A reduction in Tg indicates plasticization of the resin matrix by the absorbed water.
-
Data Comparison: Compare the ILSS and Tg values of the dry and moisture-saturated samples to quantify the impact of moisture on these critical performance properties.
Conclusion
The selection of a curing agent is a critical factor in determining the environmental durability of prepreg systems. IDH-cured prepregs demonstrate a notable advantage in moisture resistance, exhibiting lower moisture absorption compared to some common alternatives. This inherent property helps to better maintain the mechanical strength and thermal stability of the composite material over its service life. For applications where exposure to humidity and water is a concern, IDH-cured prepregs present a compelling option. Researchers are encouraged to utilize the detailed experimental protocols provided to conduct their own comparative studies and validate the performance of different prepreg systems for their specific applications.
References
Isosorbide-Based Chain Extenders Enhance Polyurethane Tensile Strength
A comprehensive analysis of experimental data reveals that polyurethanes synthesized with isoidide (IDH)-based chain extenders exhibit superior tensile strength and modulus compared to those formulated with traditional chain extenders like 1,4-butanediol (B3395766) (BDO). This enhancement is attributed to the rigid, bicyclic structure of the isosorbide (B1672297) molecule, which imparts greater stiffness and integrity to the polymer's hard segments.
Researchers and materials scientists in the field of drug development and biomedical applications are continually seeking advanced polymers with tailored mechanical properties. Polyurethanes (PUs) are a versatile class of polymers whose properties can be finely tuned by varying their constituent monomers. The choice of chain extender, in particular, plays a crucial role in determining the final mechanical characteristics of the polyurethane. Isosorbide, a bio-based diol derived from starch, is emerging as a sustainable and high-performance alternative to conventional petroleum-based chain extenders.[1]
Experimental studies have consistently demonstrated the positive impact of incorporating isosorbide into the polyurethane backbone. The rigid structure of isosorbide enhances the hard segment domains within the polymer matrix, leading to improved phase separation and physical crosslinking.[2] This results in a material with higher tensile strength and modulus, making it suitable for applications requiring robust mechanical performance.
Comparative Analysis of Mechanical Properties
The following table summarizes the quantitative data from various studies, comparing the tensile properties of polyurethanes synthesized with isosorbide-based chain extenders to those with other common extenders.
| Chain Extender | Polyol | Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| Isosorbide (ISO) | Poly(D,L-lactide) | - | 39.87 - 42.68 | - | 2.19 - 2.57 | [3][4] |
| Isosorbide derivatives (ISBD) | Polycarbonate diol (PCD) | Hexamethylene diisocyanate (HDI) | 44.71 | 190 | - | [1] |
| bis(2-hydroxyethyl)isosorbide (BHIS) | Polycarbonate diol (PCD) | Hexamethylene diisocyanate (HDI) | 33.26 - 63.87 | 686.55 - 984.69 | - | [5][6] |
| 1,4-Butanediol (BDO) | Polytetramethylene ether glycol (PTMEG) | 4,4′-methylene bis(phenyl isocyanate) (MDI) | Lower than ISO-based TPUs | - | - | [1] |
| 1,3-Propanediol (PDO) | Bio-based polyether | MDI / H12MDI | - | - | - | [7] |
Experimental Protocols
The synthesis and characterization of polyurethanes with varying chain extenders typically follow established laboratory procedures. Below are generalized methodologies for the key experiments cited in the referenced literature.
Polyurethane Synthesis (Two-Step Prepolymer Method)
-
Prepolymer Formation: The polyol and an excess of diisocyanate are charged into a reactor equipped with a mechanical stirrer and a nitrogen inlet. The mixture is heated to a specific temperature (e.g., 80°C) and stirred for a defined period (e.g., 2-4 hours) under a nitrogen atmosphere to form the NCO-terminated prepolymer.[8]
-
Chain Extension: The chosen chain extender (e.g., isosorbide or 1,4-butanediol) is then added to the prepolymer. The mixture is vigorously stirred for a short duration (e.g., 10-15 minutes) to ensure thorough mixing.
-
Curing: The resulting mixture is poured into a mold and cured in an oven at a specified temperature and time to obtain the final polyurethane elastomer.
Tensile Strength Testing
-
Sample Preparation: The cured polyurethane sheets are cut into dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638).
-
Testing Procedure: The tensile properties of the specimens are measured using a universal testing machine (UTM) at a constant crosshead speed.[1]
-
Data Analysis: The stress-strain curves are recorded, and the tensile strength, elongation at break, and Young's modulus are calculated from these curves.
Logical Relationship of Chain Extender to Tensile Properties
The choice of chain extender directly influences the morphology of the hard segments in the polyurethane, which in turn dictates the material's mechanical properties.
Caption: Influence of chain extender on polyurethane tensile properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Incorporating isosorbide as the chain extender improves mechanical properties of linear biodegradable polyurethanes as potential bone regeneration materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesizing Polyurethane Using Isosorbide in Primary Alcohol Form, and Its Biocompatibility Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
A Comparative Analysis of Isophthalic Dihydrazide and Terephthalic Dihydrazide for Advanced Material Applications
An objective guide for researchers, scientists, and drug development professionals on the performance, synthesis, and applications of isophthalic and terephthalic dihydrazide, supported by experimental data.
Isophthalic dihydrazide (IDH) and terephthalic dihydrazide (TDH) are two aromatic dihydrazide isomers that serve as crucial building blocks in the synthesis of advanced polymers and as versatile curing agents for epoxy resins. Their distinct structural difference—the meta- versus para-substitution of the hydrazide groups on the benzene (B151609) ring—gives rise to significant variations in their physical properties and performance characteristics. This guide provides a comprehensive comparison of these two compounds, summarizing their key properties, outlining detailed experimental protocols for their synthesis and evaluation, and offering insights into their respective applications.
Core Physical and Chemical Properties
The fundamental difference in the substitution pattern of the benzene ring in this compound (meta-substitution) and terephthalic dihydrazide (para-substitution) leads to notable differences in their physical properties. The more linear and symmetrical structure of terephthalic dihydrazide allows for more efficient packing in the solid state, resulting in a significantly higher melting point and lower solubility compared to the bent structure of this compound.
| Property | This compound (IDH) | Terephthalic Dihydrazide (TDH) |
| Molecular Formula | C₈H₁₀N₄O₂ | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol [1] | 194.19 g/mol [2] |
| Appearance | White to off-white powder | White to off-white crystalline powder[3] |
| Melting Point | 215 - 225 °C | >300 °C |
| Solubility | Soluble in polar solvents like DMF and DMAc | Less soluble in polar solvents compared to IDH[3] |
Performance in Polymer Synthesis
Both isophthalic and terephthalic dihydrazide are employed as monomers in the synthesis of various polymers, most notably polyamides and poly(amide-hydrazide)s. The choice between the two isomers has a profound impact on the final properties of the polymer.
Polymers derived from terephthalic dihydrazide generally exhibit:
-
Higher thermal stability : The rigid, linear structure of the terephthalate (B1205515) unit enhances the thermal resistance of the polymer backbone.
-
Increased rigidity and mechanical strength : The para-linkage leads to more ordered and tightly packed polymer chains, resulting in higher tensile strength and modulus.
-
Lower solubility : The strong intermolecular forces and crystalline nature of terephthalate-based polymers make them less soluble in organic solvents.
In contrast, polymers synthesized from This compound tend to have:
-
Improved solubility : The meta-linkage introduces a kink in the polymer chain, disrupting the packing and making the polymer more soluble.
-
Enhanced flexibility : The less linear structure of the isophthalate (B1238265) unit can lead to polymers with greater flexibility and elongation at break.
-
Lower glass transition temperature (Tg) : The reduced chain packing and intermolecular forces generally result in a lower Tg compared to their terephthalate counterparts.
Performance as Epoxy Curing Agents
Isophthalic and terephthalic dihydrazide can function as latent curing agents for epoxy resins. Their high melting points mean that they remain inert at room temperature and only activate upon heating, making them suitable for one-component adhesive and composite formulations.
-
This compound (IDH) is known to be a high-latency curing agent due to its high melting point. This latency allows for extended storage stability of the formulated epoxy system. However, the high curing temperatures required can sometimes be a limitation.
-
Terephthalic Dihydrazide (TDH) , with its even higher melting point, is expected to exhibit even greater latency than IDH. This could be advantageous in applications requiring very long shelf life or high-temperature processing. However, the higher curing temperature and lower solubility might pose challenges in achieving a complete and uniform cure.
Experimental Protocols
Synthesis of Isophthalic and Terephthalic Dihydrazide
A common laboratory-scale method for the synthesis of both dihydrazides involves the reaction of the corresponding dimethyl ester with hydrazine (B178648) hydrate (B1144303).
Materials:
-
Dimethyl isophthalate or Dimethyl terephthalate
-
Hydrazine hydrate (98%)
-
Methanol or Ethanol (B145695)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl isophthalate or dimethyl terephthalate in methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 5-8 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the dihydrazide.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude product can be recrystallized from ethanol or a water/ethanol mixture to obtain the pure dihydrazide.
Characterization of Polyamides Derived from Dihydrazides
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized polyamides.
-
Procedure: Acquire the FTIR spectrum of the polymer sample (as a thin film or in a KBr pellet).
-
Expected Results: Look for characteristic absorption bands for the amide group (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹) and the aromatic rings.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To further elucidate the polymer structure and confirm the incorporation of the dihydrazide monomers.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The spectra should show peaks corresponding to the aromatic protons and carbons of the isophthaloyl or terephthaloyl units and the N-H protons of the amide linkages.
3. Thermal Analysis (TGA and DSC):
-
Purpose: To evaluate the thermal stability and phase transitions of the polymers.
-
Thermogravimetric Analysis (TGA): Heat the polymer sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Heat the polymer sample through a defined temperature program to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
4. Mechanical Testing:
-
Purpose: To determine the mechanical properties of the polymers.
-
Procedure: Prepare thin films of the polymers by solution casting. Cut the films into dumbbell-shaped specimens.
-
Tests: Perform tensile tests using a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.
Visualizing the Synthesis and Workflow
Caption: Synthesis pathways for IDH and TDH and a workflow for their comparative evaluation.
Conclusion
The choice between isophthalic and terephthalic dihydrazide is a critical decision in the design of high-performance polymers and advanced formulations. Terephthalic dihydrazide is the preferred monomer for applications requiring maximum thermal stability, rigidity, and mechanical strength, where solubility is not a primary concern. Conversely, this compound is the ideal choice for producing more soluble and flexible polymers that are easier to process. In applications such as latent curing agents, the higher melting point of terephthalic dihydrazide offers greater latency, which may be beneficial for applications with long storage requirements. This guide provides a foundational understanding to aid researchers and professionals in selecting the appropriate isomer for their specific application needs.
References
A Comparative Guide to Validating the Purity of Synthesized Isophthalic Dihydrazide via HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Isophthalic dihydrazide, a key building block in various applications including as a curing agent for epoxy resins and in the synthesis of polymers, requires stringent purity assessment.[1][2] The presence of unreacted starting materials, by-products, or degradation products can significantly alter its chemical and physical properties.
High-Performance Liquid Chromatography (HPLC) stands out as a robust, sensitive, and specific method for purity validation. This guide provides an objective comparison of HPLC with alternative analytical techniques, supported by detailed experimental protocols and comparative data to assist researchers in establishing effective purity validation workflows.
Synthesis and Potential Impurities
The most common method for synthesizing this compound is the esterification-hydrazinolysis pathway, which involves the reaction of a dialkyl isophthalate (B1238265), such as dimethyl isophthalate, with hydrazine (B178648) hydrate.[1][3][4] While effective, this process can introduce several impurities that must be monitored:
-
Unreacted Starting Materials: Residual dimethyl isophthalate and hydrazine hydrate.
-
Intermediates: Mono-hydrazide of isophthalic acid.
-
By-products: Hydrolysis of the dimethyl isophthalate can lead to isophthalic acid, which can then react with hydrazine to form carboxylic acid hydrazine salts.[5]
-
Isomeric Impurities: Impurities from the initial isophthalic acid precursor, such as terephthalic acid or benzoic acid, may carry through the synthesis.[6]
Purity Assessment: HPLC vs. Alternative Methods
HPLC is often the method of choice due to its high resolving power and sensitivity. However, other techniques can be employed, each with distinct advantages and limitations.
Table 1: Comparison of Analytical Methods for Purity Validation
| Method | Principle | Pros | Cons | Typical Use Case |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection.[7] | High specificity, high sensitivity, quantitative accuracy, suitable for automation. | Requires method development, higher equipment cost, impurities must be UV-active. | Gold standard for routine purity testing and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Separation on a solid phase with a liquid mobile phase. | Simple, low cost, rapid screening. | Low resolution, non-quantitative, lower sensitivity. | Quick reaction monitoring and preliminary purity checks. |
| Melting Point Analysis | Measures the temperature range over which the solid melts. | Fast, simple, low-cost equipment. | Insensitive to small amounts of impurities, non-specific. | A basic, preliminary indicator of purity. |
| Nuclear Magnetic Resonance (¹H-NMR) | Measures the magnetic properties of atomic nuclei. | Provides structural confirmation, can quantify impurities if signals are resolved.[3] | Lower sensitivity for trace impurities, complex spectra can be difficult to interpret, high equipment cost. | Structural confirmation and identification of major impurities. |
| Titration | Chemical reaction with a standardized solution to determine concentration. | High precision for quantifying specific functional groups (e.g., hydrazide).[8] | Non-specific (titrates all similar functional groups), less sensitive to trace impurities. | Quantifying the main component or specific reactive impurities. |
Experimental Protocols
Protocol 1: Purity Validation of this compound by HPLC
This protocol describes a general reversed-phase HPLC method suitable for determining the purity of this compound and separating it from potential impurities.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid). A similar approach is used for the precursor, isophthalic acid.[9]
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25-30 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Alternative Method - Titrimetric Analysis
This method can be used to quantify the total hydrazide content based on its reducing properties.[8]
1. Reagents:
-
0.1 N Potassium Iodate (KIO₃) standard solution.
-
Concentrated Hydrochloric Acid (HCl).
-
Sample of synthesized this compound.
2. Procedure:
-
Accurately weigh about 100 mg of the sample and dissolve it in 50 mL of water with the aid of 10 mL of concentrated HCl.
-
Cool the solution to room temperature.
-
Titrate the solution with the standardized 0.1 N KIO₃ solution until a persistent yellow color indicates the endpoint.
-
Perform a blank titration under the same conditions.
3. Calculation:
-
The percentage of this compound is calculated based on the stoichiometry of the reaction with KIO₃.
Data Presentation: HPLC Method Validation Summary
A validated HPLC method ensures reliable and accurate results. The following table summarizes typical performance data for a validated method according to ICH guidelines.[10]
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Methodology | Acceptance Criteria | Hypothetical Result |
| Linearity | Analysis of 5 concentrations across the working range. | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy (% Recovery) | Spiking a placebo with known amounts of analyte at 3 levels (80%, 100%, 120%). | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | 6 replicate injections of the same sample. | Relative Standard Deviation (RSD) ≤ 1.0% | RSD = 0.45% |
| Intermediate Precision | Analysis on different days by different analysts. | RSD ≤ 2.0% | RSD = 1.2% |
| Specificity | Peak purity analysis and comparison with stressed (degraded) samples. | No interference at the analyte's retention time. Peak purity index > 0.99. | No co-elution observed. Peak purity index = 0.9998. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Report value. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Report value. | 0.03 µg/mL |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow from synthesis to HPLC-based purity validation.
References
- 1. This compound [benchchem.com]
- 2. This compound | 2760-98-7 | CAA76098 | Biosynth [biosynth.com]
- 3. This compound | 2760-98-7 [chemicalbook.com]
- 4. This compound CAS#: 2760-98-7 [amp.chemicalbook.com]
- 5. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]
- 6. US3206504A - Process for purifying isophthalic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Isophthalic Dihydrazide: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the safe disposal of isophthalic dihydrazide, a compound commonly used in the production of epoxy resins and other polymers. Adherence to these protocols is essential to mitigate risks and ensure the well-being of laboratory personnel and the environment.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information, summarized from safety data sheets, dictates the necessary precautions for handling and disposal.
| Hazard Category | Description | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Warning | P264, P270, P301+P312, P330, P501[1] |
| Skin Irritation | Causes skin irritation.[1][2][3][4] | Warning | P264, P280, P302+P352, P321, P332+P313, P362[1] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4] | Warning | P264, P280, P305+P351+P338, P337+P313[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Warning | P261, P271, P304+P340, P312, P403+P233, P405, P501[1] |
| Incompatible Materials | Strong oxidizing agents.[1] | - | - |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides.[1] | - | - |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of an accidental spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): NIOSH-approved respirator, chemical-resistant gloves, safety goggles, lab coat.
-
Inert absorbent material (e.g., vermiculite, sand, or earth).
-
Sealable, labeled waste container.
-
Broom and dustpan or a vacuum cleaner with a HEPA filter.
-
70% ethanol (B145695) solution for decontamination.
Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before approaching the spill, put on all required personal protective equipment.
-
Contain the Spill: Prevent the further spread of the spilled material. For solid spills, carefully sweep or vacuum the material. Avoid creating dust. For liquid spills, cover with an inert absorbent material.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a designated, sealable waste container.
-
Decontaminate: Wipe down the spill area with a 70% ethanol solution, followed by soap and water.
-
Dispose of Waste: Label the waste container appropriately and dispose of it according to the procedures outlined in the following section.
Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by federal, state, and local regulations. Chemical waste generators must classify waste to ensure complete and accurate compliance.[1]
-
Waste Characterization: Determine if the this compound waste is classified as hazardous. Refer to US EPA guidelines in 40 CFR 261.3 and consult with your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Place the waste in a compatible, well-sealed container to prevent leaks or spills.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
-
Disposal Options:
-
Incineration: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4] This should only be performed by a licensed hazardous waste disposal company.
-
Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant.[1] Contact your institution's EHS department or a certified waste disposal vendor to arrange for pickup and disposal.
-
Recycling: If possible, recycle the material through a certified chemical recycling program.[3][4]
-
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or in regular trash.
-
Do not allow the product to enter waterways or the soil.[1]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isophthalic Dihydrazide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Isophthalic dihydrazide, a compound that, while valuable in research, requires careful management to mitigate potential hazards.
This compound is a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[1][3] Adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various levels of protection. In a standard laboratory setting, at a minimum, Level C protection should be considered.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved air-purifying respirator with appropriate cartridges for dusts and organic vapors. | To prevent inhalation of dust or fumes, which may cause respiratory irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required if there is a risk of splashing.[2] | To protect eyes from dust particles and potential splashes, which can cause serious eye irritation.[1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] | To prevent skin contact, which can cause irritation.[1][2][4] |
| Body Protection | A laboratory coat or chemical-resistant coveralls. An apron may be worn over clothing for added protection.[6][7] | To protect the skin from accidental spills and contamination.[1][2] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety shoes. | To protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a systematic operational plan is critical for minimizing risks associated with this compound.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][4]
-
Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is essential.[2][4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
2. Safe Handling Practices:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2][4]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2][4] Do not eat, drink, or smoke in the laboratory.[1]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1][2][4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[1]
4. Spill Response:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading.
-
Cleanup: Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.[1][2] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is a critical step in the chemical's lifecycle.
-
Waste Characterization: Chemical waste generators must determine if the waste is classified as hazardous according to federal, state, and local regulations.[1]
-
Approved Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1]
-
Incineration: One possible disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations when disposing of this substance.[1][2] Do not allow the product to enter drains or waterways.[1]
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product.[1]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Isophthalyl dihydrazide | C8H10N4O2 | CID 72700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
